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  • Product: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
  • CAS: 150766-86-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a reactive bromomethyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent use, and its role as a key intermediate in the development of angiotensin II receptor antagonists, a critical class of antihypertensive drugs.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its commonly used methyl ester are summarized below. While experimental data for the carboxylic acid is limited in publicly available literature, computed properties and data for its ester provide valuable insights.

Table 1: Physicochemical Properties

Property4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester
CAS Number 150766-86-2[2][3][4]114772-38-2[5][6][7]
Molecular Formula C₁₄H₁₁BrO₂[2][3][4]C₁₅H₁₃BrO₂[5][6][7]
Molecular Weight 291.14 g/mol [2][3][4]305.17 g/mol [5][6][7]
Melting Point Not reported53-56 °C[5]
Boiling Point Not reported412.8 °C (Predicted)[7]
Solubility Not reportedSoluble in Chloroform[8]
pKa Not reportedNot applicable

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

SpectrumPredicted Peaks and Characteristics
¹H NMR Aromatic protons (multiplets, ~7.2-8.0 ppm), Bromomethyl protons (-CH₂Br, singlet, ~4.5 ppm), Carboxylic acid proton (-COOH, broad singlet, >10 ppm)
¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (~125-145 ppm), Bromomethyl carbon (~33 ppm)
FT-IR (cm⁻¹) O-H stretch (broad, 2500-3300), C=O stretch (~1700), C-Br stretch (~600-700), Aromatic C-H and C=C stretches
Mass Spec. Molecular ion peak (M⁺) at m/z 290/292 (due to Br isotopes), Fragmentation pattern showing loss of Br, COOH, and CH₂Br

Experimental Protocols

Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid

This protocol describes the synthesis of the title compound from 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid via a radical bromination reaction.

Workflow for the Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Solvent (e.g., carbon tetrachloride) Reaction Heat to reflux Start->Reaction Cooling Cool reaction mixture Reaction->Cooling Filtration Filter to remove succinimide Cooling->Filtration Evaporation Evaporate solvent Filtration->Evaporation Purification Recrystallization or chromatography Evaporation->Purification Product 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Purification->Product

Caption: Synthesis of the target compound via radical bromination.

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (radical initiator)

  • Anhydrous carbon tetrachloride (or another suitable solvent like acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid in anhydrous carbon tetrachloride under an inert atmosphere.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Synthesis of Telmisartan from tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

The tert-butyl ester of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a key intermediate in the synthesis of Telmisartan.[11] The following protocol outlines the subsequent steps.

Workflow for Telmisartan Synthesis

G Start tert-Butyl 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylate + 2-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole Alkylation Alkylation (Base, e.g., K₂CO₃ in DMF) Start->Alkylation Intermediate tert-Butyl Telmisartan Alkylation->Intermediate Hydrolysis Acidic Hydrolysis (e.g., Trifluoroacetic acid) Intermediate->Hydrolysis Product Telmisartan Hydrolysis->Product

Caption: Key steps in the synthesis of Telmisartan.

Materials:

  • tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

  • 2-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Alkylation: Dissolve 2-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole and tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in DMF. Add potassium carbonate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude tert-butyl Telmisartan.

  • Hydrolysis: Dissolve the crude tert-butyl Telmisartan in dichloromethane and add trifluoroacetic acid. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Purification: Neutralize the reaction mixture and extract the product. Purify the crude Telmisartan by recrystallization or column chromatography to obtain the final product.

Role in Drug Development: Angiotensin II Receptor Blockade

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a crucial precursor for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and other cardiovascular conditions. The final drug molecule, such as Telmisartan, functions by blocking the action of angiotensin II, a potent vasoconstrictor.

Angiotensin II Receptor Signaling Pathway

Angiotensin II, upon binding to its type 1 receptor (AT1R), initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and fibrosis. ARBs competitively inhibit this binding, thereby preventing these downstream effects.

G cluster_0 Renin-Angiotensin System cluster_1 Cellular Response Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE G_protein Gq/11 Activation AT1R->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Protein Kinase C Activation IP3_DAG->Ca_PKC CellularEffects Vasoconstriction Inflammation Fibrosis Ca_PKC->CellularEffects Telmisartan Telmisartan (ARB) Telmisartan->AT1R blocks

Caption: Mechanism of action of Angiotensin II Receptor Blockers.

Conclusion

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a pivotal intermediate in the synthesis of medicinally important compounds, most notably angiotensin II receptor blockers. Its chemical properties and reactivity are well-suited for its role as a versatile building block. The detailed experimental protocols provided in this guide offer a practical resource for researchers in the field of drug discovery and development. A thorough understanding of its chemistry and application is essential for the continued innovation of cardiovascular therapeutics.

References

Exploratory

An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 150766-86-2)

For Researchers, Scientists, and Drug Development Professionals Abstract 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, with the CAS number 150766-86-2, is a pivotal biphenyl derivative that serves as a crucial inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, with the CAS number 150766-86-2, is a pivotal biphenyl derivative that serves as a crucial intermediate in the synthesis of high-profile pharmaceuticals. Its unique structural features, comprising a reactive bromomethyl group and a carboxylic acid moiety on a biphenyl scaffold, make it an important building block in the development of Angiotensin II receptor antagonists and Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent utilization, and an exploration of the key signaling pathways influenced by the drugs derived from it.

Chemical and Physical Properties

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a white to off-white solid. The following tables summarize its key physical and chemical properties, as well as those of its common ester derivatives which are also important in its synthetic applications.

Table 1: Physical and Chemical Properties of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

PropertyValueReference(s)
CAS Number 150766-86-2[1][2][3]
Molecular Formula C₁₄H₁₁BrO₂[1][2][3]
Molecular Weight 291.14 g/mol [1][2][3]
IUPAC Name 2-[4-(bromomethyl)phenyl]benzoic acid[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in chloroform and other organic solvents.[4]

Table 2: Properties of Key Ester Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightMelting PointReference(s)
Methyl 4'-(bromomethyl)biphenyl-2-carboxylate114772-38-2C₁₅H₁₃BrO₂305.17 g/mol 53-56 °C[4][5]
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate114772-40-6C₁₈H₁₉BrO₂347.25 g/mol Not specified[6]

Table 3: Spectroscopic Data of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its Methyl Ester

Spectroscopy 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Methyl 4'-(bromomethyl)biphenyl-2-carboxylate
¹H NMR Characteristic peaks for aromatic protons (approx. 7.2-8.2 ppm), a singlet for the bromomethyl protons (-CH₂Br) around 4.5 ppm, and a broad singlet for the carboxylic acid proton (-COOH) above 10 ppm.Aromatic protons (approx. 7.2-8.0 ppm), a singlet for the bromomethyl protons (-CH₂Br) around 4.5 ppm, and a singlet for the methyl ester protons (-OCH₃) around 3.6-3.9 ppm.
¹³C NMR Aromatic carbons (approx. 125-145 ppm), the bromomethyl carbon (-CH₂Br) around 32-34 ppm, and the carboxylic acid carbonyl carbon (-COOH) around 170-180 ppm.[7]Aromatic carbons (approx. 125-145 ppm), the bromomethyl carbon (-CH₂Br) around 32-34 ppm, the ester carbonyl carbon (-COO-) around 168 ppm, and the methyl ester carbon (-OCH₃) around 52 ppm.
IR (cm⁻¹) A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), C-H stretches for the aromatic rings (around 3000 cm⁻¹), and C-Br stretch (600-700 cm⁻¹).[3][8][9][10]A strong C=O stretch from the ester (1710-1730 cm⁻¹), C-H stretches for the aromatic rings and methyl group (around 2800-3100 cm⁻¹), and a C-Br stretch (600-700 cm⁻¹).
Mass Spec (m/z) The molecular ion peak [M]⁺ would be expected, along with fragments corresponding to the loss of Br, COOH, and CH₂Br.[11][12]The molecular ion peak [M]⁺ would be expected, along with fragments corresponding to the loss of Br, OCH₃, COOCH₃, and CH₂Br.

Experimental Protocols

Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This compound is typically synthesized via a radical bromination of the corresponding 4'-methyl derivative.

Reaction Scheme:

Detailed Protocol:

  • Materials:

    • 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide as a radical initiator

    • Solvent: Methyl acetate or Carbon tetrachloride (Note: Carbon tetrachloride is a known carcinogen and its use is highly restricted. Safer alternatives should be considered where possible).

    • Methanol

    • Water

  • Procedure: [6]

    • In a suitable reaction vessel (e.g., a 1200 L enamel stirring apparatus for large scale), charge 212 kg of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, 195.8 kg of N-Bromosuccinimide (NBS), and 1.6 kg of Azobisisobutyronitrile (AIBN).

    • Add 530 liters of methyl acetate as the solvent.

    • Heat the mixture to 60-65 °C with stirring. The reaction mixture will begin to boil.

    • Maintain the reflux for a period until the reaction is deemed complete (typically monitored by TLC or HPLC, and observing the dissolution of NBS and a color change from orange/red to nearly colorless). This may take several hours.

    • Once the reaction is complete, distill off a significant portion of the solvent (e.g., 424 liters) under normal pressure.

    • To the concentrated mixture, add 424 liters of methanol and 106 liters of water to precipitate the product.

    • Cool the resulting mixture to 15-25 °C and stir for an additional hour to ensure complete precipitation.

    • Isolate the precipitated product by centrifugation or filtration.

    • Wash the solid product with a mixture of methanol and water (e.g., 424 liters of methanol and 106 liters of water).

    • Dry the product under vacuum to obtain 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. The expected yield is approximately 82.5%.

Synthesis of Telmisartan using the tert-Butyl Ester Derivative

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, often as its tert-butyl ester, is a key reactant in the synthesis of the angiotensin II receptor antagonist, Telmisartan.

Reaction Scheme (Final Alkylation Step):

Detailed Protocol: [13]

  • Materials:

    • 1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′]bibenzoimidazolyl (BIM)

    • tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

    • Base (e.g., Potassium hydroxide)

    • Solvent (e.g., Methylethylketone)

    • Water

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Prepare a solution of 1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′]bibenzoimidazolyl (BIM) (e.g., 3.4 g) and a suitable base like potassium hydroxide (e.g., 0.7 g) in a solvent such as methylethylketone (e.g., 24 ml).

    • Heat the mixture to reflux until a clear solution of BIM is obtained.

    • In a separate flask, dissolve tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (e.g., 4.5 g) in methylethylketone (e.g., 16 ml).

    • Add the solution of the bromomethyl compound to the refluxing BIM solution.

    • Stir the reaction mixture at reflux for approximately 2 hours.

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with water (e.g., 15 ml).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Evaporate the solvent to obtain the telmisartan ester.

    • The subsequent hydrolysis of the ester to yield Telmisartan can be achieved under acidic or basic conditions, followed by neutralization.

Synthesis of a PPARγ Antagonist Intermediate

The tert-butyl ester of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is also used in the synthesis of PPARγ antagonists, for example, by alkylating an indole derivative.

Reaction Scheme (Alkylation of Indole):

Detailed Protocol for Indole Alkylation: [14]

  • Materials:

    • A suitable indole derivative (e.g., an indole with a free N-H)

    • tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

    • A strong base (e.g., Sodium hydride, NaH)

    • Anhydrous solvent (e.g., Dimethylformamide, DMF)

  • Procedure:

    • To a solution of the indole derivative in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at this temperature for a short period (e.g., 30 minutes) to allow for the deprotonation of the indole nitrogen.

    • Add a solution of tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired alkylated indole intermediate.

Signaling Pathways and Biological Relevance

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a precursor to drugs that target two critical signaling pathways in human physiology and disease: the Angiotensin II receptor pathway and the PPARγ pathway.

Angiotensin II Receptor Signaling Pathway

Telmisartan, synthesized using the title compound, is a potent and selective antagonist of the Angiotensin II Type 1 (AT₁) receptor. Angiotensin II is a key effector in the Renin-Angiotensin System (RAS), which plays a central role in blood pressure regulation and cardiovascular homeostasis. The binding of Angiotensin II to the AT₁ receptor on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Telmisartan competitively blocks this binding, leading to vasodilation and a reduction in blood pressure.

Angiotensin_II_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleavage ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II conversion AT1R AT1 Receptor Angiotensin_II->AT1R binds Gq_protein Gq Protein AT1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Vasoconstriction Vasoconstriction & Other Effects Ca_release->Vasoconstriction PKC->Vasoconstriction Telmisartan Telmisartan (derived from title compound) Telmisartan->AT1R blocks

Figure 1. Angiotensin II signaling pathway and Telmisartan's mechanism of action.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling Pathway

The title compound is also a precursor for a class of molecules that act as PPARγ antagonists. PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinediones (TZDs), are used to treat type 2 diabetes. However, they can have significant side effects. PPARγ antagonists, synthesized from intermediates like 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, are being investigated for their potential to modulate PPARγ activity with a different therapeutic profile, potentially offering benefits in conditions like obesity and cancer.

Upon binding of a ligand (agonist), PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in metabolic processes. PPARγ antagonists can block this process.

PPARg_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ligand Ligand (e.g., Fatty Acid, TZD) PPARg_inactive PPARγ Ligand->PPARg_inactive enters cell and binds to PPARg_active PPARγ PPARg_inactive->PPARg_active activates RXR RXR PPARg_active->RXR dimerizes with PPARg_RXR PPARγ-RXR Heterodimer PPRE PPRE (on DNA) PPARg_RXR->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates Metabolic_Regulation Metabolic Regulation (Adipogenesis, Insulin Sensitivity) Transcription->Metabolic_Regulation leads to PPARg_Antagonist PPARγ Antagonist (derived from title compound) PPARg_Antagonist->PPARg_active blocks activation

Figure 2. PPARγ signaling pathway and the action of a PPARγ antagonist.

Safety and Handling

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its derivatives are research chemicals and should be handled with appropriate care. The bromomethyl group makes the compound a lachrymator and an alkylating agent, which can be harmful.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a compound of significant interest to the pharmaceutical industry. Its utility as a key intermediate in the synthesis of drugs targeting the Angiotensin II and PPARγ signaling pathways underscores its importance in the development of treatments for cardiovascular diseases, metabolic disorders, and potentially other conditions. A thorough understanding of its properties, synthesis, and the biological context of its applications is essential for researchers and drug development professionals working in these fields.

References

Foundational

Structure Elucidation of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4'-(Bromomethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as a known impurity in the antihypertensive drug Telmisartan.[1] A thorough understanding of its structure and spectral characteristics is paramount for quality control, process optimization, and regulatory compliance in drug development.

Molecular Structure and Physicochemical Properties

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid possesses a biphenyl core, functionalized with a carboxylic acid group at the 2-position and a bromomethyl group at the 4'-position.

PropertyValueSource
Chemical Formula C₁₄H₁₁BrO₂[1][2]
Molecular Weight 291.14 g/mol [1][2]
CAS Number 150766-86-2[1]
IUPAC Name 2-[4-(bromomethyl)phenyl]benzoic acid[2]

Spectroscopic Data Analysis

A definitive structure elucidation relies on a combination of spectroscopic techniques. While publicly available experimental spectra for this specific compound are limited, this guide presents predicted data and expected spectral features based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Broad Singlet1H-COOH
~8.15Doublet1HH-6
~7.60Triplet1HH-4
~7.50Doublet2HH-2', H-6'
~7.45Triplet1HH-5
~7.40Doublet2HH-3', H-5'
~7.30Doublet1HH-3
~4.55Singlet2H-CH₂Br

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172.0-COOH
~145.0C-1
~141.0C-1'
~138.0C-4'
~133.0C-6
~131.5C-4
~131.0C-2
~130.0C-2', C-6'
~129.5C-3', C-5'
~128.0C-5
~127.5C-3
~32.5-CH₂Br
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
3100-3000MediumC-H stretch (Aromatic)
1710-1680StrongC=O stretch (Carboxylic acid, conjugated)
1600-1450Medium to StrongC=C stretch (Aromatic rings)
1320-1210StrongC-O stretch (Carboxylic acid)
~1250Medium-CH₂- wag (from Bromomethyl group)
950-910Broad, MediumO-H bend (out-of-plane)
~700-550Medium to StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

m/zInterpretation
290/292Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
211[M - Br]⁺, loss of a bromine radical.
245/247[M - COOH]⁺, loss of the carboxylic acid group.
165[Biphenyl-CH₂]⁺ fragment.

Experimental Protocols

The following are detailed protocols for acquiring the necessary spectroscopic data for the structure elucidation of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to a few thousand scans to obtain a spectrum with adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, capable of high-resolution mass analysis (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).

  • Data Acquisition (Positive and Negative Ion Modes):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in both positive and negative ion modes over a mass range of 50-500 m/z.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

  • Fragmentation Analysis (MS/MS):

    • Select the molecular ion peak for fragmentation.

    • Apply a collision energy to induce fragmentation and acquire the resulting product ion spectrum.

  • Data Processing: Analyze the high-resolution mass spectrum to determine the elemental composition of the molecular ion and its fragments.

Visualized Workflows and Relationships

Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.

Structure_Elucidation_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Sample Prep_NMR Prepare NMR Sample (in CDCl3 or DMSO-d6) Sample->Prep_NMR Prep_IR Prepare IR Sample (Solid on ATR) Sample->Prep_IR Prep_MS Prepare MS Sample (in MeOH or ACN) Sample->Prep_MS NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (HRMS, MS/MS) Prep_MS->MS Interpret_NMR NMR Data Analysis (Chemical Shifts, Couplings) NMR->Interpret_NMR Interpret_IR IR Spectrum Analysis (Functional Groups) IR->Interpret_IR Interpret_MS MS Data Analysis (Molecular Weight, Fragmentation) MS->Interpret_MS Elucidation Structure Elucidated Interpret_NMR->Elucidation Interpret_IR->Elucidation Interpret_MS->Elucidation

Caption: Workflow for the structure elucidation of the target compound.

Molecular_Structure cluster_ringA Ring A cluster_ringB Ring B C1 C1 C2 C2-COOH C1->C2 C1p C1' C1->C1p Biphenyl Linkage C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4'-CH2Br C3p->C4p C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p

Caption: Key structural features for spectral assignment.

MS_Fragmentation MolIon [M]⁺˙ m/z 290/292 Frag1 [M - Br]⁺ m/z 211 MolIon->Frag1 - Br• Frag2 [M - COOH]⁺ m/z 245/247 MolIon->Frag2 - •COOH Frag3 [Biphenyl-CH₂]⁺ m/z 165 Frag1->Frag3 - COOH

Caption: A plausible mass spectrometry fragmentation pathway.

Conclusion

The structural elucidation of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is achieved through a synergistic application of NMR, IR, and mass spectrometry. The predicted and expected data presented in this guide provide a robust framework for the identification and characterization of this important pharmaceutical intermediate. The detailed experimental protocols offer a clear path for obtaining high-quality data, ensuring accurate structural confirmation, which is essential for its use in research and drug development.

References

Exploratory

An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a pivotal intermediate in the field of medicinal chemistry, primarily recognized for its role...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a pivotal intermediate in the field of medicinal chemistry, primarily recognized for its role in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, particularly in the creation of angiotensin II receptor antagonists and PPARγ modulators.

Chemical and Physical Properties

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative characterized by a bromomethyl group at the 4'-position and a carboxylic acid group at the 2-position.[1] This bifunctional arrangement makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

PropertyValue
Molecular Formula C₁₄H₁₁BrO₂[1][2][3]
Molecular Weight 291.14 g/mol [1][2][3]
CAS Number 150766-86-2[1][2]
Appearance White to off-white solid
Solubility Soluble in organic solvents like dichloromethane and acetonitrile[1]

Synthesis and Experimental Protocols

The most common and widely adopted method for the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is through the radical bromination of its precursor, 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.[1]

General Experimental Protocol: Radical Bromination

This protocol outlines the synthesis using N-Bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the radical initiator.

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Methyl acetate

  • Methanol

  • Water

Procedure:

  • In a suitable reaction vessel, charge 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, N-Bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in methyl acetate.[4]

  • Heat the reaction mixture to a temperature of 60-65 °C.[4] The mixture will begin to boil.

  • Maintain the reaction at this temperature. The reaction progress can be monitored by observing the dissolution of NBS.

  • Once the reaction is complete (indicated by the solution becoming nearly colorless), distill off a significant portion of the solvent under normal pressure.[4]

  • Add a mixture of methanol and water to the concentrated reaction mixture.[4]

  • Cool the mixture to 15-25 °C and stir for approximately one hour to facilitate precipitation of the product.[4]

  • Isolate the precipitated 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid by centrifugation or filtration.

  • Wash the isolated product with a mixture of methanol and water.[4]

  • Dry the final product under appropriate conditions.

Yield: This procedure has been reported to yield approximately 82.5% of the theoretical maximum.[4]

Applications in Drug Development

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a crucial intermediate in the synthesis of several commercially important active pharmaceutical ingredients (APIs).

Synthesis of Angiotensin II Receptor Antagonists

This compound is a key building block for a class of antihypertensive drugs known as angiotensin II receptor antagonists, with Telmisartan being a prominent example.[5] The bromomethyl group allows for facile alkylation of the benzimidazole moiety in the subsequent synthetic steps.

Development of PPARγ Antagonists

Research has also demonstrated its use as an intermediate in the synthesis of potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonists.[1] These compounds are investigated for their potential in treating metabolic diseases.

Logical Workflow in Pharmaceutical Synthesis

The following diagram illustrates the pivotal role of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid as a synthetic intermediate in the drug development pipeline.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_intermediate Key Intermediate cluster_application Drug Development Applications A 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid B Radical Bromination (NBS, AIBN) A->B Reaction C 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid B->C Product D Alkylation & Further Steps C->D Intermediate for E Angiotensin II Receptor Antagonists (e.g., Telmisartan) D->E Leads to F PPARγ Antagonists D->F Leads to

Caption: Synthetic pathway from starting material to final drug classes.

Conclusion

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid stands out as a high-value intermediate in organic and medicinal chemistry. Its specific structural features enable the efficient synthesis of complex molecules, most notably in the production of life-saving medications for cardiovascular and metabolic diseases. The synthetic protocol provided herein offers a reliable method for its preparation, facilitating further research and development in the pharmaceutical industry.

References

Foundational

Spectroscopic and Synthetic Profile of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative that serves as a crucial intermediate in the synthesis of various p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the angiotensin II receptor antagonist, Telmisartan.[1][2] Its bifunctional nature, featuring a reactive bromomethyl group and a carboxylic acid moiety, makes it a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Chemical and Physical Properties

PropertyValueSource
CAS Number 150766-86-2[1][2][3]
Molecular Formula C₁₄H₁₁BrO₂[1][2][3]
Molecular Weight 291.14 g/mol [1][2][3]
IUPAC Name 2-[4-(bromomethyl)phenyl]benzoic acid[3]
Appearance White to off-white solid
Solubility Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in CDCl₃):

While a spectrum for the target molecule is unavailable, the ¹H NMR spectrum of the related compound, 4-bromomethylbiphenyl , shows the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.60Multiplet9HAromatic protons
~4.50Singlet2H-CH₂Br

Data is for 4-bromomethylbiphenyl and serves as an estimation.

For 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, one would expect a more complex aromatic region due to the carboxylic acid substituent. The carboxylic acid proton would likely appear as a broad singlet downfield, typically above 10 ppm.

Expected ¹³C NMR Spectral Data:

Predicted ¹³C NMR data for the closely related Methyl 4'-(bromomethyl)biphenyl-2-carboxylate suggests the following approximate chemical shifts. The values for the carboxylic acid would be similar, with the ester methyl carbon being absent and the carbonyl carbon shifting slightly.

Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic acid)
~127-145Aromatic carbons
~33-CH₂Br

Data is predicted for the methyl ester and serves as an estimation.

Infrared (IR) Spectroscopy

The IR spectrum of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HCarboxylic acid, broad band
1680-1710C=OCarboxylic acid, strong
3000-3100C-HAromatic
1400-1600C=CAromatic ring stretching
600-800C-BrStretching
Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak [M]⁺ at m/z 290 and 292 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Another significant peak would correspond to the loss of the bromine atom [M-Br]⁺.

m/zIon
290/292[C₁₄H₁₁BrO₂]⁺ (Molecular ion)
211[C₁₄H₁₁O₂]⁺
181[C₁₃H₉O]⁺

Experimental Protocol: Synthesis

The synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is typically achieved through the radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.

Reaction Scheme:

Synthesis 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid Reaction Reaction 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid->Reaction 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Reaction->4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Reflux NBS, AIBN NBS, AIBN NBS, AIBN->Reaction Methyl Acetate Methyl Acetate Methyl Acetate->Reaction

Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Methyl acetate

  • Methanol

  • Water

Procedure:

  • In a suitable reaction vessel, charge 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, N-Bromosuccinimide (NBS), and a catalytic amount of Azobisisobutyronitrile (AIBN).[4]

  • Add methyl acetate as the solvent.[4]

  • Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for a period until the reaction is complete (monitoring by TLC or HPLC is recommended).[4]

  • Once the reaction is complete, distill off a significant portion of the solvent.[4]

  • Add a mixture of methanol and water to the concentrated reaction mixture.[4]

  • Cool the mixture to 15-25 °C and stir for approximately one hour to facilitate precipitation of the product.[4]

  • Isolate the precipitated solid by filtration.

  • Wash the solid with a mixture of methanol and water.[4]

  • Dry the product under vacuum to yield 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.[4]

Logical Relationship of Synthesis

logical_relationship sub Substrate: 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid reaction Reaction Conditions: Reflux (60-65°C) sub->reaction reagents Reagents: N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) reagents->reaction solvent Solvent: Methyl Acetate solvent->reaction workup Workup: Solvent removal Precipitation with Methanol/Water reaction->workup product Product: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid workup->product

Key steps in the synthesis of the target compound.

Conclusion

This technical guide consolidates the available chemical, physical, and spectroscopic information for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. While direct experimental spectra are not widely published, the provided data based on related compounds and functional group analysis offers valuable insights for researchers. The detailed synthetic protocol and workflow diagrams serve as a practical resource for the preparation of this important pharmaceutical intermediate. As a key building block in drug discovery and development, a thorough understanding of its properties and synthesis is essential for its effective utilization.

References

Exploratory

The Unfolding Therapeutic Potential of Biphenyl Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The biphenyl carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide delves into the core pharmacological properties of these derivatives, with a specific focus on their anticancer, anti-inflammatory, and antimicrobial activities. By presenting a consolidated overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

Anticancer Activity: Targeting Key Oncogenic Pathways

Biphenyl carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. A predominant mechanism of action involves the modulation of critical signaling pathways implicated in tumor growth and proliferation, notably the Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor (ERα) pathways.

Quantitative Anticancer Activity

The in vitro cytotoxic efficacy of various biphenyl carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.

Compound IDDerivative TypeTarget Cell Line(s)IC50 (µM)Reference
3j Benzyloxy substitutedMCF-7 (ER-positive breast cancer)9.92 ± 0.97[1][2]
MDA-MB-231 (Triple-negative breast cancer)9.54 ± 0.85[1][2]
3a UnsubstitutedMCF-710.14 ± 2.05[1][2]
MDA-MB-23110.78 ± 2.58[1][2]
11 HydroxylatedMelanoma cells1.7 ± 0.5
12 HydroxylatedMelanoma cells2.0 ± 0.7
S4 Hydrazine-1-carbothioamideHCT-116 (Colorectal cancer)Comparable to Erlotinib[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Biphenyl carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the biphenyl carboxylic acid derivatives in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plates gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] Dysregulation of EGFR signaling is a hallmark of many cancers. Certain biphenyl carboxylic acid derivatives act as allosteric inhibitors of EGFR tyrosine kinase, thereby blocking these downstream pathways and inducing apoptosis in cancer cells.[3]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K BiphenylDeriv Biphenyl Carboxylic Acid Derivative BiphenylDeriv->Dimerization Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT AKT->Proliferation COX2_Inflammatory_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-2 COX2 COX-2 BiphenylDeriv Biphenyl Carboxylic Acid Derivative BiphenylDeriv->COX2 Inhibition Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Experimental_Workflow StartingMaterials Aryl Halide & Aryl Boronic Acid SuzukiCoupling Suzuki-Miyaura Coupling (Pd catalyst, Base) StartingMaterials->SuzukiCoupling Purification Purification (e.g., Column Chromatography) SuzukiCoupling->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BiologicalScreening Biological Activity Screening Characterization->BiologicalScreening Anticancer Anticancer Assays (e.g., MTT) BiologicalScreening->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) BiologicalScreening->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) BiologicalScreening->Antimicrobial DataAnalysis Data Analysis & SAR Studies Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis

References

Foundational

The Biphenyl Core: A Technical Guide to the Mechanism of Action of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid and its Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the chemical properties and biological significance of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and biological significance of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. While direct biological activity data for this compound is limited, its pivotal role as a key intermediate in the synthesis of the angiotensin II receptor blocker (ARB), Telmisartan, positions it as a molecule of significant interest in cardiovascular drug development. The core mechanism of action, therefore, is best understood through the pharmacological effects of its principal derivative, Telmisartan.

This guide will elucidate the dual mechanism of Telmisartan, detailing its interaction with the Renin-Angiotensin System (RAS) and its modulatory effects on Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Furthermore, it provides detailed experimental protocols for the synthesis of Telmisartan from its biphenyl precursor and for the key assays used to characterize its activity.

The Role of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid as a Synthetic Precursor

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a crucial building block in the synthesis of Telmisartan. Its biphenyl scaffold provides the necessary structural framework for the final drug molecule to effectively bind to its biological targets. The bromomethyl group serves as a reactive handle for alkylation, a key step in the synthetic pathway to Telmisartan.

Synthesis of Telmisartan

The synthesis of Telmisartan from 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid typically involves the protection of the carboxylic acid group as a tert-butyl ester, followed by alkylation of the benzimidazole moiety, and subsequent deprotection.

Below is a DOT script visualizing the synthetic workflow.

G cluster_0 Synthesis of Telmisartan Intermediate cluster_1 Telmisartan Synthesis Start 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid Step1 Esterification (e.g., with isobutylene or tert-butanol) Start->Step1 Intermediate1 tert-Butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate Step1->Intermediate1 Step2 Bromination (e.g., NBS, AIBN) Intermediate1->Step2 Target tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate Step2->Target Alkylation Alkylation in the presence of a base (e.g., potassium tert-butoxide) Target->Alkylation Benzimidazole 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole Benzimidazole->Alkylation Ester_Intermediate Telmisartan tert-butyl ester Alkylation->Ester_Intermediate Deprotection Acid-catalyzed hydrolysis (e.g., trifluoroacetic acid) Ester_Intermediate->Deprotection Telmisartan Telmisartan Deprotection->Telmisartan

Synthetic pathway to Telmisartan.

Core Mechanism of Action: Telmisartan

Telmisartan exhibits a dual mechanism of action, primarily functioning as an angiotensin II receptor blocker (ARB) and secondarily as a partial agonist of PPAR-γ.

Angiotensin II Receptor Blockade

Telmisartan is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1). Angiotensin II is a key component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. By binding to the AT1 receptor, angiotensin II mediates vasoconstriction, aldosterone release (leading to sodium and water retention), and sympathetic nervous system activation, all of which increase blood pressure.

Telmisartan competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby preventing these downstream effects and leading to vasodilation and a reduction in blood pressure.

The signaling pathway of the AT1 receptor is illustrated in the following DOT script.

G cluster_0 AT1 Receptor Signaling Pathway cluster_1 Inhibition by Telmisartan AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 Protein AT1R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone Telmisartan Telmisartan Telmisartan->AT1R blocks

Angiotensin II signaling and Telmisartan's inhibitory action.
Partial Agonism of PPAR-γ

In addition to its primary role as an ARB, Telmisartan also functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPAR-γ can improve insulin sensitivity and has anti-inflammatory effects. This dual action of Telmisartan may offer additional cardiovascular and metabolic benefits beyond blood pressure reduction.

The activation of PPAR-γ by Telmisartan is depicted in the following DOT script.

G cluster_0 PPAR-γ Activation Pathway Telmisartan Telmisartan PPARg PPAR-γ Telmisartan->PPARg binds and partially activates Heterodimer PPAR-γ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in gene promoter) Heterodimer->PPRE binds to Transcription Transcription of Target Genes PPRE->Transcription initiates Metabolic_Effects Improved Insulin Sensitivity Lipid Metabolism Regulation Transcription->Metabolic_Effects

Telmisartan's partial agonism of PPAR-γ.

Quantitative Data for Telmisartan

The following table summarizes the available quantitative data for the biological activity of Telmisartan.

ParameterTargetValueAssay Type
IC50AT1 Receptor9.2 nMRadioligand Binding
pA2AT1 Receptor8.2Functional Assay
EC50PPAR-γ1-5 µMReporter Gene Assay

Note: IC50 (half-maximal inhibitory concentration) and pA2 values reflect the potency of Telmisartan as an AT1 receptor antagonist. The EC50 (half-maximal effective concentration) value indicates its potency as a partial PPAR-γ agonist.

Experimental Protocols

Synthesis of Telmisartan from tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

This protocol outlines the alkylation and deprotection steps to yield Telmisartan.

  • Alkylation:

    • Dissolve 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a strong base, such as potassium tert-butoxide or sodium hydride, to the solution at room temperature and stir for 30 minutes to form the corresponding anion.

    • Add a solution of tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in the same solvent to the reaction mixture.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Telmisartan tert-butyl ester.

  • Deprotection:

    • Dissolve the crude Telmisartan tert-butyl ester in a suitable solvent such as dichloromethane (DCM).

    • Add an acid, such as trifluoroacetic acid (TFA), to the solution.

    • Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • Purify the crude Telmisartan by recrystallization or column chromatography to obtain the final product.

Angiotensin II Type 1 (AT1) Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity of test compounds to the AT1 receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II) to each well.

    • Add increasing concentrations of the test compound (e.g., Telmisartan).

    • For the determination of non-specific binding, add a high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

PPAR-γ Agonist Functional Assay (Reporter Gene Assay)

This protocol is used to assess the ability of a test compound to activate PPAR-γ.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2).

    • Co-transfect the cells with an expression vector for human PPAR-γ and a reporter plasmid containing a PPAR-responsive element (PPRE) upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with increasing concentrations of the test compound (e.g., Telmisartan) or a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 24-48 hours.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

    • A parallel assay to determine cell viability (e.g., MTT assay) should be performed to account for any cytotoxic effects of the test compound.

  • Data Analysis:

    • Normalize the reporter gene activity to cell viability.

    • Plot the normalized reporter activity against the logarithm of the test compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Conclusion

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a fundamentally important molecule in the field of medicinal chemistry, primarily due to its role as a key precursor in the synthesis of Telmisartan. While it does not possess significant intrinsic biological activity, its chemical structure is integral to the therapeutic efficacy of its derivative. The dual mechanism of action of Telmisartan, involving both AT1 receptor blockade and PPAR-γ modulation, makes it a valuable therapeutic agent for the management of hypertension and related cardiovascular and metabolic disorders. The experimental protocols provided herein offer a guide for the synthesis and characterization of this important class of compounds.

Exploratory

A Technical Guide to the Therapeutic Targets of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is not a therapeutic agent itself but a critical chemical intermediate. Its primary significance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is not a therapeutic agent itself but a critical chemical intermediate. Its primary significance in drug development lies in its use as a precursor for the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs widely used to treat hypertension and related cardiovascular diseases. The most prominent drug synthesized from this intermediate is Telmisartan. This guide focuses on the downstream therapeutic targets of Telmisartan, principally the Angiotensin II Type 1 (AT1) Receptor and its well-documented pleiotropic effects on the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). We provide a detailed overview of the associated signaling pathways, quantitative data on drug-target interactions, and relevant experimental protocols.

Introduction: From Chemical Intermediate to Therapeutic Agent

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid serves as a pivotal building block in pharmaceutical synthesis.[1][2] Its chemical structure, featuring a bromomethyl group and a biphenyl scaffold, makes it suitable for alkylation reactions.[1] A primary application is in the synthesis of Telmisartan, where it is alkylated with a benzimidazole derivative in a key step of the manufacturing process.[3][4][5] Therefore, the therapeutic utility and targets discussed herein pertain to the final active pharmaceutical ingredient, Telmisartan, derived from this intermediate.

The connection between the precursor and the final drug is visualized below.

G Precursor 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (or its ester derivative) Telmisartan_Ester Telmisartan Ester Intermediate Precursor->Telmisartan_Ester Alkylation BisBenz Bis-benzimidazole (e.g., 2-n-propyl-4-methyl-6- (1'-methylbenzimidazol-2'-yl)benzimidazole) BisBenz->Telmisartan_Ester Alkylation Telmisartan Telmisartan (Final API) Telmisartan_Ester->Telmisartan Hydrolysis G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Vasoconstriction, Aldosterone Secretion, Hypertrophy Ca->Response PKC->Response Telmisartan Telmisartan Telmisartan->AT1R Blocks G cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Telmisartan_cyto Telmisartan PPARg PPARγ Telmisartan_cyto->PPARg Binds & partially activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (on Target Gene DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Response ↑ Insulin Sensitivity ↑ Adipogenesis ↓ Inflammation Transcription->Response G P1 Prepare Reagents (Membranes, Radioligand, Test Compound) P2 Dispense into 96-well Plate (Total, NSB, Test Compound wells) P1->P2 P3 Incubate (60-90 min at RT) P2->P3 P4 Filter & Wash (Separate bound from free radioligand) P3->P4 P5 Measure Radioactivity (Scintillation Counting) P4->P5 P6 Analyze Data (Calculate IC₅₀ and Kᵢ) P5->P6 G P1 Plate Reporter Cells in 96-well Plate P2 Incubate Overnight (Allow cells to attach) P1->P2 P3 Treat Cells with Test Compound P2->P3 P4 Incubate (16-24 hours) P3->P4 P5 Lyse Cells & Add Luciferase Substrate P4->P5 P6 Measure Luminescence P5->P6 P7 Analyze Data (Calculate EC₅₀) P6->P7

References

Foundational

Solubility of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS No: 150766-86-2), a key intermediate in pharmaceutical synthesis.[1][2] While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the standard experimental protocols for determining these values, presents available qualitative information, and discusses the compound's role in drug development.

Compound Overview

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative with a molecular formula of C₁₄H₁₁BrO₂ and a molecular weight of 291.14 g/mol .[1][3] Its structure, featuring a polar carboxylic acid group and a larger, non-polar biphenyl backbone with a reactive bromomethyl group, suggests a nuanced solubility profile. This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including angiotensin II receptor antagonists and PPARγ modulators.[1][4] The bromomethyl group facilitates alkylation, making it a versatile intermediate for creating more complex molecules.[1]

Solubility Data

A thorough literature review did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid in a wide array of organic solvents. However, qualitative assessments and the solubility of related compounds provide some insight. For instance, its methyl ester derivative, 4'-Bromomethylbiphenyl-2-carboxylic Acid Methyl Ester, is noted to be slightly soluble in chloroform and methanol. This suggests that the parent acid may also exhibit solubility in polar organic solvents.

Table 1: Qualitative Solubility and Physicochemical Properties

PropertyValue / Observation
IUPAC Name 2-[4-(bromomethyl)phenyl]benzoic acid[3]
CAS Number 150766-86-2[1][2][3]
Molecular Formula C₁₄H₁₁BrO₂[1][2][3]
Molecular Weight 291.14 g/mol [1][2][3]
Qualitative Solubility Expected to be soluble in polar organic solvents due to the carboxylic acid group.
Related Compound Data The methyl ester is slightly soluble in chloroform and methanol.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[6][7] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.

Materials and Equipment
  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO))

  • Stoppered flasks or vials

  • Shaker or orbital incubator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Detailed Methodology
  • Preparation of Solvent: Prepare the desired organic solvent. Ensure it is of high purity to avoid interferences.

  • Addition of Excess Solute: Add an excess amount of solid 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

  • Equilibration: Seal the flasks and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the suspension to settle.[6] Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:

    • Centrifugation: Centrifuge the sample to pellet the excess solid.

    • Filtration: Filter the solution using a syringe filter compatible with the organic solvent.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is essential for accurate measurement.[8][9]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Add excess solid compound to solvent in a flask B Seal and agitate (24-72h at constant T) A->B C Allow to settle B->C D Centrifuge or Filter C->D E Collect supernatant D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Role in Drug Development

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a valuable intermediate in medicinal chemistry. Its biphenyl scaffold is a common feature in many drugs, and the carboxylic acid and bromomethyl groups provide handles for synthetic modifications to optimize pharmacological properties. For example, it is a precursor in the synthesis of telmisartan, an angiotensin II receptor blocker used to treat hypertension.[2] The general pathway involves using this intermediate to build the final, more complex API molecule.

The diagram below illustrates the logical relationship of this compound as a key building block in a generalized drug synthesis pathway.

G Role of Intermediate in Drug Synthesis A Starting Materials B Synthesis of 4'-methyl-[1,1'-biphenyl]- 2-carboxylic acid A->B C Bromination (e.g., with NBS) B->C D 4'-(Bromomethyl)-[1,1'-biphenyl]- 2-carboxylic acid (Key Intermediate) C->D E Alkylation / Further Synthetic Steps D->E F Final Active Pharmaceutical Ingredient (API) E->F

Caption: Generalized Synthetic Pathway Highlighting the Role of the Intermediate.

Conclusion

References

Exploratory

The Biphenyl Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The biphenyl scaffold, characterized by two interconnected phenyl rings, stands as a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, characterized by two interconnected phenyl rings, stands as a privileged structure in medicinal chemistry. Its unique conformational properties and ability to engage in various intermolecular interactions have made it a versatile building block for the design of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the role of biphenyl compounds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Biphenyl Compounds

Biphenyls are aromatic hydrocarbons that serve as a foundational core for a multitude of biologically active molecules.[1][2] The rotational flexibility around the central carbon-carbon single bond, along with the potential for substitution on both phenyl rings, allows for the precise three-dimensional positioning of functional groups to optimize interactions with biological targets. This conformational adaptability is a key factor in the widespread success of biphenyl-containing drugs.

The therapeutic applications of biphenyl derivatives are vast and continue to expand. They have been successfully developed as antihypertensives, anticancer agents, anti-inflammatory drugs, and potent enzyme inhibitors.[2] The biphenyl motif is present in several marketed drugs, highlighting its importance in the pharmaceutical industry.[3]

Synthesis of Biphenyl Compounds

The construction of the biphenyl core is a fundamental transformation in organic synthesis. Among the various methods developed, the Suzuki-Miyaura cross-coupling reaction has emerged as the most prominent and versatile approach due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid to synthesize a biphenyl derivative.

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of toluene and water, 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.02-0.05 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 10 mL of toluene/water 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl compound.[1]

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A Reaction Setup: Aryl Halide, Arylboronic Acid, Base, Pd Catalyst B Establish Inert Atmosphere (Ar or N2) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, GC-MS) D->E F Work-up: Quench, Extract, Wash E->F Reaction Complete G Purification: Column Chromatography F->G H Characterization G->H Angiotensin_II_Signaling Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII conversion ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R binds G_protein Gq/11 AT1R->G_protein activates Biphenyl_ARB Biphenyl ARB Biphenyl_ARB->AT1R blocks PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Aldosterone Aldosterone Secretion PKC_activation->Aldosterone PD1_PDL1_Signaling cluster_APC Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds MHC MHC TCR TCR MHC->TCR binds SHP2 SHP-2 PD1->SHP2 recruits & activates TCell_Activation T-Cell Activation TCR->TCell_Activation activates CD28 CD28 PI3K PI3K SHP2->PI3K dephosphorylates TCell_Inhibition T-Cell Inhibition SHP2->TCell_Inhibition leads to AKT AKT PI3K->AKT activates AKT->TCell_Activation promotes Biphenyl_Inhibitor Biphenyl Inhibitor Biphenyl_Inhibitor->PDL1 induces dimerization & blocks PD-1 binding AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Biphenyl_Antagonist Biphenyl Antagonist Biphenyl_Antagonist->AR binds & inhibits AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex AR_dimer AR Dimer AR->AR_dimer dimerizes HSP HSP HSP->AR_HSP_complex AR_HSP_complex->AR dissociates ARE Androgen Response Element (DNA) AR_dimer->ARE binds Gene_Transcription Gene Transcription ARE->Gene_Transcription regulates MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Biphenyl Compound A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

References

Foundational

The Multifaceted Role of 4-Anisaldehyde as a Key Intermediate in Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals Introduction: 4-Anisaldehyde (or p-anisaldehyde), a methoxy-substituted benzaldehyde, is a cornerstone intermediate in the landscape of organic synthes...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Anisaldehyde (or p-anisaldehyde), a methoxy-substituted benzaldehyde, is a cornerstone intermediate in the landscape of organic synthesis. Its unique electronic and structural properties, characterized by the electron-donating methoxy group in the para position, render the aldehyde functionality highly reactive and amenable to a diverse array of chemical transformations. This versatility has established 4-anisaldehyde as a critical building block in the synthesis of a wide spectrum of high-value compounds, ranging from pharmaceuticals and agrochemicals to fragrances and advanced materials. This technical guide provides an in-depth exploration of the synthetic utility of 4-anisaldehyde, complete with detailed experimental protocols, quantitative data, and mechanistic pathways to support its application in research and development.

Physicochemical and Spectroscopic Properties of 4-Anisaldehyde

A thorough understanding of the physical and spectral characteristics of 4-anisaldehyde is fundamental to its application in synthesis. The following tables summarize these key properties.

Table 1: Physicochemical Properties of 4-Anisaldehyde

PropertyValueReference
CAS Number 123-11-5[1]
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, floral, anise-like[2]
Melting Point -1 °C[2]
Boiling Point 248 °C[2]
Density 1.119 g/cm³[2]
Flash Point 108 °C[2]

Table 2: Spectroscopic Data for 4-Anisaldehyde

Technique Key Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.88 (s, 1H, -CHO), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.02 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, -OCH₃)[2][3]
¹³C NMR (DMSO-d₆, 101 MHz)δ (ppm): 191.3, 164.2, 131.8, 129.7, 114.5, 55.7[4]
IR (neat)ν (cm⁻¹): 2838 (-OCH₃), 1726 (C=O), 1626 (C=C), 1605, 1513 (aromatic C=C)[5]
MS (EI)m/z (%): 136 (M⁺, 75), 135 (100), 107 (19), 92 (21), 77 (38)

Key Synthetic Transformations of 4-Anisaldehyde

The reactivity of 4-anisaldehyde is dominated by its aldehyde functional group, which readily undergoes nucleophilic addition and condensation reactions. The electron-rich aromatic ring, activated by the methoxy group, also influences the overall reactivity profile.

Carbon-Carbon Bond Forming Reactions

a) Claisen-Schmidt Condensation: This base-catalyzed condensation between an aldehyde and a ketone is a powerful method for forming α,β-unsaturated ketones. 4-Anisaldehyde is an excellent substrate for this reaction, leading to chalcone-like structures which are prevalent in many biologically active molecules.

Table 3: Claisen-Schmidt Condensation of 4-Anisaldehyde with Acetone

ProductReagents & ConditionsYield
(E)-4-(4-methoxyphenyl)but-3-en-2-oneAcetone, NaOH (10%), 25-30°C, 2h90%[6]
(E)-4-(4-methoxyphenyl)but-3-en-2-oneAcetone, Sodium Tungstate (30 mol%), Ethanol, 25°C, 24h96%[7]

b) Knoevenagel Condensation: This reaction involves the condensation of 4-anisaldehyde with a compound containing an active methylene group, such as malononitrile, catalyzed by a weak base. It is a highly efficient method for the synthesis of electron-deficient alkenes.

c) Perkin Reaction: The Perkin reaction provides a route to α,β-unsaturated carboxylic acids, specifically cinnamic acid derivatives, by reacting an aromatic aldehyde with an acid anhydride and its corresponding carboxylate salt.

d) Wittig Reaction: The Wittig reaction is a versatile method for the synthesis of alkenes by reacting an aldehyde with a phosphorus ylide. This reaction is particularly useful for introducing a double bond with control over its position.

e) Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group of 4-anisaldehyde is a fundamental method for creating secondary alcohols.

Synthesis of Heterocyclic and Bioactive Compounds

a) Schiff Base Formation: 4-Anisaldehyde readily reacts with primary amines to form Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Table 4: Antimicrobial Activity of a Schiff Base Derived from 4-Anisaldehyde

CompoundOrganismMIC (µg/mL)
Schiff Base of 4-Anisaldehyde and p-aminophenolEscherichia coli250[4]
Staphylococcus aureus62.5[4]
Candida albicans62.5[4]

Experimental Protocols

Protocol 1: Synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one (Claisen-Schmidt Condensation)

Procedure: To a solution of 4-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer, a solution of potassium hydroxide (1.0 g) in water (20 mL) is added gradually over 20 minutes with continuous stirring. After the addition, the reaction mixture is stirred for an additional 20 minutes. Subsequently, 40 mL of water is added to the flask to precipitate the product. The resulting solid is collected by vacuum filtration, washed with water, and dried. The crude product is recrystallized from ethanol.[2]

Characterization Data for (E)-4-(4-methoxyphenyl)but-3-en-2-one:

  • Yield: 90%[6]

  • Appearance: Yellowish crystals[6]

  • Melting Point: 74 °C[6]

  • ¹H NMR (CDCl₃): δ 7.69-6.37 (m, 6H), 3.83 (s, 3H), 2.35 (s, 3H)[2]

Protocol 2: Synthesis of 4-Methoxycinnamic Acid (Doebner Modification of Knoevenagel Condensation)

Procedure: In a 25 mL round-bottomed flask, 4-anisaldehyde (0.804 mL, 6.61 mmol), malonic acid (1.75 g, 16.8 mmol), and β-alanine (0.10 g, 1.12 mmol) are dissolved in pyridine (3.0 mL, 37.1 mmol). The mixture is heated under reflux for 90 minutes. After cooling to room temperature, the flask is placed in an ice bath, and 8.0 mL of concentrated HCl is slowly added. The resulting white precipitate is collected by vacuum filtration, washed with cold water (2 x 10 mL), and dried. The product is recrystallized from absolute ethanol.[8]

Characterization Data for 4-Methoxycinnamic Acid:

  • Yield: 98%[8]

  • Appearance: White powder[8]

  • ¹H NMR (CD₃OD, 300 MHz): δ 7.62 (d, J=16.0 Hz, 1H), 7.58-7.47 (m, 2H), 7.01-6.88 (m, 2H), 6.33 (d, J=15.9 Hz, 1H), 3.82 (s, 3H)[8]

Mandatory Visualizations

Logical Relationships in the Reactivity of 4-Anisaldehyde

The following diagram illustrates the key reactive sites of 4-anisaldehyde and the types of transformations it can undergo, highlighting its versatility as a synthetic intermediate.

Reactivity map of 4-Anisaldehyde.
Experimental Workflow: Synthesis and Purification

The general workflow for many syntheses involving 4-anisaldehyde follows a standard sequence of reaction, workup, and purification, as depicted below.

experimental_workflow start Start: Reagents (4-Anisaldehyde, etc.) reaction Reaction Setup (Solvent, Catalyst, Temp.) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete drying Drying Organic Layer (e.g., Na₂SO₄, MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification recrystallization Recrystallization purification->recrystallization If Solid chromatography Column Chromatography purification->chromatography If Oil/Mixture characterization Product Characterization (NMR, IR, MS, MP) recrystallization->characterization chromatography->characterization final_product Final Pure Product characterization->final_product

General workflow for synthesis.
Application in Drug Development: Antihistamine Action

Derivatives of 4-anisaldehyde are used in the synthesis of antihistamines. These drugs typically function by blocking the H₁ histamine receptor, a G-protein coupled receptor (GPCR). The signaling pathway initiated by histamine binding and its subsequent inhibition by an H₁ antagonist is outlined below.

antihistamine_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling H1R H₁ Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Antihistamine (Derived from 4-Anisaldehyde) Antihistamine->H1R Binds & Inhibits IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (Inflammation, Allergy) Ca_release->Response PKC->Response

H₁ histamine receptor signaling.

Conclusion

4-Anisaldehyde continues to be an indispensable intermediate in organic synthesis. Its predictable reactivity, coupled with its ready availability, ensures its place in both academic research and industrial production. The synthetic routes and applications detailed in this guide underscore its importance and provide a practical framework for its utilization in the development of new pharmaceuticals, fragrances, and other functional organic molecules. The provided protocols and data serve as a valuable resource for chemists seeking to leverage the synthetic potential of this versatile building block.

References

Exploratory

In-Depth Technical Guide: Physical and Chemical Hazards of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known and potential physical and chemical hazards associated with 4'-(Bromomethyl)-[1,1'-biphenyl]-2-car...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential physical and chemical hazards associated with 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. The information is compiled from available safety data sheets and is supplemented with standardized experimental methodologies for hazard evaluation.

GHS Hazard Identification and Classification

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard classification.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 1C/2
alt text
alt text
Danger/WarningH314: Causes severe skin burns and eye damage.[2][3] / H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1/2A
alt text
alt text
Danger/WarningH318: Causes serious eye damage.[3] / H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3
alt text
WarningH335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is limited. The following table includes available information.

PropertyValue
Molecular FormulaC14H11BrO2[1][4]
Molecular Weight291.14 g/mol [1][4]
Physical StateSolid
Melting PointNot available
Boiling PointNot available
SolubilityNot available

Experimental Protocols for Hazard Assessment

While specific experimental data for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is not publicly available, the following are detailed methodologies based on OECD guidelines that would be used to determine its toxicological properties.

Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

  • Dosage: A stepwise procedure is followed, starting with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Administration: The test substance is administered as a single oral dose by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The outcome of one step determines the dosage for the next step. The test allows for classification of the substance into one of the GHS categories for acute oral toxicity.

Skin Irritation/Corrosion (OECD 439 - In Vitro)

Objective: To assess the skin irritation potential of a substance using a reconstructed human epidermis model.

Methodology:

  • Test System: A commercially available reconstructed human epidermis (RhE) model is used.

  • Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay).

  • Endpoint: A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

Serious Eye Damage/Eye Irritation (OECD 405 - In Vivo)

Objective: To determine the potential of a substance to cause eye irritation or serious eye damage.

Methodology:

  • Animal Model: Albino rabbits are typically used for this test.

  • Administration: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of irritation, including redness, swelling, and corneal opacity.

  • Scoring: Ocular lesions are scored according to a standardized system.

  • Endpoint: The severity and reversibility of the observed effects determine the classification of the substance for eye irritation or serious eye damage.

Hazard Management and Safety Precautions

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Handle in a well-ventilated area or in a chemical fume hood.[3]

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is between 2-8°C.[1][2]

First-Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][5]

Disposal:

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.[3]

Visualized Workflows and Relationships

Hazard_Identification_Workflow Hazard Identification and Risk Assessment Workflow cluster_Data_Collection Data Collection cluster_Hazard_Assessment Hazard Assessment cluster_Risk_Management Risk Management A Literature Search (SDS, Databases) C Acute Oral Toxicity (OECD 423) A->C D Skin Irritation (OECD 439) A->D E Eye Irritation (OECD 405) A->E B Physicochemical Properties B->C B->D B->E F GHS Classification & Labeling C->F D->F E->F G Safe Handling & Storage Procedures F->G H Personal Protective Equipment (PPE) F->H I Emergency Procedures (First Aid, Spills) F->I

Caption: Hazard Identification and Risk Assessment Workflow.

GHS_Classification_Relationship Relationship of Hazards for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid cluster_hazards Primary Hazards substance 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid oral_toxicity Harmful if Swallowed (H302) substance->oral_toxicity skin_corrosion Causes Severe Skin Burns (H314) substance->skin_corrosion eye_damage Causes Serious Eye Damage (H318) substance->eye_damage respiratory_irritation May Cause Respiratory Irritation (H335) substance->respiratory_irritation skin_corrosion->eye_damage Often Correlated

Caption: Relationship of Hazards.

References

Protocols & Analytical Methods

Method

Synthesis Protocol for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals such as angiotensin II receptor antagonists.[1] The protocols outlined below are based on established chemical literature, offering reliable methods for the preparation of this versatile building block.

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 150766-86-2) is a biphenyl derivative characterized by a bromomethyl group at the 4'-position and a carboxylic acid group at the 2-position.[2][3] Its molecular formula is C₁₄H₁₁BrO₂ with a molecular weight of 291.14 g/mol .[2][3] The presence of the reactive bromomethyl group and the carboxylic acid functionality makes it a valuable intermediate for diverse synthetic transformations, particularly in the pharmaceutical and materials science sectors.[1] It serves as a crucial component in the multi-step synthesis of active pharmaceutical ingredients (APIs), notably those targeting cardiovascular conditions.[1]

Synthesis Overview

The most common and widely adopted method for the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid involves the radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid. This transformation is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[2][4]

Synthesis Workflow Diagram

SynthesisWorkflow Start 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid Reaction Radical Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Solvent (e.g., Methyl Acetate) Reagents->Reaction Workup Work-up (Distillation, Crystallization) Reaction->Workup Product 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Workup->Product

Caption: General workflow for the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis protocols.

Starting MaterialBrominating AgentRadical InitiatorSolvent(s)Reaction ConditionsYield (%)PurityReference
4'-methylbiphenyl-2'-carboxylic acidN-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN)Methyl acetate, Methanol, WaterHeated to 60-65°C82.5%Not Specified[4]
4'-methylbiphenyl-2-carboxylic acidN-Bromosuccinimide (NBS)2,2'-azobis(2,4-dimethylvaleronitrile)Methylene chlorideReflux at 45-47°C for 3 hours80.5%Not Specified[5]
4'-methylbiphenyl-2-carboxylic acidN-Bromosuccinimide (NBS)Not specifiedCarbon tetrachlorideReflux at 77-78°C for 1 hour75.5%Not Specified[5]
4-methyl-[1,1'-biphenyl]-2'-carbonitrileSodium bromate / Sodium pyrosulfite-Ethyl acetate, Water0°C to 15°C for 5 hours91.7%98.9% (HPLC)[6]
4-methyl-[1,1'-biphenyl]-2'-carbonitrileSodium bromate / Sodium pyrosulfite-Methyl acetate, Water0°C to 15°C for 5 hours89.4%98.4% (HPLC)[6]

Experimental Protocol: Radical Bromination using NBS/AIBN

This protocol is adapted from a representative procedure for the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.[4]

Materials:

  • 4'-methylbiphenyl-2'-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Methyl acetate

  • Methanol

  • Water

Equipment:

  • Enamel stirring apparatus (or equivalent glass reactor) with reflux condenser and heating mantle

  • Centrifuge (or filtration apparatus)

  • Drying oven

Procedure:

  • Reaction Setup: In a 1200-liter enamel stirring apparatus, charge 212 kg of 4'-methylbiphenyl-2'-carboxylic acid, 195.8 kg of N-bromosuccinimide (NBS), and 1.6 kg of azobisisobutyronitrile (AIBN).

  • Solvent Addition: Add 530 liters of methyl acetate to the reaction vessel.

  • Reaction: Heat the mixture to a temperature of 60°C to 65°C. The reaction mixture will begin to boil.

  • Monitoring the Reaction: Continue heating. After approximately 80% of the reaction time, the NBS will have dissolved. The reaction is nearing completion when the solution becomes practically colorless.

  • Solvent Removal: Once the reaction is complete, distill off 424 liters of the solvent under normal pressure.

  • Crystallization: Add 424 liters of methanol and 106 liters of water to the reaction mixture.

  • Cooling and Precipitation: Cool the resulting mixture to a temperature between 15°C and 25°C and stir for an additional hour to facilitate product precipitation.

  • Isolation: Separate the precipitated product by centrifugation.

  • Washing: Wash the isolated product with a mixture of 424 liters of methanol and 106 liters of water.

  • Drying: Dry the final product.

Expected Yield: 240 kg of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (approximately 82.5% of the theoretical yield).[4]

Alternative Synthesis Approaches

While the NBS/AIBN method is prevalent, other synthetic routes have been reported. One such method involves the use of sodium bromate in an aqueous-organic binary system. For instance, 4-methyl-[1,1'-biphenyl]-2'-carbonitrile can be reacted with sodium bromate and sodium pyrosulfite in a mixture of ethyl acetate and water to yield the corresponding bromomethyl derivative with high purity.[6] Another approach utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under radical initiation.[2]

Characterization

The synthesized 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety Precautions

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Azobisisobutyronitrile is a toxic and flammable solid that can decompose violently upon heating. Handle with care and avoid exposure to heat and friction.

  • Organic solvents such as methyl acetate and methanol are flammable. Perform the reaction in a well-ventilated area, away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

The synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid via radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid is a robust and high-yielding process. The detailed protocol provided, along with the summary of quantitative data from various methods, offers a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Application

Application Notes and Protocols: N-bromosuccinimide (NBS) Bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The selective bromination of benzylic positions is a cornerstone transformation in organic synthesis, providing a versatile handle for further...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective bromination of benzylic positions is a cornerstone transformation in organic synthesis, providing a versatile handle for further functionalization. N-bromosuccinimide (NBS) has emerged as the reagent of choice for this purpose due to its ability to provide a low, constant concentration of bromine, thereby minimizing side reactions such as electrophilic aromatic substitution.[1] This document provides detailed application notes and protocols for the NBS bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[2] The reaction proceeds via a free-radical chain mechanism, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photochemical means.[3][4]

Reaction and Mechanism

The bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid with NBS selectively occurs at the benzylic methyl group due to the resonance stabilization of the resulting benzylic radical intermediate.[5] The overall reaction is as follows:

Reaction Scheme:

4'-methyl-[1,1'-biphenyl]-2-carboxylic acid + NBS --(Initiator, Solvent, Heat)--> 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid + Succinimide

The mechanism, known as the Wohl-Ziegler reaction, involves three key stages: initiation, propagation, and termination.[4]

  • Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, a process facilitated by heat or light, to generate a bromine radical. A radical initiator like AIBN can also be used to generate radicals that initiate the process.[5]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired brominated product and a succinimidyl radical. The HBr generated can react with NBS to produce molecular bromine (Br₂), which can also react with the benzylic radical to form the product and a new bromine radical, thus continuing the chain reaction.[5]

  • Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocols

Several protocols have been reported for the successful bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid and its derivatives. The choice of solvent, initiator, and reaction temperature can influence the reaction rate and yield.

Protocol 1: Bromination in Methyl Acetate

This protocol provides a high-yield synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Methyl acetate

  • Methanol

  • Water

Procedure:

  • In a suitable reaction vessel, combine 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq), NBS (1.1 eq), and AIBN (catalytic amount, e.g., 0.01 eq).

  • Add methyl acetate as the solvent.

  • Heat the reaction mixture to 60-65 °C with stirring. The mixture will begin to boil.

  • Continue heating until the solution becomes practically colorless, indicating the consumption of NBS.

  • Distill off a portion of the solvent under normal pressure.

  • Add a mixture of methanol and water to the reaction mixture.

  • Cool the mixture to 15-25 °C and stir for an additional hour to precipitate the product.

  • Isolate the product by centrifugation or filtration.

  • Wash the solid product with a mixture of methanol and water.

  • Dry the product to obtain 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Protocol 2: Bromination in Dichloromethane or Acetonitrile

This protocol offers alternative solvent choices for the bromination reaction.

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

  • N-bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Dichloromethane or Acetonitrile

Procedure:

  • Dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid in either dichloromethane or acetonitrile.

  • Add NBS (1.0-1.2 eq) and a catalytic amount of a radical initiator.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (succinimide) forms, remove it by filtration.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterProtocol 1Protocol 2Reference
Starting Material 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid4'-methyl-[1,1'-biphenyl]-2-carboxylic acidN/A
Reagents NBS, AIBNNBS, AIBN or Benzoyl Peroxide[6]
Solvent Methyl Acetate, Methanol, WaterDichloromethane or Acetonitrile[2][6]
Temperature 60-65 °CReflux[2][6]
Yield 82.5%Typically high, but not specified[6]

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, or by column chromatography on silica gel.[6] The purity of the final product, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS: 150766-86-2), can be assessed by techniques like HPLC.[7] The structure of the compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by its melting point.

Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₁BrO₂[8]

  • Molecular Weight: 291.14 g/mol [8]

Safety and Handling

  • N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • The solvents used are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination NBS NBS Br_rad Br• NBS->Br_rad Heat/Light Benzylic_Rad Benzylic Radical Br_rad->Benzylic_Rad H abstraction Start_Mat 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid Start_Mat->Benzylic_Rad Product 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Benzylic_Rad->Product NBS_prop NBS HBr HBr Succinimide_rad Succinimide Radical Succinimide_rad->Br_rad from HBr NBS_prop->Product NBS_prop->Succinimide_rad Rad_Comb Radical Combination

Caption: Free-radical mechanism of NBS bromination.

Experimental_Workflow Start Reaction Setup: - Starting Material - NBS - Initiator - Solvent Reaction Heating and Stirring (e.g., 60-65°C or Reflux) Start->Reaction Workup Workup: - Solvent Removal - Precipitation/Extraction - Washing Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - HPLC - NMR - IR - Melting Point Purification->Characterization Final_Product Final Product: 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Characterization->Final_Product

Caption: General experimental workflow for the synthesis.

References

Method

Application Notes and Protocols for the Synthesis of Telmisartan Using 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Derivatives as Precursors

For Researchers, Scientists, and Drug Development Professionals Introduction Telmisartan is a potent and selective angiotensin II receptor antagonist widely used in the management of hypertension. A common and crucial st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan is a potent and selective angiotensin II receptor antagonist widely used in the management of hypertension. A common and crucial step in the synthesis of Telmisartan involves the N-alkylation of a substituted benzimidazole intermediate with a 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivative. This document provides detailed application notes and experimental protocols for this key synthetic transformation, focusing on the use of esterified forms of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, which are more commonly employed due to the instability of the free acid precursor.[1] The protocols are based on established literature and patent procedures.

The overall synthetic strategy involves the coupling of two key fragments: the benzimidazole core, typically 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzoimidazolyl (BIM), and the bromomethyl biphenyl precursor. This is followed by the hydrolysis of the ester group to yield the final Telmisartan product.[2][3][4]

Precursor Stability and Handling

It is important to note that 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its esters are reactive compounds with limited stability and a shorter shelf life.[1] Due to their high reactivity, these precursors are prone to decomposition and can participate in side reactions, potentially leading to impurities in the final product.[1] Therefore, it is recommended to use these intermediates immediately after preparation or to store them under appropriate conditions (e.g., cool, dry, and dark) for a limited time.

Synthetic Pathway Overview

The synthesis of Telmisartan from its key intermediates can be visualized as a two-step process: N-alkylation followed by ester hydrolysis.

Telmisartan_Synthesis_Overview Precursor 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylate Ester Telmisartan_Ester Telmisartan Ester Intermediate Precursor->Telmisartan_Ester N-Alkylation BIM 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzoimidazolyl (BIM) BIM->Telmisartan_Ester Telmisartan Telmisartan Telmisartan_Ester->Telmisartan Hydrolysis

Caption: General synthetic scheme for Telmisartan.

Experimental Protocols

Protocol 1: Synthesis of Telmisartan Methyl Ester

This protocol details the N-alkylation of 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzoimidazolyl (BIM) with methyl-4'-(bromomethyl)biphenyl-2-carboxylate.

Materials:

  • 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzoimidazolyl (BIM)

  • Methyl-4'-(bromomethyl)biphenyl-2-carboxylate

  • Dimethylformamide (DMF)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ice-cold water

  • Toluene

  • Tetrabutylammonium hydrogensulphate (TBAHS) (Phase Transfer Catalyst)

Procedure:

  • In a reaction vessel, dissolve BIM in DMF.

  • Slowly add a base such as potassium hydroxide or sodium hydroxide to the solution at a controlled temperature.

  • In a separate flask, dissolve methyl-4'-(bromomethyl)biphenyl-2-carboxylate in DMF.

  • Add the solution of the bromomethyl precursor to the BIM solution dropwise over a period of 30-60 minutes, maintaining the reaction temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, pour the reaction mixture into ice-cold water with continuous stirring to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude Telmisartan methyl ester.[5]

Protocol 2: One-Pot Synthesis and Hydrolysis of Telmisartan

This protocol describes a one-pot synthesis where the condensation and hydrolysis are performed in a single step.

Materials:

  • 1H-Benzimidazole-2-n-propyl-4-methyl-6-(1'-methyl benzimidazole-2'-yl)

  • Methyl-4-(bromomethyl) biphenyl-2-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water

  • Acetic acid

Procedure:

  • Add [1H-Benzimidazole-2-n-propyl-4-methyl-6-(1'-methyl benzimidazole-2'-yl)] to dimethyl sulfoxide.

  • Add a base such as potassium hydroxide or sodium hydroxide to the mixture.

  • To this mixture, add methyl-4-(bromomethyl) biphenyl-2-carboxylate at ambient temperature.

  • Stir the contents for 2 hours at 25-30°C, then heat to 40-50°C and maintain for an additional 2 hours.

  • Add water to the reaction mixture at room temperature.

  • Acidify the mixture to a pH of 4 with acetic acid to precipitate the crude Telmisartan.

  • Filter the product, wash with purified water, and dry under reduced pressure.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of Telmisartan esters from various sources.

Table 1: Synthesis of Telmisartan Methyl Ester

PrecursorsBaseSolvent(s)CatalystReaction Time (hrs)Temperature (°C)Yield (%)Reference
BIM, Methyl-4'-(bromomethyl)biphenyl-2-carboxylateNaOHToluene, WaterTBAHS3.580-90~100[6][7]
BIM, Methyl-4'-(bromomethyl)biphenyl-2-carboxylateNaOHMethylethylketone-2Reflux~79[6][7]
BIM, Methyl-4'-(bromomethyl)biphenyl-2-carboxylateNaOHIsobutylacetateAliquat® 175180~76[6][7]
2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-lH-benzimidazole, Methyl-4'-(bromomethyl)biphenyl-2-carboxylate-DMF---92.1[5]

Table 2: One-Pot Synthesis of Telmisartan

PrecursorsBaseSolventReaction Time (hrs)Temperature (°C)Yield (%)Reference
[1H-Benzimidazole-2-n-propyl-4-methyl-6-(1'-methyl benzimidazole-2'-yl)], Methyl-4-(bromomethyl) biphenyl-2-carboxylateKOHDMSO425-5088
[1H-Benzimidazole-2-n-propyl-4-methyl-6-(1'-methyl benzimidazole-2'-yl)], Methyl-4-(bromomethyl) biphenyl-2-carboxylateNaOHDMSO425-50-

Purification and Final Product

The crude Telmisartan obtained after hydrolysis is typically purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and methanol/water, to achieve the desired purity for pharmaceutical applications.[5] The final product is a white to off-white crystalline powder.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the synthesis and purification of Telmisartan.

Telmisartan_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Setup Reaction Setup: - Dissolve BIM and base - Prepare bromomethyl precursor solution Alkylation N-Alkylation: - Add precursor to BIM solution - Stir at controlled temperature Reaction_Setup->Alkylation Hydrolysis Ester Hydrolysis: - Add base and heat Alkylation->Hydrolysis Precipitation Precipitation: - Add to cold water or acidify Hydrolysis->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization from suitable solvents Filtration->Recrystallization Drying Drying under vacuum Recrystallization->Drying Final_Product Pure Telmisartan Drying->Final_Product

Caption: Workflow for Telmisartan synthesis and purification.

References

Application

Application Notes and Protocols: Alkylation Reactions with 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its esters are versatile bifunctional reagents extensively utilized in organic synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its esters are versatile bifunctional reagents extensively utilized in organic synthesis and medicinal chemistry. The presence of a reactive bromomethyl group and a carboxylic acid (or its ester) on a biphenyl scaffold makes this molecule a valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. The bromomethyl group serves as an excellent electrophile for alkylating a variety of nucleophiles, including amines, phenols, and thiols, enabling the facile introduction of the biphenylmethyl moiety into target structures. This biphenyl core is a common motif in many biologically active compounds.

These application notes provide detailed protocols for N-alkylation, O-alkylation, and S-alkylation reactions using 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its derivatives. The protocols are based on established synthetic routes for key drug molecules and representative procedures for ether and thioether formation.

N-Alkylation Reactions: Synthesis of Pharmaceutical Agents

The N-alkylation of heterocyclic amines with derivatives of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a cornerstone in the synthesis of several important drugs. Below are protocols for the synthesis of Telmisartan, an angiotensin II receptor antagonist, and a class of Peroxisome Proliferator-Activated Receptor γ (PPARγ) antagonists.

Application 1: Synthesis of Telmisartan Intermediate

Telmisartan is a widely prescribed medication for the treatment of hypertension. A crucial step in its synthesis involves the N-alkylation of a benzimidazole derivative with tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.[1][2][3][4][5]

Experimental Protocol: N-Alkylation in Telmisartan Synthesis

This protocol describes the alkylation of 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole with tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.

  • Materials:

    • 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole

    • tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

    • Potassium tert-butoxide (t-BuOK) or Potassium Hydroxide (KOH)

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • To a stirred solution of 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole in DMSO, add potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for 30 minutes to ensure complete formation of the corresponding anion.

    • Add a solution of tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate in DMSO dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the tert-butyl ester of Telmisartan.

Quantitative Data for Telmisartan Intermediate Synthesis

ParameterValueReference
Reactants 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazole, tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate[1][2][3][4][5]
Base Potassium tert-butoxide or Potassium Hydroxide[1][3]
Solvent DMSO or DMF[4][5]
Reaction Time 12-18 hours[4][5]
Temperature Room Temperature[4]
Yield ~42% (for alkylation and subsequent hydrolysis)[4]

Workflow for Telmisartan Synthesis

G cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_intermediate Intermediate cluster_final Final Product A 1,7'-dimethyl-2'-propyl- 1H,3'H-2,5'-bibenzimidazole C N-Alkylation A->C B tert-Butyl 4'-(bromomethyl)- [1,1'-biphenyl]-2-carboxylate B->C D Telmisartan tert-butyl ester C->D Base (e.g., t-BuOK) Solvent (e.g., DMSO) E Telmisartan D->E Hydrolysis (e.g., TFA or HCl) G A Phenol (Nucleophile) C Base (e.g., K₂CO₃) Deprotonation A->C B Methyl 4'-(bromomethyl)- [1,1'-biphenyl]-2-carboxylate (Electrophile) E SN2 Reaction B->E D Phenoxide (Activated Nucleophile) C->D D->E F Aryl Ether Product E->F G A Start: Prepare Reactants B Dissolve Thiol in Solvent A->B C Add Base to form Thiolate B->C D Add Methyl 4'-(bromomethyl)- [1,1'-biphenyl]-2-carboxylate C->D E Reaction at Room Temperature D->E F Work-up: Solvent Removal & Extraction E->F G Purification F->G H End: Thioether Product G->H

References

Method

Application Notes & Protocols: Synthesis of Angiotensin II Receptor Antagonists from Biphenyl Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: Angiotensin II receptor antagonists, commonly known as "sartans," are a class of drugs that are highly effective in the management of h...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiotensin II receptor antagonists, commonly known as "sartans," are a class of drugs that are highly effective in the management of hypertension, heart failure, and other cardiovascular conditions.[1][2] Their mechanism of action involves blocking the Angiotensin II Type 1 (AT₁) receptor, which is a key component of the renin-angiotensin system (RAS), thereby preventing the vasoconstrictive effects of angiotensin II.[3][4][5] A common structural feature of most sartan drugs is a biphenyl scaffold, typically featuring an acidic group, such as a tetrazole or a carboxylic acid, which is crucial for their pharmacological activity.[2] The tetrazole ring, in particular, is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[6]

This document provides detailed application notes and experimental protocols for the synthesis of these vital pharmaceutical agents, focusing on the construction of the key biphenyl core and the subsequent introduction of the tetrazole pharmacophore.

Angiotensin II Receptor Signaling Pathway

Angiotensin II is the primary effector hormone of the RAS. Upon binding to the AT₁ receptor, a G protein-coupled receptor (GPCR), it initiates a signaling cascade that leads to vasoconstriction, inflammation, and fibrosis.[4] The antagonists discussed here competitively block this binding, mitigating these effects. The signaling pathway is initiated when Angiotensin II binds to the AT₁ receptor, which is coupled to Gq/11 and Gi/o proteins.[5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[5][7]

Angiotensin_II_Signaling cluster_membrane Cell Membrane AT1R AT1 Receptor G_protein Gq/11 AT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 AngII Angiotensin II AngII->AT1R Binds IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Responses (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Angiotensin II signaling via the AT1 receptor.

General Synthetic Workflow

The synthesis of sartan drugs from biphenyl derivatives typically follows a convergent approach. The core strategy involves the formation of a substituted biphenyl intermediate, which is then elaborated to introduce the necessary side chains and the acidic tetrazole group. Key transformations include a metal-catalyzed cross-coupling reaction to form the biphenyl bond, followed by functional group manipulations and the crucial tetrazole ring formation.

Synthetic_Workflow cluster_coupling Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (e.g., Bromobenzonitrile) Biphenyl_Int Biphenyl Intermediate (e.g., 4'-Methyl-2-biphenylcarbonitrile) Aryl_Halide->Biphenyl_Int Aryl_Boronic Arylboronic Acid (e.g., 4-Tolylboronic Acid) Aryl_Boronic->Biphenyl_Int Functionalization Side-Chain Functionalization (e.g., Bromination, Alkylation) Biphenyl_Int->Functionalization Tetrazole_Formation Tetrazole Formation ([2+3] Cycloaddition) Functionalization->Tetrazole_Formation Final_Sartan Sartan Drug (e.g., Valsartan, Losartan) Tetrazole_Formation->Final_Sartan

Caption: General synthetic workflow for sartan drugs.

Application Note 1: Biphenyl Core Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of sartans, enabling the efficient formation of the central aryl-aryl bond.[8][9] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid and is widely favored in pharmaceutical manufacturing due to its high yields, tolerance of various functional groups, and the commercial availability of catalysts and reagents.[10]

Experimental Protocol: Synthesis of 4′-Methyl-2-biphenylcarbonitrile

This protocol describes the synthesis of a key intermediate for both losartan and valsartan, adapted from literature procedures.[10][11]

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzonitrile (1.0 equiv), 4-tolylboronic acid (1.0-1.2 equiv), and a palladium catalyst such as SiliaCat DPP-Pd (1 mol %) or Pd(OAc)₂ with a suitable ligand.

  • Solvent and Base Addition: Add a suitable solvent, such as ethanol or toluene, to the vessel. Add an aqueous solution of a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equiv).

  • Reaction Execution: Purge the vessel with nitrogen and heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 1-6 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4′-methyl-2-biphenylcarbonitrile as a solid.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Aryl HalideBoronic AcidBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
SiliaCat DPP-Pd (1)2-chlorobenzonitrile4-tolylboronic acidK₂CO₃ (1.5)EthanolReflux0.5>99[10]
Pd(OAc)₂/SPhos2-bromobenzonitrile4-methylphenylboronic acidK₂CO₃ (2)Toluene/H₂O80198[11]
Pd/CBromoarenesPhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O80-High[8]

Application Note 2: Tetrazole Ring Formation

The tetrazole moiety is typically installed in the final stages of the synthesis. The classical method involves a [2+3] cycloaddition reaction between the nitrile group of the biphenyl intermediate and an azide source.[12][13] While early syntheses often used toxic organotin azides, modern, greener processes utilize safer alternatives like sodium azide (NaN₃) in combination with a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl) to facilitate the reaction.[14][15]

Experimental Protocol: Tetrazole Formation from a Biphenyl Nitrile

This protocol is a general method for converting the cyano group to the 1H-tetrazole ring.

  • Reaction Setup: In a reaction vessel, suspend the biphenyl nitrile intermediate (1.0 equiv), sodium azide (NaN₃, 1.5-3.0 equiv), and triethylamine hydrochloride or zinc chloride (1.0-1.5 equiv) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or toluene.

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 110-130 °C) and stir for 12-48 hours. Monitor the reaction for the disappearance of the nitrile starting material by TLC or HPLC.

  • Work-up and Isolation: Cool the mixture to room temperature and carefully acidify with an aqueous acid (e.g., HCl or acetic acid) to pH ~3-4 to protonate the tetrazole ring. This may cause the product to precipitate.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the product into an organic solvent, dry, and concentrate. The crude product can be further purified by recrystallization.

Data Summary: Tetrazole Formation Conditions
Nitrile SubstrateAzide ReagentPromoter/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
4'-Methyl-2-cyanobiphenylNaN₃NH₄ClDMF1202470.6[14]
Valsartan Methyl Ester Cyano IntermediateNaN₃Et₃N·HClXylene110-130--[16]
General NitrilesNaN₃ZnCl₂AcetonitrileReflux1080.2[15]

Application Note 3: Complete Synthesis Example - Valsartan

The synthesis of Valsartan provides a practical example that incorporates the previously described key steps, along with N-acylation and alkylation reactions to build the final molecule.

Experimental Protocol: Synthesis of Valsartan

This multi-step protocol is adapted from an improved, tin-free synthesis process.[16]

Step 1: N-Acylation of L-Valine Methyl Ester

  • Dissolve L-valine methyl ester hydrochloride (1.0 equiv) in toluene.

  • Add triethylamine (1.5-2.0 equiv) and cool the mixture to 5-10 °C.

  • Slowly add n-pentanoyl chloride (1.1 equiv) while maintaining the temperature.

  • Stir for 2 hours at 5-10 °C. The resulting product, methyl N-pentanoyl-L-valinate, can be isolated or used directly in the next step. A reported yield for this step is 95%.[1]

Step 2: N-Alkylation

  • The N-acylated intermediate from Step 1 is alkylated with a suitable brominated biphenyl tetrazole precursor, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This is typically performed in the presence of a base like sodium hydride in a solvent such as THF.[1]

Step 3: Tetrazole Formation

  • The cyano group of the N-alkylated intermediate is converted to a tetrazole ring using the conditions described in Application Note 2 (e.g., NaN₃ and Et₃N·HCl in xylene at 110-130 °C).[16] This yields Valsartan methyl ester.

Step 4: Hydrolysis

  • To the crude Valsartan methyl ester, add methanol and water.

  • Add a base such as barium hydroxide or sodium hydroxide (2.0-3.0 equiv) and stir the mixture at room temperature for 10-24 hours until saponification is complete.[1][16]

  • Filter the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the crude Valsartan.

  • Collect the solid by filtration and purify by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain high-purity Valsartan.[16] The hydrolysis step can achieve yields of around 90%.[1]

Data Summary: Multi-step Valsartan Synthesis
StepReactionKey ReagentsYield (%)Reference
1N-Acylationn-Pentanoyl chloride, Triethylamine95[1]
2N-AlkylationNaH, 1-bromo-4-(bromomethyl)benzene70[1]
3Biphenyl Coupling (Negishi)n-BuLi, ZnCl₂, Pd(OAc)₂/Q-phos80[1]
4Hydrolysis3N NaOH, Methanol90[1]

References

Application

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The carboxylic acid moiety is a common and often critical functional group in pharmacophores, responsible for key interactions with biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid moiety is a common and often critical functional group in pharmacophores, responsible for key interactions with biological targets. However, its inherent acidity and polarity can lead to significant drawbacks in drug development, including poor metabolic stability, toxicity, and limited passive diffusion across biological membranes.[1][2] To mitigate these issues while preserving or enhancing therapeutic activity, derivatization of the carboxylic acid group is a cornerstone of medicinal chemistry.[2]

This document provides an overview of common derivatization strategies, detailed experimental protocols for key transformations, and quantitative data to guide the drug discovery process.

Key Derivatization Strategies

The primary strategies for modifying carboxylic acids in drug discovery can be broadly categorized as bioisosteric replacement and prodrug formation.

Bioisosteric Replacement

Bioisosterism involves substituting the carboxylic acid with a different functional group that shares similar steric and electronic properties, aiming to improve the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] The choice of a bioisostere is context-dependent, and often a panel of isosteres is screened to identify the optimal replacement.[2]

Common bioisosteres for carboxylic acids include:

  • Tetrazoles: These are among the most widely used non-classical bioisosteres, exhibiting comparable acidity to carboxylic acids (pKa ~4.5-4.9).[4] They are found in over 20 FDA-approved drugs, including the angiotensin II antagonist, losartan.[1][4] While offering greater lipophilicity, their strong hydrogen bonding capacity can sometimes limit membrane permeability.[4]

  • Sulfonamides: As one of the earliest recognized bioisosteres, sulfonamides offer improved hydrolytic stability and an additional hydrogen bond acceptor, which can lead to dramatic improvements in binding affinity.[4][5][6]

  • Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are moderately acidic and are known for their metal-chelating properties.[1] They have been successfully employed as carboxylic acid bioisosteres in various drug candidates, such as MEK inhibitors.[1]

  • Other Heterocycles: A variety of other heterocyclic rings, such as 5-oxo-1,2,4-oxadiazoles and thiadiazoles, can serve as less acidic alternatives to tetrazoles, potentially improving oral drug absorption.[4]

Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, often through enzymatic or chemical hydrolysis.[7] For carboxylic acid-containing drugs, this typically involves masking the polar carboxyl group to enhance lipophilicity and improve bioavailability.[8][9]

  • Esters: Esterification is a common and effective prodrug strategy.[8] For example, the oral bioavailability of the anti-influenza drug oseltamivir was increased from less than 5% for the parent carboxylic acid to 80% for its ethyl ester prodrug.[7]

  • Amides: Amide derivatives can also serve as effective prodrugs, though they are generally more stable to hydrolysis than esters.

Data Presentation: Physicochemical and Biological Properties of Carboxylic Acid Derivatives

The following tables summarize quantitative data comparing carboxylic acids with some of their common derivatives, illustrating the impact of these modifications on key drug-like properties.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and its Bioisosteres. [3]

Functional GroupStructurepKalogD (pH 7.4)
Carboxylic AcidR-COOH4.64-0.49
TetrazoleR-C(N)4H~4.5-4.9-
Hydroxamic AcidR-CONHOH8.180.71
Sulfonic AcidR-SO3H<2-

Table 2: Impact of Esterification on Drug Properties (Oseltamivir). [7]

CompoundFormOral Bioavailability (%)
Oseltamivir CarboxylateActive Drug< 5
OseltamivirEthyl Ester Prodrug80

Experimental Protocols

The following are detailed protocols for common and robust methods for the derivatization of carboxylic acids.

Protocol 1: Amide Bond Formation using EDC/HOBt Coupling

This is a widely used and effective method for forming amide bonds, particularly with less reactive amines.[10] The use of 1-hydroxybenzotriazole (HOBt) minimizes side reactions.[10]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.0 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.[10]

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and widely used method for forming esters, particularly for substrates that are sensitive to acidic conditions.[11]

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in these application notes.

Derivatization_Strategies Carboxylic_Acid Carboxylic Acid (R-COOH) Amide Amide (R-CONR'R'') Carboxylic_Acid->Amide Amidation Ester Ester (R-COOR') Carboxylic_Acid->Ester Esterification Bioisostere Bioisostere (e.g., Tetrazole, Sulfonamide) Carboxylic_Acid->Bioisostere Bioisosteric Replacement Improved_Properties Improved Properties: - Bioavailability - Stability - Reduced Toxicity Amide->Improved_Properties Ester->Improved_Properties Bioisostere->Improved_Properties

Caption: Overview of carboxylic acid derivatization strategies.

Amide_Coupling_Workflow Start Start: Carboxylic Acid + Amine Activation Activate Carboxylic Acid (e.g., with EDC/HOBt) Start->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: Experimental workflow for amide bond formation.

Prodrug_Signaling_Pathway Prodrug Ester Prodrug (Administered) Absorption Absorption (e.g., GI Tract) Prodrug->Absorption Metabolism In vivo Hydrolysis (e.g., by Esterases) Absorption->Metabolism Active_Drug Active Carboxylic Acid Drug Metabolism->Active_Drug Target Biological Target Active_Drug->Target Effect Therapeutic Effect Target->Effect

Caption: Prodrug activation signaling pathway.

References

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions at the Bromomethyl Group

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of nucleophilic substitution reactions involving the bromomethyl group, a versatile functional grou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving the bromomethyl group, a versatile functional group in organic synthesis, particularly relevant to drug discovery and development. The high reactivity of the benzylic bromide, often proceeding through an S(_N)2 mechanism, allows for the efficient introduction of a wide range of functionalities.[1] This document details established protocols, presents quantitative data for reaction optimization, and includes visualizations of reaction pathways and experimental workflows.

Introduction to Nucleophilic Substitution at the Bromomethyl Group

The carbon-bromine bond in a bromomethyl group attached to an aromatic ring is highly susceptible to nucleophilic attack. The adjacent aromatic ring stabilizes the transition state, facilitating the displacement of the bromide ion by a variety of nucleophiles.[2] This reactivity is fundamental in the synthesis of numerous pharmacologically active molecules. The reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon is a stereocenter.

The general S(_N)2 reaction mechanism is depicted below:

BenzylAzide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve NaN₃ in DMSO B Add Benzyl Bromide A->B C Stir at RT Overnight B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with Water and Brine E->F G Dry over Na₂SO₄ F->G H Evaporate Solvent G->H I Benzyl Azide (Product) H->I Thioether_Synthesis cluster_step1 Isothiuronium Salt Formation cluster_step2 Thiolate Generation cluster_step3 Thioether Formation A Benzyl Bromide + Thiourea in Methanol B Reflux (3-4h) A->B C Add NaOH B->C D Reflux (2-3h) C->D E Add Second Benzyl Halide D->E F Reflux (8-16h) E->F G Work-up F->G H Benzyl Thioether G->H

References

Application

Application Notes: Scaffolds for the Development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) Antagonists

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing key chemical scaffolds as building blocks for the synthesis and evaluation of Peroxisome...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing key chemical scaffolds as building blocks for the synthesis and evaluation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) antagonists. Detailed protocols for antagonist synthesis, characterization, and biological evaluation are provided to facilitate research and development in areas such as metabolic disease, inflammation, and oncology.

Introduction

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. While PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, have been used to treat type 2 diabetes, their use has been associated with undesirable side effects. This has spurred interest in the development of PPARγ antagonists as potential therapeutic agents for a variety of conditions, including cancer and inflammatory diseases, by modulating the activity of this key receptor.

This document outlines the use of specific chemical scaffolds as starting points for the rational design and synthesis of novel PPARγ antagonists. We provide detailed experimental protocols for key in vitro assays to characterize the potency and mechanism of action of these compounds.

Key Scaffolds for PPARγ Antagonist Development

Several chemical scaffolds have been identified as privileged structures for the development of PPARγ antagonists. These scaffolds provide a foundation for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

1. N-phenyl-2-chloro-5-nitrobenzamide Scaffold (GW9662 and Analogs):

GW9662 is a well-characterized irreversible antagonist of PPARγ. It covalently modifies a cysteine residue (Cys285) within the ligand-binding pocket, leading to inactivation of the receptor.[1] The 2-chloro-5-nitrobenzamide core of GW9662 serves as a versatile building block for generating analogs with altered properties. For instance, substitution of the phenyl ring can modulate selectivity and potency, while replacement of the chloro group can alter the mechanism of action from irreversible to reversible.[1]

2. Indole Biphenylcarboxylic Acid Scaffold (SR1664 and Analogs):

SR1664 is a potent and selective PPARγ antagonist that binds reversibly to the receptor.[2] The N-biphenylmethylindole scaffold of SR1664 offers multiple points for chemical modification. Structure-activity relationship (SAR) studies have shown that modifications to the indole ring and the biphenyl moiety can significantly impact antagonist activity and pharmacokinetic profiles.[3]

3. Trisubstituted Triazole Scaffold (MM902):

MM902 is another example of an irreversible PPARγ antagonist.[4] Its trisubstituted triazole core provides a rigid framework for the precise positioning of functional groups that interact with the receptor. The synthetic route to MM902 and its analogs allows for the exploration of various substituents on the triazole ring to optimize antagonist potency and selectivity.[4]

Quantitative Data for PPARγ Antagonists

The following table summarizes the inhibitory activities of several key PPARγ antagonists, providing a baseline for comparison of newly synthesized compounds.

CompoundScaffoldMechanism of ActionIC50 (nM)Ki (nM)Reference(s)
GW9662N-phenyl-2-chloro-5-nitrobenzamideIrreversible~30-145-[1]
T0070907Pyridine analog of GW9662Irreversible~1-[1]
SR1664Indole biphenylcarboxylic acidReversible8028.67[5][6]
MM902Trisubstituted triazoleIrreversible1680 (for PPARγ)-[6]

Note: IC50 values can vary depending on the specific assay conditions. The Ki value, representing the dissociation constant of the inhibitor-receptor complex, is a more direct measure of binding affinity.[7]

Experimental Protocols

Protocol 1: Synthesis of a GW9662 Analog

This protocol describes a general method for the synthesis of N-aryl-2-chloro-5-nitrobenzamides, analogous to GW9662.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Substituted aniline

  • Triphosgene or Oxalyl chloride

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of 2-chloro-5-nitrobenzoic acid in dry DCM at 0 °C, add triphosgene (0.4 equivalents) or oxalyl chloride (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Amide Coupling: In a separate flask, dissolve the desired substituted aniline and DIEA (2.5 equivalents) or TEA in dry DCM.

  • Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired N-aryl-2-chloro-5-nitrobenzamide.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This high-throughput assay measures the ability of a test compound to compete with a fluorescently labeled tracer for binding to the PPARγ ligand-binding domain (LBD).[8]

Materials:

  • GST-tagged PPARγ-LBD

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled PPARγ ligand (tracer, acceptor fluorophore)

  • Test compounds

  • Assay buffer (e.g., TR-FRET Dilution Buffer)

  • 384-well black, low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the test compounds and a reference antagonist (e.g., GW9662) in assay buffer. Perform serial dilutions to generate a concentration range for IC50 determination.

    • Prepare a 4X solution of the fluorescent tracer in assay buffer.

    • Prepare a 4X mixture of GST-PPARγ-LBD and Tb-labeled anti-GST antibody in assay buffer and pre-incubate for 30 minutes at room temperature.

  • Assay Plate Setup:

    • Add 5 µL of the 2X test compound or reference antagonist solutions to the appropriate wells.

    • Add 5 µL of assay buffer to the maximum signal (no competitor) and minimum signal (no receptor) control wells.

    • Add 5 µL of the 4X fluorescent tracer solution to all wells.

    • Add 5 µL of the 4X GST-PPARγ-LBD/Tb-anti-GST antibody mixture to all wells except the minimum signal control wells. Add 5 µL of assay buffer to these wells instead.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (tracer).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer]/Kd of Tracer)).[8]

Protocol 3: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to antagonize the agonist-induced transcriptional activity of PPARγ.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for full-length PPARγ or Gal4-DBD-PPARγ-LBD fusion protein

  • Luciferase reporter plasmid containing PPAR response elements (PPREs) or a Gal4 upstream activation sequence (UAS)

  • Transfection reagent

  • Cell culture medium and supplements

  • PPARγ agonist (e.g., Rosiglitazone)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at an appropriate density.

    • On the following day, co-transfect the cells with the PPARγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations.

    • To measure antagonist activity, co-treat the cells with a fixed concentration of a PPARγ agonist (e.g., the EC50 concentration of Rosiglitazone) and varying concentrations of the test compound.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

    • For antagonist mode, calculate the percentage of inhibition of the agonist-induced activity and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

PPARG_Signaling_Pathway cluster_cytoplasm Cytoplasm Antagonist PPARγ Antagonist PPARg_inactive PPARγ Antagonist->PPARg_inactive Binds CoR Corepressors (e.g., NCoR, SMRT) PPARg_inactive->CoR Associates with PPARg_RXR_inactive PPARγ-RXR Heterodimer RXR_inactive RXR CoR->PPARg_RXR_inactive PPRE PPRE PPARg_RXR_inactive->PPRE Binds to Transcription_Blocked Transcription Blocked PPARg_RXR_inactive->Transcription_Blocked TargetGene Target Gene

Caption: PPARγ Antagonist Signaling Pathway.

TR_FRET_Workflow start Start reagent_prep Prepare 2X Test Compound, 4X Tracer, and 4X PPARγ-LBD/Ab Mixture start->reagent_prep plate_setup Add Reagents to 384-well Plate reagent_prep->plate_setup incubation Incubate at Room Temperature (1-2h) plate_setup->incubation read_plate Read Plate in TR-FRET Reader incubation->read_plate data_analysis Calculate TR-FRET Ratio and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: TR-FRET Competitive Binding Assay Workflow.

Luciferase_Reporter_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding transfection Co-transfect with PPARγ and Reporter Plasmids cell_seeding->transfection compound_treatment Treat with Agonist and Test Compound transfection->compound_treatment incubation Incubate for 18-24h compound_treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Add Substrate and Measure Luminescence cell_lysis->luciferase_assay data_analysis Normalize Data and Determine IC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Luciferase Reporter Gene Assay Workflow.

References

Method

Application Note: HPLC Method for Monitoring the Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Abstract This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a critical interm...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a critical intermediate in the manufacturing of the antihypertensive drug, Telmisartan. The described method effectively separates the target compound from its precursors and potential impurities, enabling accurate in-process control and final product analysis. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

The synthesis of active pharmaceutical ingredients (APIs) requires stringent monitoring to ensure purity, efficacy, and safety. 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker.[1][2] The purity of this intermediate is crucial as any impurities can carry over to the final API, potentially affecting its safety and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for monitoring reaction progress, identifying byproducts, and quantifying the purity of pharmaceutical intermediates.[1][3] This application note presents a validated HPLC method specifically designed for the quantitative analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid during its synthesis.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental parameters.

ParameterSpecification
HPLC System Agilent 1260 Series or equivalent with binary pump, autosampler, and DAD detector[4]
Column InertSustain AQ-C18, 250 x 4.6 mm, 5 µm particle size[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[4]
Column Temperature 40°C[4]
Detection Wavelength 254 nm
Injection Volume 10 µL
Reagents and Sample Preparation
  • Reagents: Acetonitrile (HPLC grade), Formic acid (AR grade), and ultrapure water were used.

  • Standard Preparation: A stock solution of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid reference standard (100 µg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water (diluent). Working standards were prepared by diluting the stock solution with the diluent.

  • Sample Preparation: A sample of the reaction mixture was withdrawn and diluted with the diluent to a final concentration of approximately 100 µg/mL of the expected main component. The diluted sample was filtered through a 0.45 µm syringe filter before injection.

Gradient Elution Program

The gradient elution program is designed to provide optimal separation of the target compound from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
39010
302080
352080
369010
409010

Data Presentation

The following table summarizes the expected retention times for the main components in a typical synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid from 2-cyano-4'-methylbiphenyl.

CompoundExpected Retention Time (min)
2-Cyano-4'-methylbiphenyl (Starting Material)~ 15.2
4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid (Intermediate)~ 18.5
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (Product) ~ 22.1
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (Impurity)~ 25.8

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the HPLC analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Reaction Mixture Sample dilute_sample Dilute with Acetonitrile/Water sample->dilute_sample filter_sample Filter (0.45 µm) dilute_sample->filter_sample autosampler Autosampler Injection (10 µL) filter_sample->autosampler standard Reference Standard prepare_stock Prepare Stock Solution standard->prepare_stock prepare_working Prepare Working Standards prepare_stock->prepare_working prepare_working->autosampler column C18 Column Separation (Gradient Elution) autosampler->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification & Purity Calculation integrate->quantify

Caption: Workflow for HPLC monitoring of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid synthesis.

Conclusion

The HPLC method described in this application note is a reliable and accurate tool for monitoring the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. The method provides excellent separation of the target compound from its precursors and potential byproducts, making it suitable for in-process control and final product release testing in a pharmaceutical development and manufacturing environment. The detailed protocol and clear data presentation will facilitate the straightforward implementation of this method by analytical chemists and researchers.

References

Application

Application Notes and Protocols for the Scale-up Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Abstract These application notes provide a comprehensive guide for the scale-up synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the production of various pharmaceuticals, notably th...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the production of various pharmaceuticals, notably the antihypertensive drug Telmisartan.[1] This document outlines a robust two-step synthetic route commencing with a palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl backbone, followed by a regioselective free-radical bromination. Detailed, scalable protocols are provided for both key reactions, accompanied by quantitative data, safety information, and process flow diagrams to assist researchers and chemical engineers in the successful implementation of this synthesis on a larger scale.

Introduction

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a critical building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromomethyl group, allows for sequential chemical modifications, making it a valuable precursor for complex molecules.[1] The primary industrial application of this compound is in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure. The efficient and scalable production of this intermediate is therefore of significant commercial and scientific importance.

This document details a reliable and high-yielding synthetic strategy amenable to scale-up. The synthesis proceeds in two main stages:

  • Suzuki-Miyaura Coupling: Formation of the precursor, 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, via the cross-coupling of 2-bromobenzoic acid and 4-methylphenylboronic acid.

  • Benzylic Bromination: Selective bromination of the methyl group of the biphenyl precursor using N-Bromosuccinimide (NBS) and a radical initiator.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The initial step involves the creation of the carbon-carbon bond between the two phenyl rings, followed by the functionalization of the methyl group at the 4'-position.

Synthesis_Pathway Overall Synthetic Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Benzylic Bromination A 2-Bromobenzoic Acid C 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid A->C Pd Catalyst, Base Solvent, Heat B 4-Methylphenylboronic Acid B->C Pd Catalyst, Base Solvent, Heat D 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid E 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid D->E NBS, AIBN Solvent, Heat

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid via Suzuki-Miyaura Coupling

This protocol is adapted from established palladium-catalyzed cross-coupling methodologies, optimized for larger scale production.

Materials:

  • 2-Bromobenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium on Carbon (10% Pd/C)

  • Sodium Carbonate (Na₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Toluene

  • Hydrochloric Acid (HCl), concentrated

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reactor Setup: Charge the reactor with 2-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and sodium carbonate (2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of methanol and water (approximately 5-10 volumes relative to the limiting reagent).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes with gentle agitation.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add 10% Pd/C (0.5-1.0 mol%).

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed (typically 4-8 hours).

  • Catalyst Removal: Cool the reaction mixture to 40-50 °C. Filter the hot solution through a pad of celite to remove the heterogeneous palladium catalyst. Wash the celite pad with hot methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the majority of the methanol.

  • Precipitation: Cool the remaining aqueous solution to room temperature. Add toluene to the mixture. Acidify the aqueous layer slowly with concentrated HCl to pH 2-3, which will cause the product to precipitate.

  • Isolation: Stir the slurry for 1-2 hours at room temperature, then cool to 0-5 °C for an additional hour. Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold water until the filtrate is neutral, followed by a wash with cold toluene. Dry the product under vacuum at 60-70 °C to a constant weight.

Quantitative Data Summary (Step 1):

ParameterValueNotes
Reactants
2-Bromobenzoic Acid1.0 eqLimiting reagent
4-Methylphenylboronic Acid1.05 - 1.2 eqSlight excess to ensure complete conversion
Catalyst
10% Pd/C0.5 - 1.0 mol%Heterogeneous catalyst for easy removal
Base
Sodium Carbonate (Na₂CO₃)2.0 - 2.5 eqActivates the boronic acid
Solvent
Methanol/Water (1:1 v/v)5 - 10 volumesGood solubility for reactants and base
Reaction Conditions
Temperature70 - 80 °CReflux conditions
Time4 - 8 hoursMonitor by HPLC/TLC
Expected Yield 85 - 95%
Purity (crude) >95% (HPLC)Can be used directly in the next step
Step 2: Scale-up Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This protocol is based on a large-scale industrial process, ensuring its suitability for scale-up.

Materials:

  • 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Methyl Acetate

  • Methanol

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Distillation apparatus

  • Centrifuge or filtration unit

  • Drying oven

Procedure:

  • Reactor Charging: In a large, appropriately sized reactor, charge 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), azobisisobutyronitrile (AIBN, ~0.01 eq), and methyl acetate (2.5 volumes).

  • Reaction Initiation: Heat the mixture to 60-65 °C. The reaction mixture will begin to boil.

  • Reaction Monitoring: Maintain the temperature. The reaction is exothermic and may require cooling to maintain the target temperature range. The reaction is typically complete when the orange/red color of bromine fades and the solution becomes nearly colorless (approximately 4-6 hours). Monitor for the disappearance of the starting material by HPLC.

  • Solvent Distillation: Once the reaction is complete, distill off approximately 80% of the methyl acetate under atmospheric pressure.

  • Crystallization: Add methanol (2 volumes) and water (0.5 volumes) to the concentrated reaction mixture.

  • Cooling & Precipitation: Cool the mixture to 15-25 °C and stir for an additional hour to ensure complete precipitation of the product.

  • Isolation: Separate the precipitated product by centrifugation or filtration.

  • Washing and Drying: Wash the product cake with a pre-mixed solution of methanol (2 volumes) and water (0.5 volumes). Dry the final product under vacuum.

Quantitative Data Summary (Step 2):

ParameterValueNotes
Reactants
4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid1.0 eqPrecursor from Step 1
N-Bromosuccinimide (NBS)1.05 - 1.15 eqBrominating agent
Initiator
Azobisisobutyronitrile (AIBN)0.01 - 0.02 eqRadical initiator
Solvent
Methyl Acetate~2.5 volumesReaction solvent
Methanol/Water~2.5 volumesFor precipitation and washing
Reaction Conditions
Temperature60 - 65 °CReflux conditions
Time4 - 6 hoursMonitor by color change and HPLC
Expected Yield 80 - 85%
Purity >98% (HPLC)Formation of di-brominated byproduct is a key impurity to monitor.[1]

Process Visualization

Experimental_Workflow Synthetic Workflow Diagram cluster_suzuki Suzuki Coupling cluster_bromination Benzylic Bromination S1 Charge Reactor: 2-Bromobenzoic Acid 4-Methylphenylboronic Acid Na2CO3 S2 Add MeOH/H2O Solvent S1->S2 S3 Inert with N2 S2->S3 S4 Add 10% Pd/C Catalyst S3->S4 S5 Heat to Reflux (70-80°C, 4-8h) S4->S5 S6 Monitor by HPLC S5->S6 S7 Cool & Filter (Remove Pd/C) S6->S7 S8 Concentrate & Acidify (HCl) S7->S8 S9 Isolate, Wash & Dry Product 1 S8->S9 B1 Charge Reactor: Product 1, NBS, AIBN Methyl Acetate S9->B1 Transfer of Intermediate B2 Heat to Reflux (60-65°C, 4-6h) B1->B2 B3 Monitor by HPLC B2->B3 B4 Distill Solvent B3->B4 B5 Add MeOH/H2O B4->B5 B6 Cool & Precipitate B5->B6 B7 Isolate, Wash & Dry Final Product B6->B7

Caption: Step-by-step workflow for the two-stage synthesis.

Safety and Handling

All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): NBS is a corrosive, lachrymatory, and moisture-sensitive solid. It is harmful if swallowed and causes severe skin burns and eye damage.[2] Avoid inhalation of dust.[3] Handle in a dry environment and store in a tightly closed container in a cool, dry place.[3] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and a potent radical initiator that can decompose violently upon heating. It should be stored in a cool place away from heat sources and direct sunlight.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and may ignite flammable solvents upon exposure to air. Handle under an inert atmosphere or as a wet paste.

  • Solvents: Methanol, methyl acetate, and toluene are flammable. Keep away from ignition sources. Use in a well-ventilated area.

  • Acids and Bases: Concentrated hydrochloric acid and sodium carbonate are corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][3][5][6]

Conclusion

The synthetic route and protocols detailed in this document provide a clear and scalable pathway to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. The use of a heterogeneous palladium catalyst in the Suzuki-Miyaura coupling facilitates straightforward purification, while the subsequent bromination step is a well-established and high-yielding industrial process. By adhering to the outlined procedures and safety precautions, researchers and production chemists can efficiently produce this valuable intermediate for pharmaceutical and other applications.

References

Method

Application Notes and Protocols: Preparation of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Introduction Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists like Telmisartan.[1] This document provides a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists like Telmisartan.[1] This document provides a detailed protocol for the preparation of methyl 4'-(bromomethyl)biphenyl-2-carboxylate via the direct esterification of its parent acid, 4'-(bromomethyl)biphenyl-2-carboxylic acid. The described method is a Fischer-Speier esterification, a classic and efficient method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2][3][4]

Reaction Principle

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. In this specific preparation, 4'-(bromomethyl)biphenyl-2-carboxylic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the methanol molecule. Subsequent dehydration yields the desired methyl ester.[5][6][7] The reaction equilibrium is driven towards the product side by using a large excess of the alcohol.[6][7]

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4'-(Bromomethyl)biphenyl-2-carboxylic acid150766-86-2291.1310.0 g
Methanol (anhydrous)67-56-132.04200 mL
Sulfuric acid (concentrated, 98%)7664-93-998.082.0 mL
Saturated sodium bicarbonate solution144-55-884.01100 mL
Brine (saturated sodium chloride solution)7647-14-558.4450 mL
Anhydrous sodium sulfate7757-82-6142.0410 g
Dichloromethane75-09-284.93150 mL
Ethyl acetate141-78-688.11As needed
Hexane110-54-386.18As needed

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

  • Fume hood

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4'-(bromomethyl)biphenyl-2-carboxylic acid in 200 mL of anhydrous methanol.

  • Acid Catalysis: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the solution. The addition should be done dropwise to control the exothermic reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane. Transfer the solution to a 500 mL separatory funnel. Carefully add 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: Carbon dioxide gas will evolve. Swirl the funnel gently and vent frequently until gas evolution ceases. Separate the organic layer.

  • Washing: Wash the organic layer with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and collect the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) to yield pure methyl 4'-(bromomethyl)biphenyl-2-carboxylate as a solid.

  • Characterization: The final product can be characterized by its melting point and spectroscopic methods such as NMR. The melting point is reported to be in the range of 48-50 °C.

Quantitative Data Summary

ParameterValue
Starting Material4'-(Bromomethyl)biphenyl-2-carboxylic acid
Starting Material Mass10.0 g
Molar Mass of Starting Material291.13 g/mol
Moles of Starting Material0.034 mol
ReagentMethanol
Reagent Volume200 mL
CatalystConcentrated Sulfuric Acid
Catalyst Volume2.0 mL
Reaction Temperature~65 °C (Reflux)
Reaction Time4-6 hours
ProductMethyl 4'-(bromomethyl)biphenyl-2-carboxylate
Molar Mass of Product305.16 g/mol
Theoretical Yield10.37 g
Expected Purity>95% after chromatography

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 4'-(Bromomethyl)biphenyl- 2-carboxylic acid in Methanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Reflux (65°C, 4-6h) add_catalyst->reflux quench Cool & Evaporate Methanol reflux->quench extract Dissolve in DCM & Neutralize with NaHCO₃ quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography (EtOAc/Hexane) concentrate->chromatography product Final Product: Methyl 4'-(bromomethyl)biphenyl- 2-carboxylate chromatography->product

Caption: Workflow for the synthesis of methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

Signaling Pathway (Reaction Mechanism)

fischer_esterification start Carboxylic Acid (R-COOH) protonation Protonated Carbonyl [R-C(OH)₂]⁺ start->protonation + H⁺ nucleophilic_attack Tetrahedral Intermediate protonation->nucleophilic_attack + CH₃OH proton_transfer Protonated Ether Oxygen nucleophilic_attack->proton_transfer Proton Transfer elimination Water Elimination [R-C(O)OR']⁺ proton_transfer->elimination - H₂O deprotonation Ester (R-COOR') elimination->deprotonation - H⁺ water Water (H₂O) alcohol Methanol (CH₃OH) catalyst H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The bromomethyl group is a lachrymator and a potential alkylating agent; handle with caution.

Conclusion

The Fischer-Speier esterification is a reliable and straightforward method for the preparation of methyl 4'-(bromomethyl)biphenyl-2-carboxylate from its corresponding carboxylic acid. The use of excess methanol as both a reagent and solvent drives the reaction to completion. Standard work-up and purification techniques yield the desired product in good purity. This protocol is suitable for researchers and professionals in the fields of organic synthesis and drug development.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. Below you will find troub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling for 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

The synthesis of the precursor, 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, via Suzuki-Miyaura coupling can present several challenges. This guide addresses common issues and provides actionable solutions.

Problem IDIssuePotential Cause(s)Recommended Solutions
SMC-01 Low or No Product Formation - Inactive catalyst (Pd(0) not formed or deactivated).- Poor quality of boronic acid or aryl halide.- Inappropriate base or solvent.- Ensure anaerobic conditions to prevent catalyst oxidation.- Use a high-purity, active palladium catalyst and ligand.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/water, DME/water).[1][2]
SMC-02 Significant Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Base-induced decomposition of the boronic acid.- Thoroughly degas all solvents and reagents before use.- Use milder bases like K₃PO₄ or Cs₂CO₃.[2]
SMC-03 Protodeboronation (Loss of Boronic Acid Group) - Presence of protic impurities (e.g., water) in the solvent.- Instability of the boronic acid.- Use anhydrous solvents and reagents.- Consider using boronic esters (e.g., pinacol esters) which are more stable.
SMC-04 Incomplete Reaction - Insufficient reaction time or temperature.- Low catalyst loading.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.- Optimize the reaction temperature.- Increase the catalyst loading incrementally.

Troubleshooting_SMC start Low Yield in Suzuki Coupling cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Low Yield in Benzylic Bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

The radical bromination of the methyl group is a critical step that can be prone to side reactions and incomplete conversion.

Problem IDIssuePotential Cause(s)Recommended Solutions
BB-01 Low Conversion of Starting Material - Inactive radical initiator (e.g., AIBN, benzoyl peroxide).- Insufficient reaction temperature or time.- Low concentration of bromine radical.- Use fresh, high-purity radical initiator.- Ensure the reaction is maintained at the appropriate reflux temperature.- Monitor the reaction and extend the duration if necessary.
BB-02 Formation of Dibrominated Byproduct - Excess of N-bromosuccinimide (NBS).- Prolonged reaction time after consumption of starting material.- Use a stoichiometric amount or slight excess (1.0-1.1 equivalents) of NBS.- Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction upon completion.
BB-03 Bromination on the Aromatic Ring - Presence of Lewis acids or ionic conditions.- Use of Br₂ under non-radical conditions.- Ensure the reaction is performed under strict radical conditions (light or radical initiator).- Avoid acidic impurities.
BB-04 Difficult Product Isolation/Purification - Presence of succinimide byproduct.- Similar polarity of product and starting material.- After the reaction, cool the mixture and filter off the succinimide.- Wash the crude product with water to remove any remaining succinimide.- Recrystallize the crude product from a suitable solvent system (e.g., methyl acetate/methanol/water).[3]

Troubleshooting_BB start Low Yield in Benzylic Bromination cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause4->sol4

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid?

A: The most common synthetic route involves a two-step process. The first step is a Suzuki-Miyaura cross-coupling reaction to form 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid from an appropriate aryl halide and boronic acid. The second step is a radical-initiated benzylic bromination of the methyl group using a brominating agent like N-bromosuccinimide (NBS).

Q2: Which palladium catalyst is best for the Suzuki-Miyaura coupling step?

A: The choice of catalyst can significantly impact the yield. While Pd(PPh₃)₄ is commonly used, it can be expensive and air-sensitive.[1] Pd/C has been shown to be an effective and more robust alternative, often resulting in higher yields and lower residual palladium contamination in the product.[1] For sterically hindered substrates, specialized ligands like Buchwald-type phosphines may be necessary.

Q3: How can I minimize the formation of the dibrominated byproduct during the bromination step?

A: The formation of 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a common side reaction. To minimize its formation, it is crucial to control the stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS). Using 1.0 to 1.1 equivalents of NBS is recommended. Additionally, closely monitoring the reaction by TLC or LC-MS and stopping it as soon as the starting material is consumed can prevent over-bromination.

Q4: What is the best method for purifying the final product?

A: Recrystallization is a highly effective method for purifying 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. A common procedure involves dissolving the crude product in a suitable solvent like methyl acetate, followed by the addition of anti-solvents such as methanol and water to induce crystallization.[3] Washing the filtered crystals with a cold mixture of the anti-solvents helps remove impurities. For challenging purifications, column chromatography on silica gel may be necessary.

Q5: My benzylic bromination reaction is not initiating. What should I do?

A: Failure to initiate is often due to a deactivated radical initiator. Ensure that your AIBN or benzoyl peroxide is fresh. The reaction also requires a sufficiently high temperature to initiate the radical chain reaction, so verify that your reaction is refluxing at the appropriate temperature for the solvent used. In some cases, initiation with a UV lamp can be effective.

Data Presentation

Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
CatalystBaseSolvent SystemTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃DME/H₂OReflux64[1]
Pd/CNa₂CO₃MeOH/H₂OReflux93-96[1]
Pd₂(dba)₃ / DavePhosKOHNMP90~76-95[4]
Comparison of Reaction Conditions for Benzylic Bromination
Brominating AgentInitiatorSolventTemperature (°C)Yield (%)Reference
NBSAIBNMethyl Acetate60-6582.5[3]
NBS2,2'-azobis(2,4-dimethylvaleronitrile)Methylene Chloride45-4780.5[5]
NBSBenzoyl PeroxideCarbon Tetrachloride77-7875.5[5]
NaBrO₃ / HBrLight (405 nm)Acetonitrile/Water60High[6]

Experimental Protocols

Protocol 1: Synthesis of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd/C, 5 mol%) to the flask.

  • Solvent Addition and Degassing: Add a degassed solvent system, such as a 1:1 mixture of methanol and water.[1] Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration through a pad of celite. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.

Protocol 2: Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid via Benzylic Bromination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in a suitable solvent such as methyl acetate.[3]

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (around 60-65 °C for methyl acetate) with stirring.[3] The reaction can be monitored by the disappearance of the starting material on TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. For example, dissolve the crude solid in methyl acetate, then add methanol and water to induce precipitation of the pure product.[3] Filter the solid, wash with a cold mixture of methanol and water, and dry under vacuum.

Visualizations

Synthesis_Pathway

References

Optimization

Technical Support Center: Purification of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. It is intended for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid?

A1: The primary impurities depend on the synthetic route, which typically involves the radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid using reagents like N-bromosuccinimide (NBS).[1] The most common impurities are:

  • Unreacted Starting Material: 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid. This results from an incomplete reaction.

  • Di-brominated Byproduct: 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid or related di-brominated species. This occurs when the benzylic position is brominated twice.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as dichloromethane or acetonitrile.[1]

Q2: My crude product is a sticky oil or an amorphous solid. How can I improve its handling characteristics before extensive purification?

A2: A simple trituration or slurry is often effective. Suspend your crude product in a non-polar solvent in which the desired product has very low solubility, such as hexane or petroleum ether. Stir vigorously at room temperature. This process can help remove highly non-polar impurities and may induce the crystallization of your product, making it a filterable solid.

Q3: Recrystallization is failing; the product either oils out or doesn't crystallize at all. What should I do?

A3: This common issue can be addressed by systematically optimizing the solvent system and cooling process.

  • Solvent Choice is Critical: The ideal solvent should dissolve the compound when hot but not when cold. If a single solvent isn't working, a two-solvent system (one "good" solvent and one "poor" solvent) is recommended.[3]

  • Control Cooling Rate: Rapid cooling often leads to precipitation of impurities and the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[4]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[4]

  • Purity Level: If the crude material is highly impure, recrystallization may not be effective. Consider a preliminary purification by acid-base extraction or column chromatography to remove the bulk of the impurities first.

Q4: My compound appears to be decomposing during silica gel column chromatography. Why is this happening and what is the alternative?

A4: The benzylic bromide in 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid can be sensitive to the acidic nature of standard silica gel, leading to degradation. The carboxylic acid group can also interact strongly with the silica, causing streaking and poor separation.

  • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (e.g., 0.5-1%) in your eluent, before packing the column.[5]

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds.[5]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase silica (C18) can be an effective alternative.

Q5: I'm losing a significant amount of product during my acid-base extraction. What are the likely causes?

A5: Product loss during extraction is typically due to incorrect pH or the formation of emulsions.

  • Verify pH: To extract the carboxylic acid into the aqueous layer as its carboxylate salt, the pH must be sufficiently basic (at least 2 pH units above the pKa of the acid).[6] Conversely, to recover the acid from the aqueous phase into a fresh organic layer, the solution must be made acidic (at least 2 pH units below the pKa).[6] Use pH paper or a meter to confirm.

  • Emulsion Formation: Emulsions are common and can trap your product. To break them, try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture instead of vigorous shaking.

Data Presentation

Table 1: Common Impurities & Identification

Impurity NameMolecular FormulaKey IdentifierRemoval Strategy
4'-methyl-[1,1'-biphenyl]-2-carboxylic acidC₁₄H₁₂O₂Lower Rf on TLC, absence of -CH₂Br signal in ¹H NMRRecrystallization, Column Chromatography, Acid-Base Extraction
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acidC₁₄H₁₀Br₂O₂Higher Rf on TLC, characteristic -CHBr₂ signal in ¹H NMRCareful Recrystallization, Column Chromatography

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Procedure
Ethyl AcetateN/A (single solvent)Dissolve in minimum hot solvent, cool slowly.[2]
Ethanol / Water~9:1 to 7:3Dissolve in minimum hot ethanol, add hot water dropwise until cloudy, then add a few drops of hot ethanol to clarify and cool slowly.[3]
Toluene / Hexane~1:1 to 1:3Dissolve in minimum hot toluene, add hexane slowly until persistent cloudiness, then cool.

Experimental Protocols

Protocol 1: Purification by Slurry/Recrystallization

This method is effective for removing both more and less polar impurities if a suitable solvent is found. A patent for a similar compound suggests a slurry in ethyl acetate is highly effective at removing the di-bromo and starting material impurities.[2]

  • Slurry: Place the crude solid (e.g., 10 g) in a flask with a stir bar. Add ethyl acetate (e.g., 30 mL, 3 times the weight of the crude material).[2]

  • Heating: Heat the mixture to 60-70°C while stirring. The desired product should not fully dissolve, but impurities will.[2]

  • Stirring: Maintain this temperature with stirring for 15-30 minutes.[2]

  • Cooling: Gradually cool the slurry to room temperature, then further cool in an ice bath (0-5°C) for 1 hour to maximize precipitation.[2]

  • Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethyl acetate to remove residual mother liquor.

  • Drying: Dry the purified solid under vacuum. Purity of >97% is often achievable with this method.[2]

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method when recrystallization fails or when impurities have very similar solubility profiles to the product.

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give the desired product an Rf value of ~0.3-0.4. A mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 0.5%) to prevent streaking is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the column.

  • Elution: Run the column, applying gentle pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Acid-Base Extraction

This classic technique leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities.[6]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The desired carboxylic acid will deprotonate and move into the aqueous layer as a sodium salt, while neutral impurities (like the di-brominated byproduct) remain in the organic layer.

  • Wash (Optional): The combined aqueous layers can be washed once with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1-2 M) with stirring until the pH is ~2. The pure carboxylic acid will precipitate out as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove inorganic salts, and then dry it thoroughly under vacuum.

Visualizations

G cluster_0 Purification Workflow Crude Crude Product (Solid or Oil) Slurry Slurry/Trituration (e.g., Hexane) Crude->Slurry Filter Filter Slurry->Filter Solid Crystalline Solid Filter->Solid TLC Analyze by TLC Solid->TLC Recryst Recrystallization TLC->Recryst Single Major Spot Column Column Chromatography TLC->Column Multiple Spots Pure Pure Product Recryst->Pure Success Impure Still Impure Recryst->Impure Failure Column->Pure Impure->Column

Caption: Decision workflow for selecting a purification technique.

G cluster_1 Recrystallization Troubleshooting Start Problem: Product Oils Out or No Crystals Form Cause1 Potential Cause 1. Solution too saturated 2. Cooling too fast 3. Solvent inappropriate Start->Cause1 Cause2 Potential Cause Nucleation is inhibited Start->Cause2 Solution1 Recommended Solution 1. Add more hot solvent 2. Cool slowly (insulate flask) 3. Try a two-solvent system Cause1->Solution1 Solution2 Recommended Solution 1. Scratch flask with glass rod 2. Add a seed crystal Cause2->Solution2

Caption: Troubleshooting guide for common recrystallization issues.

G cluster_2 Acid-Base Extraction Workflow A 1. Dissolve Crude in Organic Solvent (e.g., Ether) B 2. Extract with Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Organic Layer: Neutral Impurities (Discard) C->D E Aqueous Layer: Product as Salt C->E F 3. Acidify Aqueous Layer with HCl (pH ~2) E->F G 4. Filter Precipitated Solid F->G H 5. Wash with H₂O & Dry G->H I Pure Product H->I

Caption: Step-by-step workflow for purification via acid-base extraction.

References

Troubleshooting

Technical Support Center: Bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4'-methyl-[1,1'-biphenyl]-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid using N-bromosuccinimide (NBS)?

The primary and desired product is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. This reaction is a selective benzylic bromination, where one hydrogen atom on the 4'-methyl group is substituted with a bromine atom. This is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent.

Q2: What are the most common side products in this reaction?

The most frequently encountered side product is the di-brominated species, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, where two hydrogen atoms of the methyl group are substituted by bromine. Over-bromination leading to 4'-(tribromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is also possible but generally less common. Under certain conditions, ring bromination on one of the aromatic rings can occur as a minor side reaction.

Q3: Is decarboxylation a significant side reaction?

While decarboxylative bromination of aromatic carboxylic acids can occur under specific conditions, it is generally not a major side reaction in the benzylic bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid when using NBS and a radical initiator. The conditions for benzylic radical formation are typically milder than those required for efficient decarboxylation of the aromatic ring.

Q4: Can bromination occur on the aromatic rings?

Yes, electrophilic aromatic substitution with bromine is a potential side reaction. The directing effects of the existing substituents (the carboxylic acid group on one ring and the methyl group on the other) will influence the position of bromination. The carboxylic acid group is deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. However, radical conditions with NBS are designed to favor benzylic bromination over electrophilic aromatic substitution. The use of NBS in non-polar solvents and the presence of a radical initiator strongly favor the free-radical pathway at the benzylic position.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-brominated product 1. Incomplete reaction. 2. Degradation of NBS. 3. Inefficient radical initiation. 4. Sub-optimal reaction temperature.1. Monitor the reaction by TLC or HPLC to ensure completion. Extend the reaction time if necessary. 2. Use freshly recrystallized NBS. Old or discolored (yellow/brown) NBS may be less reactive. 3. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. Consider using a photochemical initiation if thermal initiation is problematic. Sometimes a drop of aqueous HBr can help initiate the reaction.[2] 4. Ensure the reaction is maintained at a suitable temperature for the chosen solvent and initiator (e.g., reflux in methyl acetate).
High percentage of di-brominated side product 1. Molar ratio of NBS to substrate is too high. 2. Prolonged reaction time after consumption of the starting material. 3. High local concentration of bromine.1. Use a molar ratio of NBS to the starting material that is close to 1:1, or a slight excess (e.g., 1.05 equivalents). 2. Carefully monitor the reaction progress and stop it once the starting material is consumed. Longer reaction times can lead to the formation of di-brominated products.[3] 3. Add NBS portion-wise to maintain a low concentration of bromine throughout the reaction.
Formation of ring-brominated side products 1. Presence of ionic reaction conditions. 2. Use of a polar protic solvent.1. Ensure the reaction is carried out under strict radical conditions. Avoid acidic contaminants. 2. Use non-polar aprotic solvents like methyl acetate or chlorobenzene.
No reaction, starting material recovered 1. Inactive NBS or radical initiator. 2. Reaction not initiated. 3. Incorrect solvent.1. Use fresh, pure reagents. 2. Ensure the reaction is properly initiated with a suitable radical initiator and/or light source. For thermal initiators, ensure the temperature is high enough for homolytic cleavage. 3. Use a solvent in which the starting material is soluble at the reaction temperature.
Difficulty in purifying the product from side products 1. Similar polarity of the mono- and di-brominated products.1. Purification can be achieved by crystallization. A patent suggests that stirring the crude mixture in a suitable organic solvent at a temperature above 50°C and then gradually cooling to below 20°C can yield pure crystals of the mono-brominated product with a purity of over 97%.[4]

Quantitative Data on Side Products

The formation of side products is highly dependent on the reaction conditions. One patent for a similar reaction involving the nitrile analogue (4'-methyl-[1,1'-biphenyl]-2'-carbonitrile) reported the formation of the di-brominated side product to be less than 0.2% under their optimized conditions.[5] While this provides a useful benchmark, the distribution of products for the carboxylic acid may vary.

Product Typical Yield Conditions Favoring Formation Conditions to Minimize Formation
4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid ~82.5%[6]Radical conditions, equimolar NBS, controlled reaction time.Ionic conditions, excess NBS, prolonged reaction time.
4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Variable, can be <0.2% under optimal conditions.[5]Excess NBS, prolonged reaction time.Stoichiometric control of NBS, careful monitoring of reaction progress.
Ring-brominated isomers Generally minorIonic conditions, polar protic solvents.Radical conditions, non-polar aprotic solvents.

Experimental Protocols

Benzylic Bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid with NBS

This protocol is adapted from a patent for the synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2'-carboxylic acid.[6]

Materials:

  • 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Methyl acetate

  • Methanol

  • Water

Procedure:

  • In a suitable reaction vessel, combine 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (1 equivalent), NBS (approximately 1.05 equivalents), and a catalytic amount of AIBN (e.g., 0.02 equivalents).

  • Add methyl acetate as the solvent.

  • Heat the mixture to 60-65 °C with stirring.

  • The reaction mixture will begin to boil. After approximately 80% of the reaction time, the NBS should dissolve.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete (the solution becomes nearly colorless), distill off a significant portion of the methyl acetate under normal pressure.

  • Add methanol and water to the concentrated reaction mixture.

  • Cool the mixture to 15-25 °C and stir for an additional hour to precipitate the product.

  • Collect the precipitated product by centrifugation or filtration.

  • Wash the product with a mixture of methanol and water.

  • Dry the product to obtain 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Expected Yield: Approximately 82.5%.[6]

Visualizations

Reaction Pathway for the Bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid

Bromination_Pathway start 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid mono_bromo 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (Desired Product) start->mono_bromo NBS, AIBN (Radical Pathway) ring_bromo Ring-Brominated Isomers (Minor Side Product) start->ring_bromo Ionic Conditions di_bromo 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (Side Product) mono_bromo->di_bromo Excess NBS

Caption: Main reaction and side product formation pathways.

Experimental Workflow for Bromination and Purification

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Reactants: - 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid - NBS - AIBN - Methyl Acetate heat 2. Heat to 60-65 °C reactants->heat monitor 3. Monitor Reaction Progress heat->monitor distill 4. Distill Solvent monitor->distill precipitate 5. Add Methanol/Water & Cool distill->precipitate filter 6. Filter Product precipitate->filter wash 7. Wash with Methanol/Water filter->wash dry 8. Dry Product wash->dry final_product final_product dry->final_product Pure 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Caption: Step-by-step experimental workflow.

References

Optimization

Technical Support Center: Prevention of Dibrominated Biphenyl Impurities

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize and control the formation of dibrominated...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize and control the formation of dibrominated biphenyl impurities during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes for the formation of dibrominated biphenyl impurities?

A1: The formation of dibrominated biphenyl impurities is primarily a result of over-bromination during electrophilic aromatic substitution reactions. Key contributing factors include:

  • Reaction Stoichiometry: An excess of the brominating agent relative to the biphenyl substrate significantly increases the probability of a second bromination event.

  • High Substrate Reactivity: Biphenyl itself is activated towards electrophilic substitution, and the introduction of the first bromine atom only slightly deactivates the ring, making it susceptible to further bromination.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for the less favorable second bromination to occur.

  • Catalyst Choice and Concentration: The type and amount of Lewis acid catalyst used can influence the electrophilicity of the bromine and, consequently, the extent of di-substitution.

Q2: How can I control the stoichiometry to favor monobromination?

A2: Precise control of stoichiometry is crucial. It is recommended to use a slight excess of biphenyl relative to the brominating agent. A molar ratio of 1.1:1 (biphenyl to bromine) is a good starting point. The slow, dropwise addition of the brominating agent to the reaction mixture can also help maintain a low localized concentration of bromine, further minimizing the chance of a second bromination.

Q3: What are the recommended reaction conditions to minimize dibromination?

A3: To favor the formation of the monobrominated product, consider the following conditions:

  • Low Temperature: Conducting the reaction at lower temperatures (e.g., 0-5 °C) reduces the reaction rate and provides better control, disfavoring the higher activation energy pathway to the dibrominated product.[1]

  • Shorter Reaction Times: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Choice of Solvent: The solvent can influence the reactivity of the brominating agent. Solvents like N,N-dimethylformamide, N,N-dimethylacetamide, or acetonitrile have been shown to promote selective monobromination.[2]

Q4: Which analytical techniques are suitable for detecting and quantifying dibrominated biphenyl impurities?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.

  • GC-MS: Offers high sensitivity and is excellent for identifying and quantifying different PBB isomers and congeners. It can be used for both screening and quantitative analysis.[3][4][5]

  • HPLC: Particularly useful for separating isomers that may be difficult to resolve by GC. Reversed-phase HPLC with a C18 column is a common starting point.[6]

Troubleshooting Guides

Issue 1: Significant amount of dibrominated product observed in the final product mixture.

Potential Cause Troubleshooting Step
Excess brominating agent.Carefully control the stoichiometry. Use a slight excess of biphenyl. Add the brominating agent dropwise.
Reaction temperature is too high.Maintain a low reaction temperature, ideally between 0-5 °C, using an ice bath.[1]
Prolonged reaction time.Monitor the reaction progress frequently (e.g., every 30 minutes) and quench the reaction promptly upon completion.
Inappropriate solvent.Consider using solvents known to favor monobromination, such as DMF or acetonitrile.[2]
Highly active catalyst.Reduce the catalyst concentration or switch to a milder Lewis acid.

Issue 2: Low yield of the desired monobrominated biphenyl.

Potential Cause Troubleshooting Step
Incomplete reaction.If starting material remains, consider slightly increasing the reaction time or temperature, while carefully monitoring for the formation of dibrominated byproducts.
Loss of product during workup.Ensure efficient extraction and minimize transfers. Wash the organic phase carefully to avoid loss of product into the aqueous layer.
Inefficient purification.Optimize the recrystallization solvent system or the column chromatography conditions (e.g., stationary phase, mobile phase gradient) to effectively separate the monobrominated product from impurities.
Side reactions.Ensure the absence of water and other nucleophiles that could consume the brominating agent or react with the product.

Issue 3: Difficulty in separating monobrominated and dibrominated biphenyls.

Potential Cause Troubleshooting Step
Similar polarity of isomers.For column chromatography, use a long column with a shallow solvent gradient to improve separation. Consider using a different stationary phase.
Co-elution in HPLC.Optimize the mobile phase composition and gradient. Experiment with different column chemistries (e.g., phenyl-hexyl, pentafluorophenyl).[6] Adjusting the column temperature can also alter selectivity.
Ineffective recrystallization.Screen a variety of solvents and solvent mixtures to find a system where the solubility of the mono- and di-brominated products differs significantly.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Bromobiphenyl

CatalystSolventTemperature (°C)Time (h)Yield of 4-Bromobiphenyl (%)Reference
FeCl₃Dichloroethane0, then 582-12Not specified[1]
ZnCl₂Glacial Acetic AcidAmbient25Not specifiedBenchChem
NoneN,N-DimethylformamideAmbientNot specified> 65[2]
NoneAcetonitrileAmbientNot specified> 65[2]

Note: This table provides a summary of various reported methods. Yields can be highly dependent on the specific experimental setup and scale.

Table 2: Analytical Parameters for the Quantification of PBBs

Analytical MethodLimit of Detection (LOD)Linearity (r²)Accuracy (% Recovery)Precision (% RSD)Reference
GC-MS/MS (in human serum)0.7–6.5 pg/mL> 0.9984–119< 19[5][7]
GC-MS (single quadrupole)Not specified> 0.994Not specifiedNot specified[4]

Experimental Protocols

Protocol 1: Selective Monobromination of Biphenyl

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Biphenyl

  • Bromine

  • Lewis Acid Catalyst (e.g., FeCl₃ or ZnCl₂)

  • Solvent (e.g., Dichloroethane or Glacial Acetic Acid)

  • Sodium bisulfite solution

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve biphenyl (1.0 eq) in the chosen solvent.

  • Add the Lewis acid catalyst (e.g., 0.1 eq) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of bromine (0.95 eq) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the excess bromine by adding sodium bisulfite solution until the red color disappears.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: GC-MS Analysis of Brominated Biphenyls

This is a representative protocol and instrument parameters should be optimized for the specific GC-MS system being used.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: 15 m x 0.25 mm ID, 0.1 µm film thickness (or similar)[4]

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 40 °C/min to 320 °C

    • Hold at 320 °C for 5 min

  • Total Run Time: Approximately 11.5 min

MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Scan Range: m/z 50-650

  • Solvent Delay: 3 min

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., toluene) to a known concentration.

  • If necessary, perform a cleanup step such as solid-phase extraction (SPE) to remove matrix interferences.

  • Prepare a series of calibration standards of known concentrations of the target dibrominated biphenyl impurities and the monobrominated product.

  • Analyze the samples and calibration standards by GC-MS.

  • Quantify the impurities by comparing the peak areas in the sample chromatogram to the calibration curve.

Mandatory Visualizations

Electrophilic_Aromatic_Substitution cluster_0 Electrophilic Bromination of Biphenyl cluster_1 Over-bromination Pathway Biphenyl Biphenyl Sigma_Complex_Mono Sigma Complex (Monobromination) Biphenyl->Sigma_Complex_Mono Attack by π-system Bromine Br₂ Activated_Bromine Activated Electrophile [Br⁺---Br-FeBr₃⁻] Bromine->Activated_Bromine Catalyst Lewis Acid (e.g., FeBr₃) Catalyst->Activated_Bromine Activated_Bromine->Sigma_Complex_Mono Activated_Bromine_2 Activated Electrophile [Br⁺---Br-FeBr₃⁻] Activated_Bromine->Activated_Bromine_2 Monobromobiphenyl Monobromobiphenyl Sigma_Complex_Mono->Monobromobiphenyl Deprotonation HBr HBr Monobromobiphenyl_reactant Monobromobiphenyl Monobromobiphenyl->Monobromobiphenyl_reactant Sigma_Complex_Di Sigma Complex (Dibromination) Monobromobiphenyl_reactant->Sigma_Complex_Di Further Attack Activated_Bromine_2->Sigma_Complex_Di Dibromobiphenyl Dibromobiphenyl Impurity Sigma_Complex_Di->Dibromobiphenyl Deprotonation HBr_2 HBr

Caption: Mechanism of dibrominated biphenyl impurity formation.

Troubleshooting_Workflow Start High Dibrominated Impurity Detected Check_Stoichiometry Verify Stoichiometry (Biphenyl:Bromine > 1:1) Start->Check_Stoichiometry Check_Temperature Review Reaction Temperature (Target: 0-5 °C) Check_Stoichiometry->Check_Temperature Yes Adjust_Stoichiometry Adjust Stoichiometry: - Use excess biphenyl - Slow addition of bromine Check_Stoichiometry->Adjust_Stoichiometry No Check_Time Analyze Reaction Time (Was it too long?) Check_Temperature->Check_Time Yes Adjust_Temperature Lower Reaction Temperature Check_Temperature->Adjust_Temperature No Check_Solvent_Catalyst Evaluate Solvent & Catalyst (Consider milder options) Check_Time->Check_Solvent_Catalyst Yes Adjust_Time Optimize Reaction Time: - Monitor closely - Quench promptly Check_Time->Adjust_Time No Adjust_Solvent_Catalyst Change Solvent/Catalyst: - Use DMF or ACN - Reduce catalyst load Check_Solvent_Catalyst->Adjust_Solvent_Catalyst No End Impurity Level Reduced Check_Solvent_Catalyst->End Yes Adjust_Stoichiometry->End Adjust_Temperature->End Adjust_Time->End Adjust_Solvent_Catalyst->End

Caption: Troubleshooting workflow for high dibrominated impurities.

References

Troubleshooting

Technical Support Center: Alkylation Reactions with 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing alkylation reactions using 4'-(bromomet...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing alkylation reactions using 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and what is its primary application?

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative that serves as a crucial intermediate in the synthesis of various organic compounds, particularly pharmaceuticals.[1] Its bifunctional nature, containing both a reactive benzylic bromide for alkylation and a carboxylic acid for further modification, makes it a versatile building block.[1] It is most notably used as a key starting material in the synthesis of Angiotensin II receptor antagonists like Telmisartan.[2][3][4][5]

Q2: What types of nucleophiles are suitable for alkylation with this reagent?

The electrophilic benzylic bromide group readily reacts with a variety of nucleophiles.[1] This includes:

  • N-Alkylation: Primary and secondary amines, imidazoles, and other nitrogen-containing heterocycles.[6] This is the key reaction in the synthesis of Telmisartan, where a benzimidazole nitrogen is alkylated.

  • O-Alkylation: Alcohols and phenols, to form ethers.

  • S-Alkylation: Thiols, to form thioethers.[1]

  • C-Alkylation: Enolates and other soft carbon nucleophiles.

Q3: Does the carboxylic acid group interfere with the alkylation reaction?

The carboxylic acid can potentially interfere, primarily by reacting with the base used in the reaction to form a carboxylate salt. This can affect the solubility of the reagent and the overall reaction environment. In some cases, the carboxylate itself might act as a competing nucleophile, though this is less common. For sensitive applications or to avoid these issues, the carboxylic acid is often protected as an ester (e.g., a methyl or tert-butyl ester) prior to the alkylation step.[2][4] The ester is then hydrolyzed in a subsequent step to yield the final product.[2]

Troubleshooting Guide

Q4: My alkylation reaction is showing low yield or is not proceeding to completion. What are the common causes and how can I improve it?

Low conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Insufficiently Strong Base or Poor Base Solubility: The chosen base may not be strong enough to deprotonate the nucleophile effectively, or it may have poor solubility in the reaction solvent.

    • Solution: Switch to a stronger or more soluble base. For N-alkylation of imidazoles, common bases include potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and potassium tert-butoxide (tBuOK).[2][4] Phase-transfer catalysts can also be employed to improve the reactivity of solid bases in liquid-liquid or solid-liquid systems.[7]

  • Cause 2: Inappropriate Solvent: The solvent plays a critical role in dissolving reactants and mediating the reaction.

    • Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN), which are known to facilitate Sₙ2 reactions.[5][8] Ensure the solvent is anhydrous, as water can react with strong bases and interfere with the reaction.

  • Cause 3: Low Reaction Temperature: The reaction may have a significant activation energy barrier requiring thermal energy.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.[6] However, be aware that excessively high temperatures can lead to decomposition and side reactions.[9]

  • Cause 4: Reagent Instability: The alkylating agent, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (or its esterified form), can be unstable and degrade over time, especially if improperly stored.[3]

    • Solution: Use freshly prepared or high-purity reagent. Check the purity of the starting material before beginning the reaction.

Start Low Reaction Yield CheckBase Is the Base Strong/Soluble Enough? Start->CheckBase CheckSolvent Is the Solvent Appropriate? CheckBase->CheckSolvent Yes Sol_Base Action: Use stronger base (e.g., KOH, tBuOK) or add phase-transfer catalyst. CheckBase->Sol_Base No CheckTemp Is the Temperature Optimal? CheckSolvent->CheckTemp Yes Sol_Solvent Action: Use polar aprotic solvent (DMF, DMSO). Ensure it is anhydrous. CheckSolvent->Sol_Solvent No CheckReagent Is the Alkylating Agent Pure? CheckTemp->CheckReagent Yes Sol_Temp Action: Gradually increase temperature. Monitor for decomposition. CheckTemp->Sol_Temp No Sol_Reagent Action: Use high-purity reagent. Confirm structure and purity via analysis. CheckReagent->Sol_Reagent No

Caption: Troubleshooting workflow for low reaction yield.

Q5: I'm observing significant impurity formation. What are the likely side reactions and how can they be minimized?

Side reactions can significantly lower the yield and complicate purification. The most common issues are over-alkylation and the presence of dibromo impurities.

  • Side Reaction 1: Over-Alkylation: If the newly alkylated product is more nucleophilic than the starting material, it can react again with the alkylating agent.[6] This is common in the N-alkylation of primary amines.

    • Mitigation: Control the stoichiometry carefully by using an excess of the nucleophile relative to the alkylating agent.[6] Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration and favor mono-alkylation.

  • Side Reaction 2: Dibromo Impurity: The synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid from its 4'-methyl precursor can sometimes result in the formation of a 4'-(dibromomethyl) impurity.[3] This impurity will react and lead to undesired byproducts.

    • Mitigation: Ensure the purity of the starting alkylating agent. If necessary, purify the 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid before use to remove any dibromo species.

  • Side Reaction 3: Elimination (E2): If a strong, sterically hindered base is used, it can promote an elimination reaction to form a stilbene-type derivative, although this is less common with benzylic halides compared to secondary or tertiary alkyl halides.

    • Mitigation: Use a non-hindered base like K₂CO₃ or KOH. Avoid excessively high temperatures which can favor elimination over substitution.

Reactants Nucleophile (Nu-H) + 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid DesiredProduct Desired Mono-Alkylated Product Reactants->DesiredProduct Desired Sₙ2 Pathway (Base, Solvent, Temp) Elimination Elimination Product (Side Product) Reactants->Elimination E2 Pathway (Strong/Hindered Base) OverAlkylation Over-Alkylated Product (Side Product) DesiredProduct->OverAlkylation Further Alkylation (Product is nucleophilic)

Caption: Competing reaction pathways in the alkylation process.

Experimental Protocols & Data

Sample Protocol: N-Alkylation for Telmisartan Synthesis Intermediate

This protocol is a generalized example for the N-alkylation of a benzimidazole derivative, a key step in many Telmisartan syntheses.[4]

  • Reagent Preparation: In a dry, nitrogen-flushed reaction vessel, dissolve the benzimidazole nucleophile (1.0 eq.) in anhydrous DMF or DMSO.

  • Basification: Add a suitable base, such as powdered potassium hydroxide (KOH, 1.5 eq.) or potassium tert-butoxide (tBuOK, 1.2 eq.), to the solution.[4] Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add a solution of tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C) if required.[4] Monitor the reaction progress by TLC or LC-MS until the starting nucleophile is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. An off-white solid should precipitate.

  • Purification: Filter the crude product, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Table 1: Summary of Common Alkylation Conditions

ParameterTypical Reagents / ConditionsRationale / Notes
Nucleophile Benzimidazoles, Amines, PhenolsThe reactivity depends on the nucleophilicity and pKa of the N-H or O-H bond.
Base K₂CO₃, KOH, NaOH, NaH, tBuOKChoice depends on the acidity of the nucleophile. Stronger bases (NaH, tBuOK) are for less acidic protons.[4]
Solvent DMF, DMSO, Acetonitrile, THFPolar aprotic solvents are preferred as they solvate the cation but not the nucleophile, accelerating the Sₙ2 reaction.[5][9]
Temperature Room Temperature to 80 °CHigher temperatures increase the reaction rate but may also promote side reactions. Optimization is key.[10]
Stoichiometry 1.0 - 1.2 eq. of Alkylating AgentA slight excess of the alkylating agent ensures full conversion of the valuable nucleophile.

Table 2: Quick Troubleshooting Reference

IssuePotential CauseRecommended Action
Low Yield Poor base/solvent choice; Low temperatureUse a stronger base (KOH, tBuOK) in a polar aprotic solvent (DMF, DMSO); Increase temperature incrementally.
Multiple Products Over-alkylationUse an excess of the nucleophile; Add alkylating agent slowly.[6]
Unidentified Impurities Impure starting alkylating agentPurify the 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid to remove dibromo species.[3]
Poor Regioselectivity Multiple reactive sites on nucleophileConsider using protecting groups; Screen different bases and solvents as they can influence selectivity.
Reaction Stalls Reagent degradation; Insoluble intermediatesUse fresh, high-purity alkylating agent; Ensure all components are fully dissolved.

References

Optimization

Technical Support Center: Synthesis of Telmisartan from its Bromo Intermediate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Telmisartan from its bromo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Telmisartan from its bromo intermediate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in the N-Alkylation Step

Question: We are experiencing a low yield of the Telmisartan precursor during the N-alkylation of the bis-benzimidazole intermediate with methyl-4'-(bromomethyl)biphenyl-2-carboxylate. What are the potential causes and solutions?

Answer:

Low yields in this step are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Base: The choice and amount of base are critical. Stronger bases like potassium tert-butoxide can lead to side reactions and degradation of the starting material, while weaker bases may result in incomplete reaction.[1][2]

    • Recommendation: Consider using milder inorganic bases such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[3][4] An improved one-pot synthesis has been reported using KOH in acetonitrile, which offers good yield and purity.[3]

  • Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of by-products.

    • Recommendation: Maintain a moderate temperature, typically between 25-50°C.[5] One reported procedure involves stirring at 25-30°C for 2 hours, followed by heating at 40-50°C for another 2 hours to drive the reaction to completion.[5]

  • Solvent Choice: The polarity and aprotic nature of the solvent are important for dissolving the reactants and facilitating the SN2 reaction.

    • Recommendation: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are commonly used.[3][5] Acetonitrile is often preferred in newer, improved protocols.[3]

  • Moisture in the Reaction: The presence of water can hydrolyze the bromo intermediate and affect the activity of the base.

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Unsatisfactory Regioselectivity and Formation of Isomeric Impurities

Question: Our final product is contaminated with a significant amount of the undesired regioisomer. How can we improve the regioselectivity of the N-alkylation?

Answer:

The N-alkylation of the unsymmetrical bis-benzimidazole core of Telmisartan is a known challenge, often leading to a mixture of regioisomers.[2][6] Controlling the regioselectivity is key to achieving high purity.

Factors Influencing Regioselectivity & Control Strategies:

  • Steric Hindrance: The bromo intermediate will preferentially alkylate the less sterically hindered nitrogen atom of the benzimidazole ring.

  • Choice of Base and Solvent System: The combination of base and solvent can influence which nitrogen atom is deprotonated and its subsequent nucleophilicity.

    • Recommendation: The use of potassium hydroxide in acetonitrile has been shown to provide good results in a one-pot synthesis, suggesting favorable regioselectivity under these conditions.[3] While not explicitly quantified in the context of Telmisartan in the provided results, studies on similar benzimidazole alkylations show that the base and solvent system can significantly alter the isomeric ratio.

  • Alternative Synthetic Routes: To circumvent the issue of regioselectivity altogether, alternative synthetic strategies have been developed.

    • Recommendation: A convergent approach involving a Suzuki cross-coupling reaction to form the biaryl moiety, followed by a regiospecific reductive amination-condensation to construct the central benzimidazole, has been shown to overcome this challenge.[2]

Issue 3: Formation of By-products, Especially Di-bromo Impurities

Question: During the synthesis of the 4'-(bromomethyl)-biphenyl-2-carboxylic acid intermediate, we observe the formation of a significant amount of a di-bromo impurity. How can we minimize this?

Answer:

The formation of a di-bromo impurity (bromination at the desired methyl group and on the aromatic ring) is a known issue during the free-radical bromination of the toluene precursor.[7]

Mitigation Strategies:

  • Control of Brominating Agent Stoichiometry: The amount of the brominating agent, such as N-bromosuccinimide (NBS), is a critical parameter.

    • Recommendation: Use a controlled molar equivalent of NBS. An excess of NBS will lead to a higher percentage of the di-bromo by-product. It has been reported that this impurity can form in amounts of 20-45%.[7]

  • Alternative Intermediates: To avoid the problematic bromination step, alternative intermediates with better stability and selectivity can be used.

    • Recommendation: The use of a 4'-(chloromethyl) or a 4'-(methanesulfonyloxymethyl) biphenyl derivative can be considered. The chloromethyl intermediate is used in some efficient syntheses[1], and the methanesulfonyloxy intermediate has been reported to have excellent shelf life and improve the overall yield.[7]

Issue 4: Product is Slimy and Difficult to Filter After Hydrolysis

Question: After the final hydrolysis step and pH adjustment, the precipitated Telmisartan is slimy and clogs the filter, leading to very slow filtration. How can we resolve this?

Answer:

This is a frequently encountered physical property issue with crude Telmisartan. The slimy nature of the precipitate makes isolation by filtration challenging.

Troubleshooting Filtration:

  • Extraction as an Alternative to Direct Filtration: Instead of directly filtering the precipitated crude product, an extraction work-up is highly recommended.

    • Detailed Protocol:

      • After hydrolysis and pH adjustment (typically to a pH of 3.5-4.0 with acetic acid), do not filter the precipitate directly.

      • Extract the entire mixture with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

      • Separate the organic layer, wash it with water, and then dry it over an anhydrous salt (e.g., sodium sulfate).

      • Concentrate the organic layer and then precipitate the product by adding an anti-solvent (e.g., acetone). This process generally yields a more crystalline and easily filterable solid.

  • Crystallization Solvent System: The choice of solvent for crystallization significantly impacts the physical properties of the final product.

    • Recommendation: A mixture of acetonitrile and water is reported to be effective for the purification of crude Telmisartan, yielding a pure, crystalline product.[3]

Quantitative Data Summary

ParameterCondition 1Condition 2Yield/Purity OutcomeReference
Alkylation Base Potassium tert-butoxide in DMSOPotassium hydroxide in AcetonitrileKOH in acetonitrile is used in an improved one-pot synthesis with good yield and purity, avoiding some issues associated with t-BuOK.[1][3]
Alkylation Temperature Room Temperature (25-30°C)Heated (40-50°C)A combination of initial stirring at RT followed by heating can drive the reaction to completion, yielding 80-88%.[5]
Hydrolysis Trifluoroacetic acid in DMFConcentrated HCl, followed by NaOH and then Acetic Acid adjustmentThe TFA method is part of an older synthesis with a 21% overall yield. The HCl/NaOH method can yield up to 85% for the hydrolysis/precipitation step.[1][2]
Purification Direct filtration after pH adjustmentExtraction with Dichloromethane, followed by precipitation from AcetoneDirect filtration can be slow due to the slimy nature of the product. Extraction is preferred for better handling and filtration.[5]
Bromo-Intermediate Purity Uncontrolled radical brominationUse of alternative chloro or mesyl intermediateRadical bromination can lead to 20-45% of a di-bromo impurity. Using alternative intermediates circumvents this issue.[7]

Experimental Protocols

Protocol 1: One-Pot N-Alkylation and Hydrolysis for Telmisartan Synthesis

This protocol is adapted from an improved, cost-effective one-pot synthesis.[3]

Materials:

  • 1,4'-dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole

  • 4'-(bromomethyl)biphenyl-2-carboxylic acid methyl ester

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • 10% Acetic acid solution

Procedure:

  • In a reaction vessel, prepare a mixture of 1,4'-dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole (1.0 mol) and 4'-(bromomethyl)biphenyl-2-carboxylic acid methyl ester (1.0 mol) in acetonitrile (50.0 mL).

  • Stir the mixture for 5-10 minutes at 25-35°C.

  • Add potassium hydroxide (1.5 mol) in portions over 10-15 minutes.

  • Maintain the reaction mixture at 25-35°C for 2-3 hours to complete the N-alkylation.

  • To the reaction mass, add additional potassium hydroxide (5.0 g) and more acetonitrile (100.0 mL).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours to effect hydrolysis of the methyl ester.

  • After completion of the reaction (monitored by TLC or HPLC), cool the mixture to 25-35°C.

  • Adjust the pH to 3.5-4.0 using a 10% acetic acid solution to precipitate the crude Telmisartan.

  • Stir for 1-2 hours, then filter the solid, wash with water, and dry.

  • For further purification, the crude product can be recrystallized from an acetonitrile/water mixture.

Protocol 2: Hydrolysis of Methyl Telmisartan Precursor

This protocol describes a typical hydrolysis step for the isolated methyl ester of Telmisartan.[1]

Materials:

  • Methyl 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • 5% Acetic acid solution

  • Acetonitrile

Procedure:

  • Dissolve the Telmisartan methyl ester in a mixture of methanol and water.

  • Add sodium hydroxide and heat the mixture to reflux for approximately 5 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mass to 25-35°C.

  • Carefully adjust the pH of the solution to 4.5-5.0 using concentrated hydrochloric acid.

  • Stir the mixture for 45-60 minutes to allow for complete precipitation.

  • Filter the resulting solid, wash with water, and dry.

  • For purification, dissolve the wet cake in a mixture of water and acetonitrile and heat to 60-65°C.

  • Adjust the pH of the clear solution to 5.0-5.5 with 5% acetic acid.

  • Continue stirring for 2 hours, then filter the purified Telmisartan, wash with water, and dry under vacuum at 70-75°C.

Visualizations

Telmisartan_Synthesis_Pathway cluster_alkylation N-Alkylation Step cluster_hydrolysis Hydrolysis Step cluster_purification Purification Bis-benzimidazole Bis-benzimidazole Alkylation_Product Telmisartan Ester Bis-benzimidazole->Alkylation_Product Base (KOH) Solvent (Acetonitrile) Bromo_Intermediate 4'-(bromomethyl)biphenyl- 2-carboxylate Bromo_Intermediate->Alkylation_Product Hydrolysis_Product Telmisartan Alkylation_Product->Hydrolysis_Product Base (NaOH or KOH) Acid Workup Crude_Telmisartan Crude_Telmisartan Hydrolysis_Product->Crude_Telmisartan Precipitation Pure_Telmisartan Pure Telmisartan Crude_Telmisartan->Pure_Telmisartan Recrystallization (Acetonitrile/Water)

Caption: Synthetic pathway for Telmisartan from its bromo intermediate.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Issue? LowYield->Impurity No CheckBase Check Base: - Type (KOH vs t-BuOK) - Stoichiometry LowYield->CheckBase Yes Filtration Filtration Problem? Impurity->Filtration No Regioisomer Regioisomer? Impurity->Regioisomer Yes Extraction Use Extraction Work-up: - Extract with DCM/EtOAc - Precipitate from anti-solvent Filtration->Extraction Yes CheckTemp Check Temperature: - 25-50°C range CheckBase->CheckTemp CheckSolvent Check Solvent: - Anhydrous? - Polar aprotic? CheckTemp->CheckSolvent Resolved Issue Resolved CheckSolvent->Resolved Byproduct Other By-products? Regioisomer->Byproduct No ControlRegio Control Regioselectivity: - Adjust Base/Solvent - Consider alternative route Regioisomer->ControlRegio Yes MinimizeByproduct Minimize By-products: - Control stoichiometry of brominating agent Byproduct->MinimizeByproduct Yes ControlRegio->Resolved MinimizeByproduct->Resolved Extraction->Resolved

Caption: Troubleshooting workflow for Telmisartan synthesis.

References

Troubleshooting

Stability and storage conditions for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This technical support center provides essential information on the stability, storage, and handling of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. It also offers troubleshooting guidance for common issues encoun...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. It also offers troubleshooting guidance for common issues encountered during its use in experimental settings, particularly in the synthesis of pharmaceutical intermediates.

Stability and Storage Conditions

Proper storage and handling are crucial to maintain the integrity and reactivity of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Recommended Storage:

ParameterConditionRationale
Temperature 2-8°C[1]To minimize potential degradation over time.
Atmosphere Store in a dry place.[1]The compound can be sensitive to moisture.
Container Tightly closed container.To prevent exposure to moisture and atmospheric contaminants.
Light Protect from light.While specific photostability data is limited, it is good practice for complex organic molecules.
Ventilation A well-ventilated area.[2]To ensure user safety from any potential vapors.

Incompatible Materials:

  • Strong oxidizing agents: May lead to vigorous reactions and degradation of the compound.[2]

  • Strong bases: Can react with the carboxylic acid group.

  • Acids, acid anhydrides, and acid chlorides: May also cause reactions.[3]

General Stability: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a solid that is stable under recommended storage conditions. However, its ester derivatives, such as the tert-butyl ester, are known to have poor stability and a shorter shelf life, often being used immediately after preparation. These esters are susceptible to decomposition and can participate in side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling this compound?

A1: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is an irritant. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2]

Q2: Can I store the tert-butyl ester derivative of this acid for an extended period?

A2: It is not recommended. The tert-butyl ester of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is known for its poor stability and should ideally be used immediately after its synthesis. Prolonged storage can lead to degradation and the formation of impurities.

Q3: What are the common degradation products or impurities I should be aware of?

A3: A common impurity, particularly in the synthesis of the bromomethyl derivative, is the formation of the corresponding dibromo compound, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. Hydrolysis of the bromomethyl group to a hydroxymethyl group is also a potential degradation pathway, especially in the presence of moisture.

Troubleshooting Guide

This guide addresses common problems encountered during synthetic procedures involving 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its derivatives.

Problem 1: Low yield in alkylation reactions.

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting: Ensure the 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid or its ester derivative has been stored correctly and is of high purity. Consider using freshly prepared material, especially for the ester derivatives.

  • Possible Cause 2: Inappropriate reaction conditions.

    • Troubleshooting: The bromomethyl group is a reactive electrophile.[4] Optimize the reaction temperature and time. Too high a temperature or prolonged reaction time can lead to side reactions and degradation. Ensure the base used is suitable for the reaction and added in the correct stoichiometry.

  • Possible Cause 3: Presence of moisture.

    • Troubleshooting: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the bromomethyl group.

Problem 2: Formation of a significant amount of the dibromo impurity.

  • Possible Cause: Over-bromination during synthesis.

    • Troubleshooting: This is a common issue during the radical bromination of the methyl group to form the bromomethyl group. Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the desired product is formed.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of unreacted starting materials.

    • Troubleshooting: Monitor the reaction to ensure it goes to completion. Adjust the stoichiometry of reactants if necessary.

  • Possible Cause 2: Formation of closely related impurities.

    • Troubleshooting: Employ appropriate purification techniques. Column chromatography is often effective. The choice of solvent system for chromatography is critical and should be optimized to achieve good separation. Recrystallization can also be a powerful purification method.

  • Possible Cause 3: Hydrolysis of the product during workup.

    • Troubleshooting: If the desired product is sensitive to water, minimize its exposure during the workup process. Use anhydrous solvents for extraction and drying.

Experimental Protocols

Purity Assessment using High-Performance Liquid Chromatography (HPLC):

HPLC is a common analytical method to assess the purity of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and to monitor reaction progress.[2][5]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is common.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is generally effective due to the aromatic nature of the compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, and then filtered before injection.

Representative Synthesis of Telmisartan Intermediate (Alkylation Step):

This is a generalized protocol for the alkylation of a benzimidazole derivative with a 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate ester, a key step in the synthesis of Telmisartan.

  • Dissolution: Dissolve the benzimidazole derivative in a suitable aprotic polar solvent such as acetonitrile.[6]

  • Base Addition: Add a suitable base, like potassium hydroxide, to the reaction mixture and stir for a short period at room temperature.[6]

  • Addition of the Biphenyl Compound: Add the 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate ester to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC or HPLC.[6]

  • Workup: Once the reaction is complete, the product can be isolated by precipitation, extraction, and subsequent purification steps like recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Alkylation Reactions start Low Reaction Yield or Impure Product check_purity Check Purity of Starting Material start->check_purity use_fresh Use Freshly Prepared/Purified Starting Material check_purity->use_fresh Purity is low reaction_conditions Review Reaction Conditions check_purity->reaction_conditions Purity is high use_fresh->reaction_conditions optimize_temp Optimize Temperature and Time reaction_conditions->optimize_temp Sub-optimal check_base Verify Base Stoichiometry and Type reaction_conditions->check_base Sub-optimal anhydrous Ensure Anhydrous Conditions reaction_conditions->anhydrous Moisture suspected workup Review Workup Procedure reaction_conditions->workup Conditions optimal optimize_temp->workup check_base->workup anhydrous->workup minimize_water Minimize Water Exposure workup->minimize_water Hydrolysis suspected purification Optimize Purification Method workup->purification Impure after workup success Problem Resolved minimize_water->success purification->success

Caption: A logical workflow for troubleshooting common issues in alkylation reactions.

Stability_Factors Key Factors Affecting Stability compound 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its Esters temperature Temperature compound->temperature moisture Moisture/Humidity compound->moisture light Light compound->light incompatible_materials Incompatible Materials (e.g., Strong Oxidizers) compound->incompatible_materials degradation Degradation temperature->degradation moisture->degradation light->degradation incompatible_materials->degradation

Caption: Factors influencing the stability of the target compound.

References

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Biphenyl Coupling Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during biphenyl coupling reactions. Below are troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during biphenyl coupling reactions. Below are troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura, Heck, Stille, and Negishi couplings, presented in a question-and-answer format to directly address specific experimental issues.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow when troubleshooting low conversion rates in any biphenyl coupling reaction.

TroubleshootingWorkflow start Low Conversion Rate Observed reagent_check Check Reagent Quality & Stoichiometry (Aryl halide, Boronic acid/ester, etc.) start->reagent_check conditions_check Verify Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->conditions_check Reagents OK optimization Systematic Optimization reagent_check->optimization Reagents Degraded/ Incorrect Stoichiometry catalyst_check Evaluate Catalyst System (Catalyst, Ligand, Base, Solvent) conditions_check->catalyst_check Conditions Correct conditions_check->optimization Conditions Suboptimal side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation, etc.) catalyst_check->side_reactions Catalyst System Appears OK catalyst_check->optimization Catalyst/Ligand Inactive/ Inappropriate Choice side_reactions->optimization Side Products Identified

Caption: A stepwise workflow for troubleshooting low yields in biphenyl coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for biphenyl synthesis, but it is not without its challenges. Below are common issues and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the first things I should check?

A1: Low yields in Suzuki-Miyaura couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point:

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can degrade over time, and some are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can mitigate this.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[1]

  • Catalyst and Ligand Integrity:

    • Palladium catalysts can decompose, and phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1][2]

    • Solvent and Base Purity: Use anhydrous and degassed solvents.[1] Ensure your base is of high purity.

Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?

A2: Protodeboronation is a common cause of low yields.[1][3] Here are some strategies to reduce its impact:

  • Choice of Base: The base activates the boronic acid but can also promote protodeboronation. Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. Using anhydrous conditions can help, although some protocols require water to dissolve the base.[1]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester or an aryltrifluoroborate can protect it from premature decomposition.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q3: I am observing significant homocoupling of my boronic acid. What can I do to prevent this?

A3: Homocoupling occurs when two boronic acid molecules react with each other. To minimize this, ensure efficient oxidative addition and transmetalation, often by adding the aryl halide in a slight excess.[3]

Data Presentation: Optimizing Reaction Components

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki-Miyaura coupling.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[3]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[3]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[3]

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂O1001292
K₂CO₃Toluene/H₂O1001295
K₃PO₄Toluene/H₂O1001298
Cs₂CO₃Toluene/H₂O1001296
NaOHToluene/H₂O1001285
TEAToluene/H₂O1001245
K₃PO₄Dioxane1001290
K₃PO₄THF1001288

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.

Experimental Protocol: Synthesis of Biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid.

Materials:

  • Bromobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Toluene/H₂O (10:1 mixture, 11 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain biphenyl.

Catalytic Cycle Diagram

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.[4]

Heck Coupling

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene. While it avoids pre-formed organometallic reagents, achieving high conversion can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Heck reaction is sluggish or shows no conversion. What are the common causes?

A1: Low reactivity in Heck couplings often points to issues with the catalyst system or reaction conditions:

  • Catalyst and Ligand: Standard phosphine ligands like PPh₃ can be ineffective for less reactive aryl halides (e.g., chlorides).[5] Consider using bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).[5]

  • Temperature: Heck reactions often require elevated temperatures (100-140 °C) to facilitate oxidative addition.[5] If the reaction is clean but not converting, a stepwise increase in temperature may be necessary. Microwave irradiation can also significantly improve yields and shorten reaction times.[5]

  • Base and Solvent: The choice of base and solvent is critical. A screening of different inorganic and organic bases, along with polar aprotic solvents like DMA or NMP, is recommended.[5]

Q2: I am observing multiple products. How can I improve the selectivity?

A2: The formation of multiple products can be due to issues with regioselectivity (α- vs. β-substitution) or side reactions. To favor internal (α) substitution, use chelating bidentate ligands. For terminal (β) substitution, monodentate ligands are typically used.[5]

Data Presentation: Optimizing Heck Reaction Conditions

Table 3: Effect of Base and Solvent on Heck Reaction Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF/H₂O804>95
Cs₂CO₃DMF/H₂O804~90
K₃PO₄DMF/H₂O804~85
AcONaEtOH140 (mw)0.5>90
Et₄NCl/AcONaEtOH140 (mw)0.5>95

Data compiled from multiple sources for illustrative purposes for the coupling of aryl halides with alkenes.

Experimental Protocol: Synthesis of (E)-Stilbene

This protocol describes the Heck coupling of iodobenzene and styrene.

Materials:

  • Iodobenzene (1 equiv)

  • Styrene (1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.2 equiv)

  • Dimethylacetamide (DMA)

Procedure:

  • In a reaction vessel, combine iodobenzene, styrene, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Add DMA as the solvent.

  • Heat the reaction mixture at 130–140 °C for approximately 40 hours.[1]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by chromatography to yield (E)-stilbene.[1]

Catalytic Cycle Diagram

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Olefin Insertion Olefin Insertion (R-CH=CH2) Ar-Pd(II)L2-X->Olefin Insertion R-CH(Ar)-CH2-Pd(II)L2-X R-CH(Ar)-CH2-Pd(II)L2-X Olefin Insertion->R-CH(Ar)-CH2-Pd(II)L2-X Beta-Hydride Elimination Beta-Hydride Elimination R-CH(Ar)-CH2-Pd(II)L2-X->Beta-Hydride Elimination H-Pd(II)L2-X H-Pd(II)L2-X Beta-Hydride Elimination->H-Pd(II)L2-X Ar-CH=CH-R H-Pd(II)L2-X->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction for substituted stilbene synthesis.[1]

Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Stille coupling reaction is giving a low yield. What are the likely causes?

A1: Low yields in Stille couplings can arise from several factors:

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere.

  • Organostannane Reagent Quality: While generally stable, organostannanes can degrade. Use high-purity reagents.

  • Ligand Choice: For challenging couplings, bulky, electron-rich phosphine ligands can improve reaction rates and yields.

  • Side Reactions: The most common side reaction is the homocoupling of the organostannane reagent.[6][7] This is more prevalent at higher temperatures.

Q2: How can I remove the toxic tin byproducts from my reaction mixture?

A2: Removing organotin byproducts is a critical step. Common methods include:

  • Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).

  • Filtering the crude product through a plug of silica gel treated with triethylamine in the eluent.[7]

Data Presentation: Optimizing Stille Reaction Conditions

Table 4: Ligand and Solvent Effects in Stille Coupling

LigandSolventTemperature (°C)Yield (%)
PPh₃Dioxane100Low
P(t-Bu)₃Dioxane100High
P(2-furyl)₃THF65Moderate-High
AsPh₃DMF80High

Data compiled from various sources illustrating general trends.

Experimental Protocol: Synthesis of Biphenyl

This protocol outlines a general procedure for the Stille coupling of an aryl halide with an organostannane.

Materials:

  • Aryl halide (1 mmol)

  • Phenyltributylstannane (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide, Pd₂(dba)₃, and P(o-tol)₃.

  • Add the anhydrous and degassed toluene via syringe, followed by the phenyltributylstannane.

  • Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the biphenyl product.[1]

Catalytic Cycle Diagram

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-SnR3 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Stille coupling for biphenyl synthesis.[1]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. It is known for its high reactivity and functional group tolerance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble with my Negishi coupling, with low conversion rates. What should I investigate?

A1: Low conversion in Negishi couplings often relates to the sensitive nature of the organozinc reagent or the activity of the catalyst:

  • Organozinc Reagent: Organozinc reagents are sensitive to air and moisture. They should be prepared fresh and handled under strictly anhydrous and anaerobic conditions.

  • Catalyst System: The choice of ligand is crucial. For challenging substrates, bulky and electron-rich phosphine ligands are often required to promote the desired reaction pathway and suppress side reactions like β-hydride elimination.[8]

  • Additives: In some cases, additives like TMEDA can have a beneficial impact on the reaction by stabilizing intermediates.[9]

Q2: My reaction is producing a mixture of branched and linear products. How can I improve the selectivity?

A2: The formation of isomeric products can be an issue, particularly with secondary alkylzinc reagents. This is often due to competing β-hydride elimination and migratory insertion pathways. The use of specialized ligands, such as CPhos, can effectively promote the desired reductive elimination step over these undesired pathways.

Data Presentation: Optimizing Negishi Reaction Conditions

Table 5: Ligand Effects on a Negishi Cross-Coupling Reaction

LigandYield (%)
PCyp₃70
PCy₃65
P(i-Pr)₃62
P(t-Bu)₂Me58
P(t-Bu)₃15
P(n-Bu)₃10

Data for the coupling of an alkyl bromide with an organozinc halide, illustrating the impact of ligand choice.[10]

Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl

This protocol describes a general procedure for a Negishi coupling reaction.

Materials:

  • o-Iodotoluene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • o-Tolylzinc chloride (prepared in situ from o-tolylmagnesium bromide and zinc chloride)

  • Anhydrous THF

Procedure:

  • Prepare the o-tolylzinc chloride solution in THF.

  • In a separate flame-dried flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF.

  • Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture.

  • Reflux the reaction mixture for 1 hour.[1]

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

  • Purify the crude product by chromatography or distillation to obtain 2,2'-dimethylbiphenyl.[1]

Catalytic Cycle Diagram

Negishi_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-ZnX Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.[1]

References

Troubleshooting

Technical Support Center: Managing Telmisartan-Bromo Acid Impurity in Pharmaceutical Synthesis

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification, management, and control of the Telmisartan-bromo acid impurity (4'-Bromomethyl-biphen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification, management, and control of the Telmisartan-bromo acid impurity (4'-Bromomethyl-biphenyl-2-carboxylic acid) during the synthesis of Telmisartan.

Frequently Asked Questions (FAQs)

Q1: What is the Telmisartan-bromo acid impurity and why is it a concern?

A1: The Telmisartan-bromo acid impurity, chemically known as 4'-Bromomethyl-biphenyl-2-carboxylic acid, is a process-related impurity that can arise during the synthesis of Telmisartan.[1][2][3][4] It is a critical impurity to monitor and control as it is a reactive molecule that can potentially lead to the formation of other byproducts and may have its own toxicological profile. Regulatory agencies require strict control of such impurities in the final active pharmaceutical ingredient (API).

Q2: What is the primary cause of Telmisartan-bromo acid impurity formation?

A2: The formation of this impurity is most commonly associated with the bromination of a key intermediate, methyl 4'-methylbiphenyl-2-carboxylate, using reagents like N-bromosuccinimide (NBS).[5][6] Issues during this step, such as poor control over reaction conditions or the inherent instability of the resulting brominated intermediate (4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester), can lead to the formation of the bromo acid impurity.[5]

Q3: What is the "dibromo impurity" and how is it related to the bromo acid impurity?

A3: The "dibromo impurity" typically refers to 4'-(dibromomethyl)biphenyl-2-carboxylate derivatives that are formed due to over-bromination of the methyl 4'-methylbiphenyl-2-carboxylate intermediate.[5][6] This impurity can be a significant issue, with some processes reporting its formation at levels of 20-45%.[1][6] The presence of this dibromo impurity indicates poor control of the bromination reaction, which is also a primary cause of the formation of the mono-bromo acid impurity.

Q4: Can the bromo acid impurity be carried over into the final Telmisartan product?

A4: Yes, due to its reactivity, the bromo acid impurity or its ester precursor can react with other intermediates or even the Telmisartan molecule itself, leading to the formation of other complex impurities.[7] Therefore, its presence in earlier steps is a significant concern for the purity of the final API.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and manage high levels of the Telmisartan-bromo acid impurity.

Problem: High levels of Telmisartan-bromo acid impurity detected in the reaction mixture or final product.

Potential Root Causes and Corrective Actions:

Potential Root Cause Investigation Recommended Corrective Actions
1. Improper Control of Bromination Reaction Review the bromination step protocol. Check the stoichiometry of NBS, reaction temperature, and reaction time. Analyze in-process control (IPC) samples to pinpoint the stage of impurity formation.- Optimize NBS Stoichiometry: Use the minimum effective amount of NBS. A slight excess may be needed, but large excesses should be avoided to prevent over-bromination. - Temperature Control: Maintain a consistent and optimized temperature during the reaction. Excursions to higher temperatures can increase the rate of side reactions. - Reaction Time: Monitor the reaction closely by IPC (e.g., HPLC) and quench the reaction as soon as the starting material is consumed to the desired level.
2. Instability of the Brominated Intermediate Evaluate the handling and storage conditions of the 4'-bromomethyl-biphenyl-2-carboxylic acid ester intermediate. This intermediate is known to be unstable.[5]- In-situ Generation and Consumption: If possible, generate the brominated intermediate and use it immediately in the next step without isolation. - Controlled Storage: If isolation is necessary, store the intermediate at low temperatures, protected from light and moisture, and for the shortest possible time.
3. Inefficient Purification Review the purification methods used for intermediates and the final API. Check the solubility profile of the bromo acid impurity to ensure the chosen solvent system is effective.- Recrystallization: Develop and optimize a recrystallization procedure for the intermediate following the bromination step to effectively purge the bromo acid and dibromo impurities. - Chromatography: If high levels of the impurity persist, consider chromatographic purification of the key intermediates.
4. Sub-optimal Synthetic Route Evaluate the overall synthetic strategy. Routes involving the bromination of the biphenyl methyl group are prone to this impurity.- Alternative Synthesis: Consider alternative synthetic routes that avoid the bromination step altogether. For example, methods involving a Suzuki coupling with a pre-functionalized starting material can circumvent this issue.[8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Telmisartan-bromo acid Impurity

This method is a general guideline and should be validated for your specific matrix and equipment.

Parameter Condition
Column Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent C8 or C18 column.[5]
Mobile Phase A 0.05% Trifluoroacetic acid in water.[5]
Mobile Phase B Acetonitrile.[5]
Gradient Time (min)
0
30
35
36
40
Flow Rate 1.0 mL/min.[8]
Column Temperature 40 °C.[8][9]
Detection Wavelength 230 nm.[5][9]
Injection Volume 10 µL.[5]
Sample Preparation Accurately weigh and dissolve the Telmisartan sample in a suitable diluent (e.g., methanol or a mixture of the mobile phase) to a final concentration of approximately 300 µg/mL.[5]
Standard Preparation Prepare a stock solution of Telmisartan-bromo acid impurity reference standard in the diluent. Prepare working standards at appropriate concentrations (e.g., corresponding to the reporting threshold of 0.05%).
Quantification The amount of the impurity is calculated by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding reference standard.

Visualizations

Logical Workflow for Troubleshooting Telmisartan-bromo acid Impurity

G cluster_problem Problem Identification cluster_investigation Investigation cluster_actions Corrective Actions Problem High Levels of Telmisartan-bromo acid Impurity Detected IPC Analyze In-Process Controls to Identify Formation Stage Problem->IPC Review_Protocol Review Bromination Step Protocol Problem->Review_Protocol Review_Handling Review Handling of Brominated Intermediate Problem->Review_Handling Review_Purification Review Purification Methods Problem->Review_Purification Alternative_Route Consider Alternative Synthetic Route Problem->Alternative_Route If problem persists Optimize_Reaction Optimize Bromination: - NBS Stoichiometry - Temperature - Reaction Time Review_Protocol->Optimize_Reaction Improve_Handling Improve Intermediate Handling: - In-situ Use - Controlled Storage Review_Handling->Improve_Handling Enhance_Purification Enhance Purification: - Optimize Recrystallization - Consider Chromatography Review_Purification->Enhance_Purification Optimize_Reaction->Problem Re-evaluate Improve_Handling->Problem Re-evaluate Enhance_Purification->Problem Re-evaluate G cluster_main Main Synthetic Pathway cluster_impurity Impurity Formation Start Methyl 4'-methyl- biphenyl-2-carboxylate Intermediate 4'-Bromomethyl-biphenyl- 2-carboxylate Ester Start->Intermediate Bromination (NBS) Dibromo Dibromo Impurity Start->Dibromo Over-bromination Telmisartan_Ester Telmisartan Ester Intermediate->Telmisartan_Ester Alkylation Bromo_Acid Telmisartan-bromo acid Impurity Intermediate->Bromo_Acid Decomposition/ Hydrolysis Telmisartan Telmisartan Telmisartan_Ester->Telmisartan Hydrolysis Bromo_Acid_Ester 4'-Bromomethyl-biphenyl- 2-carboxylate Ester (Unstable Intermediate)

References

Optimization

Technical Support Center: Optimizing Catalyst Selection for Palladium-Catalyzed Cross-Coupling Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing palladium-catalyzed cross-coupling reactions, such as...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using a Pd(0) and a Pd(II) precatalyst, and which should I choose?

A: The active catalyst in most cross-coupling reactions is a Pd(0) species.[1]

  • Pd(0) precatalysts , like Pd(PPh₃)₄ or Pd₂(dba)₃, can directly enter the catalytic cycle. They are often preferred for challenging substrates as they bypass potentially inefficient in-situ reduction steps.[2]

Recommendation: For new or difficult reactions, a pre-formed Pd(0) catalyst or a modern, well-defined Pd(II) "precatalyst" (like G3-XPhos) designed for easy activation can provide more reliable results.[2][3] For routine or robust reactions, the more economical Pd(II) salts are often sufficient.

Q2: How do I select the right ligand for my reaction?

A: Ligand selection is critical and dramatically influences reaction outcome. The ligand stabilizes the palladium center, modulates its reactivity, and can prevent catalyst decomposition.[5][6] There is no universal ligand; the optimal choice depends on the specific coupling partners.

  • For challenging substrates , such as electron-rich or sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are often required.[7][8] These ligands promote the difficult oxidative addition step and facilitate reductive elimination.[8]

  • For base-sensitive substrates , certain ligands may be more compatible with milder bases.

  • For selectivity , the ligand can influence regioselectivity or prevent side reactions. For instance, in Heck reactions, bidentate ligands like dppp can favor internal substitution, while monodentate ligands favor terminal substitution.[9]

Recommendation: It is highly recommended to screen a panel of ligands, especially for a new transformation.[7] High-throughput screening kits are commercially available for this purpose.[10][11]

Q3: What is the role of the base and how do I choose one?

A: The base plays a crucial role in the catalytic cycle, most commonly facilitating the transmetalation step in Suzuki couplings or the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[7][12]

  • Strength: Strong bases like alkoxides (NaOtBu, LHMDS) are common in Buchwald-Hartwig aminations.[3] For Suzuki couplings, weaker inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are typically used.[12]

  • Solubility: The solubility of the base is important. The presence of water can be crucial for the activity of some inorganic bases.[12] For base-sensitive substrates, weaker or less soluble bases may be beneficial to avoid degradation.[13]

  • Substrate Compatibility: Ensure your starting materials and products are stable to the chosen base at the reaction temperature. TBDMS protecting groups, for example, can be sensitive to strong bases at high temperatures.[14]

Q4: How important is it to degas my reaction?

A: Very important. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and lower yields.[12] It can also promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][7] Solvents and reaction mixtures should be thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion to the desired product.

Potential CauseRecommended Solution(s)
Inefficient Oxidative Addition This is common with unreactive electrophiles like aryl chlorides.[13] Switch to a more electron-rich and sterically bulky ligand (e.g., XPhos, SPhos, P(tBu)₃).[8][9] Increase the reaction temperature incrementally, but be cautious of potential substrate/product degradation.[9] Consider using a nickel catalyst, which can be more effective for certain challenging substrates.[15]
Poor Catalyst Activation If using a Pd(II) source, the reduction to Pd(0) may be inefficient. Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst complex designed for easy activation (e.g., a palladacycle or G4-precatalyst).[2][3]
Suboptimal Base or Solvent The chosen base may be too weak, too strong, or poorly soluble. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF, DME), including aqueous mixtures.[9][12]
Catalyst Inhibition The halide leaving group can have an inhibitory effect. In Buchwald-Hartwig reactions, the reactivity order is often Ar-Br > Ar-Cl > Ar-I, as iodide can form unreactive palladium dimers.[3][16]
Poor Substrate Quality Impurities in starting materials can poison the catalyst.[12] Ensure aryl halides and organoboron reagents are pure.

Problem 2: I am observing catalyst decomposition (e.g., formation of Palladium Black).

Potential CauseRecommended Solution(s)
Ligand Dissociation/Degradation The formation of palladium black often signifies the aggregation of unprotected Pd(0) species.[5] Use a more robust or sterically bulky ligand that better stabilizes the Pd(0) center. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can sometimes help, but excessive ligand can also inhibit the reaction.[17]
Reaction Temperature is Too High High temperatures can accelerate catalyst decomposition.[5] Attempt the reaction at a lower temperature, which may require a more active catalyst system (i.e., a better ligand).
Insufficient Degassing Residual oxygen can oxidize the Pd(0) catalyst. Ensure all solvents and reagents are rigorously degassed before starting the reaction.[12]

Problem 3: Side products are dominating my reaction.

Potential CauseRecommended Solution(s)
Protodeboronation (Suzuki) The C-B bond of the organoboron reagent is cleaved by a proton source before transmetalation. This is common with electron-rich or heteroaromatic boronic acids.[12] Use anhydrous solvents, a stronger base to accelerate transmetalation, or switch to a more stable boronic ester (e.g., pinacol or MIDA esters).[7]
Homocoupling (Suzuki) The organoboron reagent couples with itself. This is often promoted by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[1] Thoroughly degas the reaction mixture and consider using a Pd(0) source directly.[7]
β-Hydride Elimination This is a common side reaction when using alkyl coupling partners that contain β-hydrogens.[13][18] Use ligands with large bite angles (e.g., Xantphos) or consider nickel catalysts, which can sometimes suppress this pathway.[18]

Data Presentation: Catalyst System Performance

The following tables provide illustrative data synthesized from representative studies to guide initial catalyst screening.[9][19] Optimal conditions are highly substrate-dependent and must be determined empirically.

Table 1: Effect of Ligand on Suzuki Coupling of an Aryl Chloride (Reaction: 4-Chlorotoluene + Phenylboronic Acid)

LigandPd SourceBaseSolventTemp (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100< 5
P(tBu)₃Pd₂(dba)₃K₃PO₄Toluene10075
SPhosSPhos Precat G3K₃PO₄Dioxane/H₂O8092
XPhosXPhos Precat G3K₃PO₄Dioxane/H₂O8096

Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination (Reaction: 4-Bromotoluene + Morpholine)

LigandPd SourceBaseSolventTemp (°C)Yield (%)
BINAPPd₂(dba)₃Cs₂CO₃Toluene11065
BINAPPd₂(dba)₃NaOtBuToluene8095
RuPhosRuPhos Precat G3K₂CO₃t-BuOH10088
RuPhosRuPhos Precat G3LHMDSTHF7091

Experimental Protocols

Protocol: High-Throughput Catalyst Screening for a Suzuki-Miyaura Reaction

This protocol outlines a general workflow for screening multiple catalyst systems in parallel using a 96-well plate format.[11][20]

1. Materials and Stock Solution Preparation (In a Glovebox):

  • Aryl Halide Stock: Prepare a 0.2 M solution of the limiting aryl halide (e.g., 1 mmol in 5 mL) in the chosen reaction solvent (e.g., Dioxane).

  • Boronic Acid Stock: Prepare a 0.24 M solution of the boronic acid (1.2 equiv., e.g., 1.2 mmol in 5 mL) in the same solvent.

  • Base Stock: Prepare a 0.8 M aqueous solution of the base (e.g., K₃PO₄, 4 equiv., 4 mmol in 5 mL).

  • Catalyst/Ligand Array: In a 96-well plate, pre-weigh different palladium sources (2 mol%) and ligands (4 mol%) into individual wells. Alternatively, use a commercially available screening kit.[10]

2. Reaction Setup:

  • Using a multichannel pipette or automated liquid handler, add the reaction solvent to each well containing the catalyst/ligand to achieve the desired final reaction concentration (e.g., 0.1 M).

  • Add the Aryl Halide stock solution to each well.

  • Add the Boronic Acid stock solution to each well.

  • Add the aqueous Base stock solution to each well.

3. Reaction Execution:

  • Seal the 96-well plate with a cap mat or heat-sealable foil.

  • Place the plate on a heated shaker block and run the reaction at the desired temperature (e.g., 80 °C) for a set time (e.g., 12-24 hours).

4. Quenching and Analysis:

  • Cool the reaction plate to room temperature.

  • Quench each well by adding a suitable solvent (e.g., ethyl acetate) and an internal standard.

  • Centrifuge the plate to separate solids.

  • Analyze the supernatant from each well by high-throughput methods such as LC-MS or GC-MS to determine the conversion and yield for each catalyst system.[21]

5. Data Interpretation:

  • Compile the yield data for all 96 conditions.

  • Identify the top-performing catalyst/ligand/base combinations for further optimization and scale-up.

Visualizations

Troubleshooting_Workflow start_node Reaction Failure (Low/No Yield) check_catalyst 1. Analyze Catalyst System start_node->check_catalyst check_conditions 2. Evaluate Reaction Conditions start_node->check_conditions check_materials 3. Verify Starting Materials start_node->check_materials ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->ligand_screen Unreactive Substrate? precatalyst_change Switch to Pd(0) or Modern Precatalyst check_catalyst->precatalyst_change Activation Issue? base_solvent_screen Screen Bases & Solvents (e.g., K3PO4, Cs2CO3, Dioxane) check_conditions->base_solvent_screen Suboptimal Parameters? temp_increase Increase Temperature Incrementally check_conditions->temp_increase degas_check Ensure Rigorous Degassing check_conditions->degas_check purity_check Check Purity (NMR/LCMS) check_materials->purity_check Poisoning? boronic_ester Use Boronic Ester (Pinacol, MIDA) check_materials->boronic_ester Protodeboronation? success_node Reaction Optimized ligand_screen->success_node precatalyst_change->success_node base_solvent_screen->success_node temp_increase->success_node degas_check->success_node purity_check->success_node boronic_ester->success_node

Caption: Logical workflow for troubleshooting failed Pd-catalyzed cross-coupling reactions.

HTS_Workflow prep 1. Preparation (Stock Solutions, Catalyst Plate) dispense 2. Automated Dispensing (Substrates, Base, Solvent) prep->dispense react 3. Reaction (Heated Shaking) dispense->react analyze 4. Analysis (Quench, LC-MS/GC-MS) react->analyze interpret 5. Data Interpretation (Identify Hits) analyze->interpret optimize 6. Optimization & Scale-Up interpret->optimize

Caption: High-throughput experimentation (HTE) workflow for catalyst screening.

References

Troubleshooting

Technical Support Center: Refining Work-up Procedures for Increased Product Purity

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their work-up procedures, ultimately leading to higher product purity. Troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their work-up procedures, ultimately leading to higher product purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during various purification techniques.

Liquid-Liquid Extraction

Issue: Emulsion Formation

An emulsion is a common and frustrating problem in liquid-liquid extraction where the two immiscible layers fail to separate cleanly.[1]

CauseSolution
Vigorous shakingGently swirl or invert the separatory funnel instead of shaking vigorously.[2]
High concentration of solutesDilute the mixture with more of the organic and/or aqueous phase.
Presence of surfactants or fine particulatesAdd brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, a technique known as "salting out".[2] Alternatively, filter the entire mixture through a pad of Celite or glass wool.[2]
Incompatible solvent systemAdd a small amount of a different organic solvent to alter the properties of the organic phase and break the emulsion.[2]
Mechanical issues (in automated systems)Regularly inspect equipment for worn impellers or valve leakages that can cause inconsistent mixing.[1]

Issue: Poor Separation or Inability to See the Interface

Difficulty in distinguishing the boundary between the organic and aqueous layers can lead to inaccurate separation.[3][4]

CauseSolution
Similar color or refractive indices of the two layersHold the separatory funnel up to a light source to better visualize the meniscus.[4] Add a small amount of water and observe which layer increases in volume to identify the aqueous phase.[5]
Darkly colored solutionsShine a bright light through the separatory funnel.[4] Adding a small amount of activated charcoal, which may float at the interface, can also help.[4]
Gooey or insoluble precipitate at the interfaceContinue washing with water to remove the precipitate. A copious amount of drying agent can then be used to absorb the remaining goo, which can be filtered off.[3]
Crystallization

Issue: Low Yield or No Crystal Formation

Achieving a high yield of pure crystals can be challenging due to factors like solubility and nucleation.[6]

CauseSolution
Solution is not supersaturatedConcentrate the solution by evaporating some of the solvent. Cool the solution slowly, as rapid cooling can lead to the formation of small, impure crystals.[7][8]
Incorrect solventSelect a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
Presence of impurities inhibiting crystallization"Seed" the solution with a small, pure crystal of the desired compound. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Product is too soluble in the chosen solventAdd an "anti-solvent" in which the product is insoluble to induce precipitation.

Issue: Poor Crystal Purity

Impurities can be trapped within the crystal lattice or adhere to the crystal surface.[9]

CauseSolution
Rapid coolingAllow the solution to cool slowly to room temperature, and then in a cold bath, to allow for selective crystallization and minimize impurity inclusion.[8]
Impurities co-crystallize with the productIf impurities have similar structures, they may co-crystallize. A different crystallization solvent or a multi-step purification process might be necessary.
Mother liquor adhering to crystal surfacesEnsure efficient filtration and wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor.[9]
Column Chromatography

Issue: Poor Separation of Compounds

Achieving baseline separation of all components in a mixture is the primary goal of chromatography.

CauseSolution
Incorrect mobile phase polarityOptimize the solvent system. If compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are retained too strongly, increase the polarity.
Column overloadingUse an appropriate amount of sample for the column size. Overloading leads to broad, overlapping peaks.[10]
Column channeling or poor packingEnsure the column is packed uniformly without any cracks or channels.
Sample applied in a solvent stronger than the mobile phaseDissolve the sample in the mobile phase or a weaker solvent to ensure a tight application band.[11]

Issue: Product Lost on the Column

Sometimes the desired compound does not elute from the column.[12][13]

CauseSolution
Compound is unstable on the stationary phase (e.g., silica gel)Test the stability of your compound on a small scale using TLC.[12] If it decomposes, consider using a different stationary phase like alumina or deactivated silica.[12]
Compound is too polar and irreversibly adsorbedIncrease the polarity of the eluent significantly or add a small percentage of a more polar solvent like methanol or acetic acid.
Product is volatileCheck the solvent collected from the rotovap trap.[13]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction
  • Preparation : Ensure the separatory funnel is clean, the stopcock is properly greased and does not leak, and a flask is placed underneath in case of leakage.[4]

  • Addition of Solutions : Pour the reaction mixture into the separatory funnel. Add the extraction solvent. Do not fill the funnel more than two-thirds full.

  • Mixing : Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel several times to allow the two phases to mix.[4]

  • Venting : After each inversion, vent the funnel by opening the stopcock while the funnel is pointed away from you and into the fume hood to release any pressure buildup.[3][4]

  • Separation : Place the funnel back on the ring stand and allow the layers to fully separate.

  • Draining : Remove the stopper and drain the bottom layer through the stopcock. Pour the top layer out through the top opening to avoid re-contaminating the bottom layer.[4]

  • Repeat : Repeat the extraction with fresh solvent as needed.

  • Drying : Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation : Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization for High Purity
  • Solvent Selection : Choose a solvent that dissolves the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

  • Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Cooling : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[8]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying : Dry the purified crystals in a desiccator or a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: How can I determine which layer is the aqueous layer during an extraction? A1: A simple test is to add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[5] Generally, chlorinated solvents (like dichloromethane and chloroform) are denser than water and will be the bottom layer, while most other common organic solvents (like diethyl ether, ethyl acetate, and hexane) are less dense and will form the top layer.

Q2: My product seems to be soluble in both the organic and aqueous layers. What should I do? A2: This is a common issue. You can try "salting out" by adding a significant amount of a salt like sodium chloride to the aqueous layer. This increases the polarity of the aqueous phase and can force your organic product into the organic layer. Alternatively, you can perform multiple extractions with the organic solvent to ensure a good recovery. Always check the aqueous layer for your product before discarding it.[13]

Q3: Why is my yield low after recrystallization? A3: Low yield can result from using too much solvent, which keeps a significant amount of your product dissolved even at low temperatures. Premature crystallization during hot filtration can also lead to product loss. Additionally, washing the crystals with too much cold solvent or with solvent that is not cold enough can dissolve some of the product.

Q4: What is the purpose of a "work-up" in organic chemistry? A4: A work-up refers to the series of steps taken to isolate and purify the desired product from a reaction mixture after the reaction is deemed complete.[14] This process typically involves separating the product from unreacted starting materials, catalysts, solvents, and byproducts.[14]

Q5: How can I remove acidic or basic impurities from my organic product? A5: You can wash the organic layer with a dilute basic solution (like aqueous sodium bicarbonate) to remove acidic impurities, or with a dilute acidic solution (like aqueous hydrochloric acid) to remove basic impurities. It's important to then wash with water or brine to remove any remaining acid or base from the organic layer.

Visual Guides

G cluster_0 Liquid-Liquid Extraction Troubleshooting start Start: Emulsion Formed gentle_mixing Action: Gentle Mixing/Swirling start->gentle_mixing Initial Step add_brine Action: Add Brine (Salting Out) gentle_mixing->add_brine If Unsuccessful resolved Result: Emulsion Resolved gentle_mixing->resolved If Successful filter Action: Filter through Celite add_brine->filter If Unsuccessful add_brine->resolved If Successful change_solvent Action: Add Different Organic Solvent filter->change_solvent If Unsuccessful filter->resolved If Successful change_solvent->resolved If Successful not_resolved Result: Emulsion Persists change_solvent->not_resolved If Unsuccessful

Caption: Troubleshooting workflow for emulsion formation during liquid-liquid extraction.

G cluster_1 Recrystallization Workflow for Purity start Start: Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Filtration (if solids present) dissolve->hot_filter cool_slowly 3. Slow Cooling to Room Temp hot_filter->cool_slowly ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vacuum_filter 5. Vacuum Filtration ice_bath->vacuum_filter wash 6. Wash with Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Step-by-step experimental workflow for recrystallization.

References

Optimization

Technical Support Center: Industrial Production of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 4'-(Bromomethy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid?

A1: The most prevalent industrial method is the radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as Azobisisobutyronitrile (AIBN), in a suitable organic solvent.[1]

Q2: What are the primary impurities encountered during the synthesis of this compound?

A2: The major impurity is the di-brominated byproduct, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. Unreacted starting material, 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, can also be present. The formation of these impurities can complicate purification and reduce the overall yield and purity of the final product.

Q3: What are the key safety considerations when handling N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) on an industrial scale?

A3: N-Bromosuccinimide (NBS):

  • It is a strong oxidizing agent and can cause fires in contact with combustible materials.

  • It is corrosive and can cause skin and eye irritation.

  • It should be handled in a well-ventilated area to avoid inhalation of its dust.

Azobisisobutyronitrile (AIBN):

  • It is a thermally unstable compound that can undergo self-accelerating decomposition, posing an explosion hazard. It should be stored at low temperatures.

  • Upon decomposition, it releases nitrogen gas and toxic cyanopropyl radicals.

  • It is flammable and should be kept away from heat sources.

Q4: What are the recommended storage conditions for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid?

A4: Due to its reactivity, particularly the lability of the bromomethyl group, the compound and its ester derivatives should be stored in a cool, dry, and dark place. For its tert-butyl ester intermediate, it is often recommended to be used immediately after preparation due to its poor stability and short shelf life.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Yield of Product - Incomplete reaction. - Degradation of the product during workup or purification. - Suboptimal reaction conditions (temperature, reaction time). - Inefficient initiation of the radical reaction.- Monitor the reaction progress using techniques like HPLC or TLC to ensure completion. - Use mild workup and purification conditions. Avoid high temperatures and prolonged exposure to protic solvents. - Optimize reaction temperature and time based on small-scale experiments. - Ensure the radical initiator (AIBN) is fresh and added at the appropriate temperature for decomposition.
High Levels of Di-bromo Impurity - Excess of N-Bromosuccinimide (NBS). - Prolonged reaction time after consumption of the starting material. - High reaction temperature.- Use a stoichiometric amount or a slight excess of NBS (typically 1.0-1.1 equivalents). - Monitor the reaction closely and stop it once the starting material is consumed. - Maintain a controlled reaction temperature.
Presence of Unreacted Starting Material - Insufficient amount of N-Bromosuccinimide (NBS). - Incomplete initiation or propagation of the radical chain reaction. - Short reaction time.- Ensure at least a stoichiometric amount of NBS is used. - Check the quality and amount of the radical initiator (AIBN). - Extend the reaction time while monitoring for the formation of the di-bromo impurity.
Product Instability/Degradation - The bromomethyl group is susceptible to hydrolysis and nucleophilic substitution. - Exposure to high temperatures, moisture, or light.- Store the product in a cool, dry, and dark environment. - Use the product in subsequent steps as soon as possible after preparation. - For its ester derivatives, which are also known to be unstable, immediate use is often recommended.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its Derivatives

Starting Material Brominating Agent Initiator Solvent Temperature (°C) Time (h) Yield (%) Reference
4'-methylbiphenyl-2-carboxylic acidNBSAIBNMethyl acetate60-65Not specified82.5US2002/95042[2]
4'-methylbiphenyl-2-carbonitrileNBS2,2'-azobis(2,4-dimethylvaleronitrile)Methylene chloride45-47380.5EP 0553879 A2[3]
4'-methylbiphenyl-2-carboxylic acidNBS2,2'-azobis(2,4-dimethylvaleronitrile)Methylene chloride45-47380.5EP 0553879 A2[3]
4'-methylbiphenyl-2-carboxylic acidNBS2,2'-azobis(2,4-dimethylvaleronitrile)Carbon tetrachloride77-78175.5EP 0553879 A2[3]
4'-methylbiphenyl-2-carbonitrileSodium bromate / Sodium pyrosulfite-Ethyl acetate / Water15591.7Patent[4]

Experimental Protocols

Industrial Scale Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

This protocol is adapted from a patented industrial process.[2]

Materials:

  • 4'-methylbiphenyl-2'-carboxylic acid: 212 kg

  • N-Bromosuccinimide (NBS): 195.8 kg

  • Azobisisobutyronitrile (AIBN): 1.6 kg

  • Methyl acetate: 530 liters

  • Methanol: 424 liters

  • Water: 106 liters

Procedure:

  • Charge a 1200-liter enamel stirring apparatus with 212 kg of 4'-methylbiphenyl-2'-carboxylic acid, 195.8 kg of NBS, 1.6 kg of AIBN, and 530 liters of methyl acetate.

  • Heat the mixture to 60-65 °C. The reaction mixture will begin to boil.

  • Maintain the temperature and continue stirring. After approximately 80% of the reaction time, the NBS will dissolve.

  • Once the solution becomes practically colorless, distill off 424 liters of the solvent under normal pressure.

  • Add 424 liters of methanol and 106 liters of water to the reaction mixture.

  • Cool the resulting mixture to 15-25 °C and stir for an additional hour.

  • The precipitated product is separated by centrifugation.

  • Wash the product with a mixture of 424 liters of methanol and 106 liters of water.

  • Dry the final product.

Expected Yield: 240 kg (82.5% of theory) of 4'-bromomethylbiphenyl-2'-carboxylic acid.[2]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage SM 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid Reaction Radical Bromination (60-65°C) SM->Reaction Reagents NBS, AIBN, Solvent Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Distillation Solvent Distillation Crude->Distillation Crystallization Crystallization (Methanol/Water) Distillation->Crystallization Filtration Centrifugation/ Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid Drying->FinalProduct

Caption: Industrial synthesis and purification workflow for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Troubleshooting_Low_Yield Start Low Product Yield Check_Completion Check Reaction Completion (HPLC/TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Check_Initiator Check AIBN Quality and Quantity Incomplete->Check_Initiator Increase_Time Increase Reaction Time Incomplete->Increase_Time Check_Workup Review Workup/ Purification Conditions Complete->Check_Workup High_Temp High Temperature? Check_Workup->High_Temp Optimize_Temp Optimize Temperature High_Temp->Optimize_Temp Yes Product_Degradation Product Degradation High_Temp->Product_Degradation No

Caption: Troubleshooting decision tree for low product yield.

References

Reference Data & Comparative Studies

Validation

Analytical standards for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

An Objective Comparison of Analytical Standards for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid For researchers, scientists, and drug development professionals engaged in the analysis of Telmisartan and its relate...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Standards for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid

For researchers, scientists, and drug development professionals engaged in the analysis of Telmisartan and its related compounds, sourcing high-quality analytical standards is paramount for accurate quantification and impurity profiling. 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is a critical impurity and a key intermediate in the synthesis of Telmisartan.[1] This guide provides a comparative overview of available analytical standards, details relevant analytical methodologies, and presents experimental data to aid in the selection and application of these standards.

Comparison of Commercially Available Analytical Standards

Obtaining a certified analytical standard for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS No: 150766-86-2) is crucial for accurate analytical method development, validation, and routine quality control. Several reputable suppliers offer this compound as a reference material. While specific batch-to-batch purity data requires requesting a Certificate of Analysis (CoA) directly from the vendor, the following table summarizes the typical specifications offered by major suppliers.

Table 1: Comparison of Analytical Standards for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid

SupplierProduct CodePurity SpecificationAnalytical Techniques MentionedAvailability of CoA
LGC StandardsTRC-B685275Not specified, sold as an impurity reference material.General quality assurance.Available upon request.
BiosynthIB19247Not specified, sold for pharmaceutical testing.Plasma mass spectrometry mentioned for related applications.[2]Available upon request.
Santa Cruz Biotechnologysc-210133Not specified, for research use only.Not specified.Lot-specific data on CoA.[3]
BLD PharmBD138844Purity: 95%Not specified.CoA inquiry available.[4]

Note: The purity of a reference standard is a critical parameter. It is imperative to obtain the Certificate of Analysis for the specific lot being purchased to get the certified purity value and information on the analytical methods used for characterization (e.g., HPLC, 1H NMR, Mass Spectrometry).

Alternative and Related Analytical Standards

In addition to the primary compound, its methyl ester, Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS No: 114772-38-2), is also a relevant impurity in Telmisartan synthesis and may be required for comprehensive impurity profiling.[5][6]

Table 2: Related Analytical Standard - Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

SupplierProduct CodePurity SpecificationMelting PointAvailability of CoA
AKSciJ51754Min. Purity Spec: 95%53-56°CAvailable upon request.[7]
Advanced ChemBlocksW171557Purity: 95%Not specified.Available upon request.[8]
LGC Standards (Mikromol)MM1141.03High-quality pharmaceutical reference standard.Not specified.Extensive CoA provided.[9]

Analytical Methodologies and Performance Data

The primary analytical technique for the quantification and purity assessment of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, in the context of Telmisartan analysis, is High-Performance Liquid Chromatography (HPLC). Several validated stability-indicating HPLC methods have been developed for Telmisartan and its impurities.[1][2][5] These methods can be adapted for the specific analysis of this compound.

Table 3: Typical HPLC Method Parameters for Analysis of Telmisartan and its Impurities

ParameterTypical Value/Condition
Column Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent C18 column.[1][2]
Mobile Phase Gradient elution with a mixture of an acidic aqueous phase (e.g., 0.05% Trifluoroacetic Acid or a phosphate buffer) and an organic phase (e.g., Acetonitrile).[1][2]
Flow Rate 1.0 mL/min.
Detection UV at 230 nm.[1][2]
Column Temperature 25°C to 40°C.[2]
Injection Volume 10 µL.[2]

Table 4: Representative Performance Data for HPLC Methods for Telmisartan Impurities

ParameterTypical Performance
Linearity (Correlation Coefficient) > 0.999
Limit of Detection (LOD) 0.01 - 0.02 (% w/w).[1][5]
Limit of Quantitation (LOQ) 0.03 - 0.05 (% w/w).[1][5]
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Experimental Protocols

Below is a detailed protocol for a representative HPLC method for the analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid as an impurity in a drug substance, based on published methods for Telmisartan.[1][2][5]

1. Preparation of Solutions

  • Diluent: A mixture of methanol and water (1:1 v/v) is commonly used.

  • Mobile Phase A: Prepare a 0.05% (v/v) solution of trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).

2. Chromatographic Conditions

  • Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm).

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 20 80
    25 20 80
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Data Analysis

The concentration of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid in the sample is determined by comparing the peak area from the sample chromatogram with the peak area from the standard chromatogram.

Mandatory Visualizations

The following diagrams illustrate the typical workflow for the analysis of a pharmaceutical impurity and a conceptual signaling pathway where such impurities might be relevant in toxicological studies.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_receipt Receive Drug Substance Sample sample_prep Prepare Sample Solution sample_receipt->sample_prep standard_prep Prepare Reference Standard Solution hplc_analysis HPLC Analysis standard_prep->hplc_analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition chromatogram_integration Chromatogram Integration data_acquisition->chromatogram_integration quantification Impurity Quantification chromatogram_integration->quantification report Generate Analysis Report quantification->report

Caption: Experimental workflow for impurity analysis.

signaling_pathway cluster_cellular Cellular Response to Impurity impurity Reactive Impurity (e.g., Bromomethyl derivative) protein Cellular Protein (e.g., Enzyme, Receptor) impurity->protein Covalent Binding adduct Protein Adduct Formation protein->adduct stress_response Cellular Stress Response adduct->stress_response Loss of function / Gain of function toxicity Potential Cytotoxicity stress_response->toxicity

Caption: Conceptual signaling pathway for a reactive impurity.

References

Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. This guide provides a comprehensive analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. This guide provides a comprehensive analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a known impurity of the antihypertensive drug Telmisartan, making its accurate identification and characterization crucial for quality control and regulatory compliance.

This guide offers a comparative analysis based on predicted NMR data, discusses alternative analytical techniques, provides a detailed experimental protocol for NMR data acquisition, and illustrates the analytical workflow.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectra for this specific impurity, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally similar compounds and established chemical shift principles.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'7.45 - 7.55d (doublet)2H
H-3', H-5'7.35 - 7.45d (doublet)2H
H-37.50 - 7.60t (triplet)1H
H-47.40 - 7.50t (triplet)1H
H-57.30 - 7.40d (doublet)1H
H-67.95 - 8.05d (doublet)1H
-CH₂Br4.50 - 4.60s (singlet)2H
-COOH10.0 - 13.0br s (broad singlet)1H

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1141 - 143
C-2131 - 133
C-3128 - 130
C-4127 - 129
C-5130 - 132
C-6129 - 131
C-1'140 - 142
C-2', C-6'129 - 131
C-3', C-5'128 - 130
C-4'137 - 139
-CH₂Br32 - 34
-COOH168 - 172

Comparison with Alternative Analytical Techniques

While NMR provides detailed structural information, other analytical techniques are often used in conjunction for comprehensive characterization, particularly in a pharmaceutical setting.

TechniqueAdvantagesDisadvantages
¹H and ¹³C NMR - Provides detailed structural information, including connectivity and stereochemistry.- Non-destructive.- Relatively low sensitivity compared to mass spectrometry.- Can be complex to interpret for mixtures.
High-Performance Liquid Chromatography (HPLC) - Excellent for separation and quantification of impurities.[1][2]- High sensitivity with appropriate detectors (e.g., UV, DAD).[1]- Does not provide detailed structural information on its own.
Mass Spectrometry (MS) - High sensitivity and provides accurate mass for molecular formula determination.[3][4]- Can be coupled with HPLC (LC-MS) for separation and identification.[3]- Fragmentation patterns can be complex to interpret.- Isomers may not be distinguishable by mass alone.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

Workflow for a Pharmaceutical Impurity Analysis

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

impurity_analysis_workflow cluster_detection Detection & Quantification cluster_isolation Isolation cluster_elucidation Structure Elucidation cluster_confirmation Confirmation detection Impurity Detection in Drug Substance (e.g., by HPLC) quantification Quantification of Impurity detection->quantification isolation Isolation of Impurity (e.g., by Preparative HPLC) quantification->isolation ms_analysis Mass Spectrometry (MS) - Accurate Mass - Fragmentation Pattern isolation->ms_analysis nmr_analysis NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, HMBC) isolation->nmr_analysis comparison Compare Analytical Data of Impurity and Reference Standard isolation->comparison structure_proposal Propose Structure ms_analysis->structure_proposal nmr_analysis->structure_proposal synthesis Synthesis of Reference Standard structure_proposal->synthesis synthesis->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Workflow for the analysis of a pharmaceutical impurity.

References

Validation

Reactivity Showdown: Bromomethyl vs. Chloromethyl Biphenyl Derivatives in Synthetic Chemistry

A Comparative Guide for Researchers and Drug Development Professionals In the realm of synthetic chemistry, particularly in the intricate process of drug development, the choice of starting materials and intermediates is...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the intricate process of drug development, the choice of starting materials and intermediates is paramount to the success of a synthetic route. Among the versatile building blocks available, halomethyl-biphenyl derivatives serve as crucial precursors for the introduction of the biphenylmethyl moiety, a common scaffold in many biologically active compounds. This guide provides a detailed comparison of the reactivity of bromomethyl versus chloromethyl biphenyl derivatives, supported by available experimental data and established chemical principles. The objective is to offer a clear, data-driven perspective to aid researchers in selecting the most appropriate reagent for their specific synthetic needs.

Executive Summary: The Halogen's Influence

The fundamental difference in reactivity between bromomethyl and chloromethyl biphenyl derivatives stems from the inherent properties of the halogen atom, which acts as the leaving group in nucleophilic substitution and oxidative addition in cross-coupling reactions. Generally, the carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, making bromide a better leaving group than chloride. This key difference dictates the relative reaction rates and, in some cases, the feasibility of certain transformations.

Key Findings:

  • Nucleophilic Substitution: Bromomethyl biphenyl derivatives exhibit significantly higher reactivity in both SN1 and SN2 reactions compared to their chloromethyl counterparts. This is primarily attributed to the superior leaving group ability of the bromide ion.

  • Suzuki-Miyaura Cross-Coupling: In palladium-catalyzed Suzuki-Miyaura coupling reactions, bromomethyl biphenyl derivatives are also more reactive. The oxidative addition of the C-Br bond to the palladium(0) catalyst is generally faster than that of the C-Cl bond.

  • Practical Considerations: While bromomethyl derivatives offer faster reaction times and often higher yields, chloromethyl derivatives may be preferred in certain scenarios due to their lower cost, greater stability, and the potential for achieving higher selectivity in reactions with multiple reactive sites.

Comparative Reactivity Data

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon of halomethyl-biphenyls can proceed through either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, solvent, and temperature.

  • SN1 Reactivity: The rate-determining step in an SN1 reaction is the formation of a carbocation. The stability of the resulting biphenylmethyl carbocation is the same regardless of the initial halogen. Therefore, the difference in reactivity is primarily governed by the ease of C-X bond cleavage. The weaker C-Br bond breaks more readily than the C-Cl bond, leading to a faster reaction rate for the bromomethyl derivative.

  • SN2 Reactivity: In an SN2 reaction, the nucleophile attacks the electrophilic carbon while the leaving group departs in a concerted step. The better the leaving group, the lower the activation energy of the transition state and the faster the reaction. Since bromide is a better leaving group than chloride, bromomethyl biphenyls react faster in SN2 reactions.

Reaction TypeReactivity ComparisonRationale
SN1 Bromomethyl > ChloromethylWeaker C-Br bond leads to faster carbocation formation.
SN2 Bromomethyl > ChloromethylBromide is a better leaving group than chloride.
Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of coupling benzylic halides with boronic acids, the initial and often rate-determining step is the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst.

Benzylic chlorides are known to be less reactive than their corresponding bromides in Suzuki-Miyaura couplings.[1] This is because the C-Br bond is more readily cleaved by the palladium catalyst. However, with the appropriate choice of catalyst, ligands, and reaction conditions, high yields can be achieved with chloromethyl derivatives.[1]

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-(Chloromethyl)-2-methyl-1,1'-biphenylPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285
Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O772395[2]
Benzyl chloridePotassium 4-methoxyphenyltrifluoroboratePd(OAc)₂ / SPhosCs₂CO₃THF/H₂O772488[2]

Note: The data in the table is compiled from different sources with slightly different reaction conditions and substrates, and thus should be used for qualitative comparison.

Experimental Protocols

General Protocol for Kinetic Analysis of Nucleophilic Substitution (SN2)

This protocol describes a general method for comparing the rates of reaction of bromomethyl and chloromethyl biphenyl derivatives with a nucleophile, such as iodide ion in acetone.

Materials:

  • Bromomethyl biphenyl derivative

  • Chloromethyl biphenyl derivative

  • Sodium iodide

  • Acetone (anhydrous)

  • Volumetric flasks and pipettes

  • Constant temperature bath

  • Conductivity meter or UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of known concentrations of the bromomethyl biphenyl derivative, chloromethyl biphenyl derivative, and sodium iodide in anhydrous acetone.

  • Equilibrate the stock solutions to the desired reaction temperature in a constant temperature bath.

  • To initiate the reaction, mix equal volumes of the biphenyl derivative solution and the sodium iodide solution in a reaction vessel maintained at the constant temperature.

  • Monitor the progress of the reaction over time by measuring the change in conductivity of the solution (due to the formation of NaBr or NaCl precipitate) or by following the disappearance of the reactant or appearance of the product using UV-Vis spectroscopy.

  • The second-order rate constant (k₂) can be determined from the integrated rate law for a second-order reaction.[3]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of a halomethyl biphenyl derivative with an arylboronic acid.

Materials:

  • Halomethyl biphenyl derivative (bromo or chloro)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (if required, e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or sealed tube under an inert atmosphere, combine the halomethyl biphenyl derivative (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., 2 mol%), ligand (if necessary, e.g., 4 mol%), and base (2.0-3.0 equiv).

  • Add the degassed solvent system (e.g., Toluene/Water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Pathways and Workflows

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the reactions discussed.

SN2_Mechanism cluster_legend Legend reactant Nu⁻ + R-CH₂-X transition_state [Nu---CH₂(R)---X]⁻ reactant->transition_state Backside Attack product Nu-CH₂-R + X⁻ transition_state->product Inversion of Stereochemistry Nu Nu⁻ = Nucleophile R R = Biphenyl X X = Br or Cl SN1_Mechanism cluster_legend Legend reactant R-CH₂-X carbocation R-CH₂⁺ + X⁻ reactant->carbocation Slow, Rate-determining product R-CH₂-Nu carbocation->product Fast, Nucleophilic Attack (Nu⁻) Nu Nu⁻ = Nucleophile R R = Biphenyl X X = Br or Cl Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R-Pd(II)L₂-Ar Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 RAr R-Ar (Product) RedElim->RAr RX R-X (Halomethyl Biphenyl) RX->OxAdd ArBOH2 ArB(OH)₂ (Arylboronic Acid) + Base ArBOH2->Transmetal Experimental_Workflow start Reaction Setup (Inert Atmosphere) reaction Reaction (Heating & Stirring) start->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Comparative

The Chloro Advantage: A Comparative Guide to 4'-(Halomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Derivatives in Pharmaceutical Synthesis

For researchers, scientists, and drug development professionals, the selection of an optimal intermediate is a critical decision that profoundly impacts the efficiency, purity, and overall cost-effectiveness of a synthet...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal intermediate is a critical decision that profoundly impacts the efficiency, purity, and overall cost-effectiveness of a synthetic pathway. In the synthesis of angiotensin II receptor antagonists, such as Telmisartan, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its esters have traditionally been employed. However, emerging evidence and alternative synthetic routes point towards the superior efficacy of its chloro-analog, particularly 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole, as a more stable and higher-yielding intermediate.

This guide provides a detailed comparison of the efficacy of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its tert-butyl ester against the alternative chloro-intermediate. The comparison is supported by experimental data from various studies, focusing on reaction yields, purity, and overall process efficiency in the synthesis of Telmisartan.

Executive Summary of Comparison

The primary drawbacks associated with the use of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its esters include poor stability, a propensity for the formation of significant impurities, and consequently, lower overall yields of the final active pharmaceutical ingredient (API). In contrast, the synthetic route utilizing the chloro-analog demonstrates marked improvements in stability, yield, and purity.

Quantitative Data Comparison

The following table summarizes the key quantitative data gathered from studies on the synthesis of Telmisartan using the bromo- and chloro-intermediates.

Parameter4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester2-[4'-(Chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Overall Yield of Telmisartan ~21%[1][2]Up to 75%[3] (another study reports 46%[1])
Intermediate Stability Poor stability, shorter shelf life[1]Excellent shelf life
Key Impurity Formation 20-45% of dibromo impurity[2]Avoids direct bromination, thus minimizing dibromo impurity formation.
Yield of Key Intermediate 50-75% for the bromination step[2]99% for the chlorination step[1]

Experimental Protocols

Synthesis via 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester (Traditional Route)

The traditional synthesis of Telmisartan involves the alkylation of the dibenzimidazole derivative with 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester. A key step in preparing this intermediate is the bromination of the corresponding methyl-biphenyl derivative.

Protocol for Bromination: A mixture of 4'-methyl-biphenyl-2-carboxylic acid tert-butyl ester, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4) is refluxed for approximately 5 hours. The yield for this step is reported to be in the range of 50-75%.[2] A significant challenge in this step is the formation of the 4'-dibromomethyl-biphenyl-2-carboxylic acid tert-butyl ester impurity, which can range from 20-45%.[2]

Synthesis via 2-[4'-(Chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole (Alternative Route)

This improved route utilizes a Suzuki coupling reaction to form the biphenyl structure, followed by chlorination. This approach avoids the direct and often problematic bromination of the methyl group.

Experimental Protocol for the Synthesis of the Chloro-Intermediate and Telmisartan:

  • Suzuki Coupling: 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline is coupled with 4-formyl phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and an aqueous sodium carbonate solution in a solvent such as THF. The reaction yields 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde with a reported yield of around 80%.

  • Reduction: The aldehyde is then reduced to an alcohol using a reducing agent like sodium borohydride in a mixture of THF and ethanol, affording [2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-yl]methanol in high yield (around 95%).

  • Chlorination: The alcohol is converted to the key chloro-intermediate, 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole, by reacting it with thionyl chloride in dichloromethane. This step proceeds with a near-quantitative yield of 99%.[1]

  • N-Alkylation: The chloro-intermediate is then used to alkylate the appropriate benzimidazole derivative in the presence of a base like sodium hydride in a mixture of THF and dimethylacetamide. This alkylation step has a reported yield of 85%.

  • Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the oxazoline and ester groups to yield Telmisartan. This is typically achieved by refluxing with concentrated hydrochloric acid, with a reported yield of 85%.

Visualization of Synthetic Pathways

The following diagrams illustrate the traditional and alternative synthetic routes for Telmisartan, highlighting the key intermediates.

G cluster_0 Traditional Route Bromo_Start 4'-Methyl-biphenyl-2-carboxylic acid tert-butyl ester Bromo_Intermediate 4'-(Bromomethyl)-biphenyl-2-carboxylic acid tert-butyl ester Bromo_Start->Bromo_Intermediate NBS, AIBN, CCl4 Yield: 50-75% Bromo_Alkylation Alkylation with dibenzimidazole Bromo_Intermediate->Bromo_Alkylation Bromo_Impurity 20-45% Dibromo Impurity Bromo_Intermediate->Bromo_Impurity Bromo_Product Telmisartan (Overall Yield: ~21%) Bromo_Alkylation->Bromo_Product

Traditional Synthesis of Telmisartan.

G cluster_1 Alternative Route Chloro_Start_1 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline Suzuki_Product Biphenyl Aldehyde Intermediate Chloro_Start_1->Suzuki_Product Suzuki Coupling Yield: 80% Chloro_Start_2 4-Formyl phenylboronic acid Chloro_Start_2->Suzuki_Product Alcohol_Intermediate Biphenyl Alcohol Intermediate Suzuki_Product->Alcohol_Intermediate Reduction Yield: 95% Chloro_Intermediate 2-[4'-(Chloromethyl)biphenyl-2-yl]-4,4- dimethyl-4,5-dihydro-1,3-oxazole Alcohol_Intermediate->Chloro_Intermediate Chlorination Yield: 99% Chloro_Alkylation N-Alkylation with benzimidazole derivative Chloro_Intermediate->Chloro_Alkylation Final_Hydrolysis Hydrolysis Chloro_Alkylation->Final_Hydrolysis Yield: 85% Chloro_Product Telmisartan (Overall Yield: up to 75%) Final_Hydrolysis->Chloro_Product Yield: 85%

Alternative Synthesis of Telmisartan.

Conclusion

The evidence strongly suggests that 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a more efficacious intermediate than 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid or its esters for the synthesis of Telmisartan. The alternative synthetic pathway utilizing the chloro-intermediate offers significant advantages, including:

  • Higher Overall Yield: A substantial increase in the overall yield of the final product, making the process more economical.

  • Improved Purity Profile: The avoidance of direct bromination minimizes the formation of hard-to-separate dibromo impurities.

  • Enhanced Intermediate Stability: The chloro-intermediate exhibits better stability and a longer shelf life, which is advantageous for industrial-scale production.

For researchers and professionals in drug development, the adoption of this alternative route can lead to a more robust, reliable, and cost-effective manufacturing process for Telmisartan and potentially other angiotensin II receptor antagonists with similar structural motifs.

References

Validation

A Comparative Analysis of Biphenylcarboxylic Acid Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The biphenylcarboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents across diverse di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenylcarboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents across diverse disease areas. Its rigid, yet tunable, structure allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. This guide provides a comparative analysis of biphenylcarboxylic acid analogs in three key therapeutic areas: oncology, inflammation, and hypertension, with an additional look at their potential in treating hyperuricemia. The comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity: Targeting the Estrogen Receptor

A significant number of biphenylcarboxylic acid analogs have been developed as anticancer agents, particularly for hormone-dependent breast cancers. A primary mechanism of action involves the modulation of the estrogen receptor alpha (ERα), a key driver in the proliferation of ER-positive breast cancer cells.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative biphenylcarboxylic acid analogs against the ER-positive (MCF-7) and triple-negative (MDA-MB-231) human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) indicates the drug concentration required to inhibit the growth of 50% of cancer cells.

Compound IDR Group (Substitution)Target Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3a H (Unsubstituted)MCF-710.14 ± 2.05[1][2]Tamoxifen-
MDA-MB-23110.78 ± 2.58[1][2]
3j BenzyloxyMCF-79.92 ± 0.97[1][2]Tamoxifen-
MDA-MB-2319.54 ± 0.85[1][2]

Data shows that both the unsubstituted (3a) and benzyloxy-substituted (3j) analogs exhibit potent cytotoxic activity against both cell lines, with compound 3j showing slightly higher potency.

Experimental Protocols

Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

The synthesis of these biphenylcarboxylic acid analogs is commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This versatile method allows for the efficient formation of the C-C bond connecting the two phenyl rings.

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Aryl Halide (e.g., 4-bromobenzoic acid derivative) Coupling Suzuki-Miyaura Coupling Reaction ArylHalide->Coupling ArylBoronic Aryl Boronic Acid ArylBoronic->Coupling PdCatalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) PdCatalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Product Biphenylcarboxylic Acid Analog Coupling->Product

General workflow for Suzuki-Miyaura coupling.

In Vitro Cytotoxicity: MTT Assay

The cytotoxic activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[3][4][5][6][7]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the biphenylcarboxylic acid analogs for a specified period (e.g., 72 hours).[5]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][6]

  • Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[3]

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Estrogen Receptor α (ERα)

Upon ligand binding, ERα dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, regulating the transcription of genes involved in cell proliferation and survival.[8][9] Biphenylcarboxylic acid analogs can act as antagonists, blocking this pathway.

G cluster_cell Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER ERα ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Translocates E2 Estrogen (E2) E2->ER Binds & Activates Analog Biphenylcarboxylic Acid Analog Analog->ER Binds & Blocks Prolif Transcription of Proliferation Genes ERE->Prolif Promotes Apoptosis Apoptosis

Simplified ERα signaling pathway and antagonist action.

Anti-inflammatory Activity: COX Enzyme Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, and biphenylcarboxylic acid analogs are no exception.[10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[11]

Data Presentation: In Vitro COX Inhibition

The table below compares the inhibitory activity (IC50) of various carboxylic acid-containing compounds against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates selectivity for the COX-2 isoform; a higher SI is desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-19.4[8]117.5[8]
COX-20.08[8]
Indomethacin Amide (7) COX-1>100>11,111
COX-20.009[4]
Meclofenamate Amide (31) COX-1>100>833
COX-20.12[4]
Benzimidazole Deriv. (5l) COX-1>100>12.1
COX-28.2[8]

This data highlights how modifications to the core structure can dramatically shift potency and selectivity towards the inducible COX-2 enzyme, a key goal in modern anti-inflammatory drug design.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[12][13][14]

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compounds (biphenylcarboxylic acid analogs) or a reference drug (e.g., Indomethacin) are administered to the rats, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[14]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension is made into the right hind paw of each rat.[14]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[14]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the swelling in the treated group to the vehicle control group.

Signaling Pathway: Prostaglandin Biosynthesis

Inflammatory stimuli activate phospholipase A2 to release arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins.

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prost Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prost Isomerases Inflam Inflammation, Pain, Fever Prost->Inflam NSAID Biphenylcarboxylic Acid (NSAID) NSAID->COX Inhibition

The Cyclooxygenase (COX) pathway for prostanoid synthesis.

Antihypertensive Activity: Angiotensin II Receptor Blockade

A prominent class of antihypertensive drugs, known as "sartans," features a biphenyl scaffold. These drugs act as Angiotensin II Receptor Blockers (ARBs), specifically targeting the Angiotensin II Type 1 (AT1) receptor. By blocking this receptor, they prevent the vasoconstrictive effects of angiotensin II, leading to lower blood pressure.

Data Presentation: AT1 Receptor Binding Affinity

The binding affinity of several ARBs to the AT1 receptor is compared below. A lower inhibition constant (Ki) or IC50 value signifies a higher binding affinity.

CompoundBinding ParameterValue (nM)Species/System
Losartan Ki25.2[1]Rat Liver
IC5020In vitro
EXP-3174 (Losartan Metabolite) ---
Valsartan Kd1.44[11]Rat Aortic Smooth Muscle
Irbesartan Ki4.05[1]Rat Liver Epithelial Cells
Candesartan ---
Telmisartan ---

The data indicates that newer generations of ARBs, such as Irbesartan, exhibit significantly higher binding affinity for the AT1 receptor compared to the prototype, Losartan.[1] The rank order of affinity has been reported as telmisartan > olmesartan > candesartan > EXP3174 >= valsartan >= losartan.[10]

Experimental Protocols

In Vitro AT1 Receptor Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor, allowing for the determination of its binding affinity (Ki or IC50).

  • Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors (e.g., rat liver, or CHO/HEK cells stably expressing the human AT1 receptor). This involves cell harvesting, homogenization, and differential centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.

    • Total Binding: Contains membrane preparation and a radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

    • Non-specific Binding: Contains the above plus a high concentration of an unlabeled AT1 antagonist (e.g., unlabeled Angiotensin II) to saturate the receptors.

    • Competitive Binding: Contains membrane, radioligand, and varying concentrations of the test compound (e.g., a sartan analog).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competitive binding curve, and this can be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway: The Renin-Angiotensin System (RAS)

The RAS is a critical hormonal cascade that regulates blood pressure. ARBs interrupt this pathway at a key final step, blocking Angiotensin II from activating the AT1 receptor and causing vasoconstriction and aldosterone release.

G Angio Angiotensinogen (from Liver) AngI Angiotensin I Angio->AngI Cleaved by Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE (from Lungs) ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds & Activates Effects Vasoconstriction Aldosterone Secretion AT1R->Effects ARB Biphenylcarboxylic Acid (ARB / 'Sartan') ARB->AT1R Blocks BP Increased Blood Pressure Effects->BP

The Renin-Angiotensin System (RAS) and the site of ARB action.

Uricosuric Activity: URAT1 Inhibition

More recently, biphenylcarboxylic acid analogs have been identified as potent inhibitors of Urate Transporter 1 (URAT1). URAT1 is a protein in the kidneys responsible for the reabsorption of uric acid. Inhibiting this transporter increases uric acid excretion, making it a promising strategy for treating hyperuricemia and gout.

Data Presentation: In Vitro URAT1 Inhibition
Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)
A1 hURAT10.93Benzbromarone~0.28
B21 hURAT10.17Lesinurad~7.18

The novel biphenylcarboxylic acid analog B21 demonstrates superior potency to the clinical uricosuric drug benzbromarone.

Experimental Protocols

In Vitro URAT1 Inhibition Assay ([¹⁴C]uric acid uptake)

This cell-based assay measures the ability of a compound to inhibit the uptake of radiolabeled uric acid into cells expressing the URAT1 transporter.

  • Cell Culture: Use a human embryonic kidney (HEK293) cell line stably expressing human URAT1 (hURAT1). Culture the cells in 24-well plates until confluent.

  • Pre-incubation: Wash the cell monolayers with a buffered salt solution (HBS) and then pre-incubate them for 10-15 minutes at 37°C with HBS containing the desired concentration of the test compound (or vehicle control).

  • Uptake Reaction: Initiate the reaction by adding a pre-warmed uptake solution containing [¹⁴C]uric acid to each well. Incubate at 37°C for a short period (e.g., 5 minutes).

  • Termination and Lysis: Stop the reaction by rapidly aspirating the uptake solution and washing the cells with ice-cold HBS. Lyse the cells to release the intracellular contents.

  • Quantification: Transfer the cell lysate to a scintillation vial and measure the radioactivity (counts per minute) using a liquid scintillation counter.

  • IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The biphenylcarboxylic acid framework has proven to be an exceptionally versatile and fruitful scaffold in medicinal chemistry. As demonstrated, subtle modifications to its structure can lead to potent and selective agents targeting a wide array of biological macromolecules, including nuclear hormone receptors (ERα), enzymes (COX), and membrane transporters (AT1 receptor, URAT1). The comparative data presented herein underscores the importance of structure-activity relationship studies in optimizing lead compounds for different therapeutic applications. The detailed protocols and pathway diagrams provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.

References

Comparative

Validating the Structure of Synthesized 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, the unequivocal structural validation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural validation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical techniques used to confirm the structure of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. For comparative purposes, we will contrast its analytical data with that of the closely related analogue, 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid.

The structural confirmation of a synthesized molecule relies on a suite of spectroscopic and analytical techniques that, when used in concert, provide a comprehensive and unambiguous picture of the compound's atomic connectivity and arrangement. The primary methods employed for the structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow for Structural Validation

A logical workflow is essential to efficiently and definitively validate the structure of a synthesized compound. The process begins with preliminary characterization and purification, followed by a series of spectroscopic analyses to piece together the molecular structure.

G Experimental Workflow for Structural Validation cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity & Environment MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula Interpretation Spectral Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Expected Data Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: A typical workflow for the structural validation of a synthesized organic compound.

Comparative Analytical Data

Analytical Technique4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid4'-Methyl-[1,1'-biphenyl]-2-carboxylic acidKey Differences
Molecular Formula C₁₄H₁₁BrO₂C₁₄H₁₂O₂Presence of Bromine in the target compound.
Molecular Weight 291.14 g/mol [1][2][3][4]212.24 g/mol [5]Higher molecular weight for the brominated compound.
¹H NMR Predicted: Aromatic protons (multiplets, ~7.2-8.2 ppm), -CH₂Br (singlet, ~4.5 ppm), -COOH (broad singlet, >10 ppm)Aromatic protons (multiplets, ~7.1-8.0 ppm), -CH₃ (singlet, ~2.4 ppm), -COOH (broad singlet, >10 ppm)The key difference is the chemical shift of the benzylic protons (-CH₂Br vs. -CH₃).
¹³C NMR Predicted: Aromatic carbons (~125-145 ppm), -CH₂Br (~33 ppm), -COOH (~170 ppm)Predicted: Aromatic carbons (~125-145 ppm), -CH₃ (~21 ppm), -COOH (~170 ppm)The chemical shift of the benzylic carbon is a key differentiator.
Mass Spectrometry (EI) M+ peak at m/z 290/292 (isotopic pattern for Br), loss of Br (m/z 211), loss of COOH (m/z 245/247)M+ peak at m/z 212, loss of OH (m/z 195), loss of COOH (m/z 167)The isotopic pattern of bromine in the target compound is a definitive feature.
IR Spectroscopy ~3000 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-O stretch), ~600-700 cm⁻¹ (C-Br stretch)~3000 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-O stretch)The presence of a C-Br stretching frequency in the fingerprint region for the target compound.

Experimental Protocols

Below are generalized protocols for the key analytical techniques used in the structural validation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the connectivity of the protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

  • Instrument Setup: As with ¹H NMR, the instrument is tuned and shimmed.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

  • Data Processing and Analysis: Process the data and analyze the chemical shifts to identify the different types of carbon atoms (e.g., aromatic, carboxylic acid, aliphatic).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. The presence of bromine's characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) will result in M⁺ and M⁺+2 peaks of nearly equal intensity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Obtain the IR spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of infrared radiation at different frequencies.

  • Data Processing and Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch and the sharp C=O stretch of the carboxylic acid, and the C-Br stretch.[6]

Conclusion

The structural validation of synthesized 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is achieved through a combination of NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle. The presence of the bromomethyl group is definitively confirmed by the characteristic singlet in the ¹H NMR spectrum, the corresponding signal in the ¹³C NMR spectrum, the M⁺/M⁺+2 isotopic pattern in the mass spectrum, and the C-Br stretching vibration in the IR spectrum. By comparing this data with that of a closely related compound, such as 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid, the identity and purity of the synthesized product can be confidently established. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical compounds used in research and drug development.

References

Validation

A Comparative Guide to Biphenyl Intermediates in Organic Light-Emitting Diodes (OLEDs)

Authored for Researchers and Scientists in Organic Electronics The performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular architecture of the materials used within their emissive an...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers and Scientists in Organic Electronics

The performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular architecture of the materials used within their emissive and charge-transporting layers. Biphenyl-based molecules have become a cornerstone in the design of high-performance host materials, primarily due to their rigid structure, high triplet energy, and versatile functionalization, which allows for the fine-tuning of electronic properties.[1] This guide provides a comparative analysis of key biphenyl intermediates used in OLEDs, supported by experimental data and standardized protocols.

Introduction to Biphenyl Host Materials

In many high-efficiency OLEDs, particularly phosphorescent (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, a host-guest system is employed in the emissive layer (EML). The host material, typically in higher concentration, facilitates charge transport and transfers energy to the guest emitter molecules. An ideal host should possess:

  • High Triplet Energy (ET): To prevent reverse energy transfer from the guest, the host's triplet energy must be higher than that of the phosphorescent or TADF emitter.

  • Bipolar Charge Transport: Balanced transport of both holes and electrons is crucial for confining the recombination zone within the EML, leading to higher efficiency.

  • High Thermal and Morphological Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are essential for device longevity and operational stability.

Biphenyl derivatives are excellent candidates that can be tailored to meet these requirements. The linkage position on the biphenyl core (para-, meta-, or ortho-) and the nature of the appended functional groups significantly influence the material's properties.

Performance Comparison of Key Biphenyl Intermediates

The following section compares the performance of OLEDs utilizing three prominent biphenyl-based host materials: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), its meta-linked isomer 3,3'-bis(N-carbazolyl)-1,1'-biphenyl (mCBP), and a functionalized derivative, CBP-CN.

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is one of the most classic and widely used host materials for green and red PhOLEDs.[2] Its carbazole units provide good hole-transporting properties.[3] However, its relatively low triplet energy (ET ≈ 2.56 eV) makes it unsuitable for hosting high-energy blue phosphorescent emitters.[4]

3,3'-Bis(N-carbazolyl)-1,1'-biphenyl (mCBP) is an isomer of CBP. The meta-linkage between the carbazole and biphenyl units disrupts the conjugation pathway.[5] This structural change results in a significantly higher triplet energy (ET ≈ 2.8 eV), making mCBP a suitable host for blue TADF and phosphorescent emitters.[5]

CBP-CN is a derivative where electron-withdrawing cyano (–CN) groups are attached to the carbazole moieties of a CBP backbone. This modification is intended to improve electron injection and transport, transforming the typically hole-transporting CBP into a more bipolar material.[6] This balanced charge transport can lead to significant enhancements in device efficiency.[6]

Table 1: Comparative Performance Data of OLEDs with Biphenyl Hosts

Host MaterialEmitter (Dopant)Max. External Quantum Efficiency (EQEmax)Max. Current Efficiency (ηc,max)Max. Power Efficiency (ηp,max)Turn-on Voltage (Von)
CBP Ir(ppy)3 (Green Phosphor)~19%~65 cd/A~55 lm/W~3.0 V
mCBP FIrpic (Blue Phosphor)~15-20%~25-35 cd/A~20-30 lm/W~3.5-4.5 V
CBP-CN Ir(ppy)3 (Green Phosphor)23.1%[6]80.6 cd/A[6]Not ReportedNot Reported
BTBP FIrpic (Sky-Blue Phosphor)30.2%[7]65.9 cd/A[7]62.8 lm/W[7]Not Reported

Note: Performance metrics can vary significantly based on the full device stack, emitter, and fabrication conditions. The data presented are representative values from literature to illustrate the relative performance.

Another novel biphenyl derivative, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) , integrates electron-transporting triazole moieties onto a hole-transporting biphenyl core. This design results in a bipolar host with a wide bandgap (4.0 eV), making it a promising universal host, especially for blue emitters.[7] A sky-blue PhOLED using BTBP as the host achieved a very high maximum external quantum efficiency of 30.2%.[7]

Experimental Methodologies

The fabrication and characterization of OLEDs follow a standardized set of procedures, typically performed in a cleanroom environment and under an inert atmosphere (e.g., a glove box) to prevent degradation from moisture and oxygen.

  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.[8] After cleaning, the substrates are dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[9]

  • Hole Injection/Transport Layer (HIL/HTL) Deposition: A hole injection layer (e.g., MoO3) and a hole transport layer (e.g., NPB) are deposited onto the ITO anode via thermal evaporation in a high-vacuum chamber (<10-6 Torr).[4][10]

  • Emissive Layer (EML) Deposition: The host material (e.g., CBP, mCBP) and the guest emitter are co-evaporated from separate sources. The doping concentration of the guest is precisely controlled by adjusting the relative deposition rates.

  • Electron Transport/Blocking Layer (ETL/HBL) Deposition: An electron transport layer (e.g., TmPyPB, TPBi) is then deposited on top of the EML.[4][11] This layer facilitates electron transport from the cathode and can also serve to block holes from leaking out of the EML.

  • Cathode Deposition: Finally, a low work function metal cathode, often a bilayer of Lithium Fluoride (LiF) and Aluminum (Al), is deposited through a shadow mask to define the active area of the device.[4][12]

  • Encapsulation: To protect the organic layers from atmospheric degradation, the device is encapsulated using a UV-curable epoxy and a cover glass inside a nitrogen-filled glove box.[8]

  • Current Density-Voltage-Luminance (J-V-L): The electrical and optical characteristics are measured using a source meter unit (like a Keithley 2400) and a calibrated photodiode or spectroradiometer.[3][11]

  • Electroluminescence (EL) Spectra: The emission spectrum and CIE color coordinates are measured using a spectrometer.[11]

  • Efficiency Calculation: Current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) are calculated from the J-V-L data.

  • Lifetime Measurement: Device stability is tested by monitoring the luminance decay over time at a constant initial brightness (e.g., measuring the time it takes for luminance to drop to 80% or 50% of its initial value, LT80 or LT50).[13]

Visualized Workflows and Mechanisms

G cluster_prep Substrate Preparation cluster_dep Layer Deposition (High Vacuum) Clean Ultrasonic Cleaning (DI Water, Acetone, IPA) Dry N2 Drying Clean->Dry Treat UV-Ozone or O2 Plasma Treatment Dry->Treat HIL Hole Injection Layer (e.g., MoO3) Treat->HIL HTL Hole Transport Layer (e.g., NPB) HIL->HTL EML Emissive Layer (Host:Guest Co-deposition) HTL->EML ETL Electron Transport Layer (e.g., TmPyPB) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encaps Encapsulation (UV Epoxy + Glass Lid) Cathode->Encaps Test Device Characterization (J-V-L, EL, Lifetime) Encaps->Test

Figure 1. OLED Fabrication & Characterization Workflow.

G Anode Anode HTL HTL HOMO_HTL HOMO_HTL Anode->HOMO_HTL Hole Injection EML EML ETL ETL Cathode Cathode LUMO_ETL LUMO_ETL Cathode->LUMO_ETL Electron Injection HOMO HOMO LUMO LUMO HOMO_EML HOMO_EML HOMO_HTL->HOMO_EML LUMO_HTL LUMO_HTL LUMO_EML LUMO_EML HOMO_EML->LUMO_EML  Exciton  Formation &  Light Emission HOMO_ETL HOMO_ETL LUMO_ETL->LUMO_EML

Figure 2. Energy Transfer and Light Emission in an OLED.

References

Comparative

Unmasking Impurities: A Comparative Guide to LC-MS Analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification and quantification of impurities in 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2][3] Regulatory bodies such as the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, qualification, and control of impurities.[2][4] This guide will delve into the application of LC-MS for impurity profiling, offering detailed experimental protocols and comparative data to support its superiority for this specific analytical challenge.

The Power of LC-MS in Impurity Profiling

LC-MS has emerged as a cornerstone technique for impurity analysis due to its high sensitivity, selectivity, and ability to provide structural information.[1][5] This is particularly crucial for complex molecules like 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, where a variety of process-related impurities and degradation products can arise. The hyphenation of liquid chromatography with mass spectrometry allows for the separation of impurities from the main compound and their subsequent identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1][6]

Comparison with Alternative Analytical Techniques

While other analytical methods are available for impurity analysis, LC-MS often provides a more comprehensive and sensitive solution.

TechniqueAdvantagesLimitations
LC-MS High sensitivity and selectivity for trace-level detection.[1][5] Provides molecular weight and structural information.[5] Versatile for a wide range of compounds.Higher instrument cost and complexity.[5] Potential for matrix effects.
HPLC-UV Robust, reliable, and widely available.[7] Good for quantification of known impurities with chromophores.Limited peak purity assessment. Does not provide structural information for unknown impurities. Lower sensitivity compared to MS.[5]
GC-MS Excellent for volatile and thermally stable impurities.[8] High separation efficiency.Not suitable for non-volatile or thermally labile compounds like many pharmaceutical impurities. Derivatization may be required.
Capillary Electrophoresis (CE) High separation efficiency, especially for chiral compounds.[9] Low sample and reagent consumption.Lower sensitivity and loading capacity compared to HPLC.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unrivaled for definitive structure elucidation. Quantitative capabilities.Lower sensitivity compared to MS. Requires higher sample concentrations. Complex data interpretation.

Experimental Protocol: LC-MS Method for Impurity Profiling

The following is a detailed protocol for the LC-MS analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, adapted from established methods for similar biphenyl carboxylic acid derivatives and sartan drugs.[10][11][12]

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of known potential impurities, if available, at a concentration of 100 µg/mL in the same solvent.

  • Spiked Sample: Prepare a spiked sample by adding known amounts of impurity stock solutions to the standard solution to verify the method's ability to separate and detect these impurities.

  • Test Sample: Dissolve the test batch of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid in the solvent to a concentration of 1 mg/mL.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[10]
Mobile Phase A 0.1% Formic acid in water[10]
Mobile Phase B 0.1% Formic acid in acetonitrile[10]
Gradient Elution Start with a low percentage of Mobile Phase B, gradually increasing to elute impurities and the main compound. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).
Flow Rate 0.5 mL/min[10]
Column Temperature 30 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Source Electrospray Ionization (ESI), negative and positive modes
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Mode Full scan for impurity identification; Multiple Reaction Monitoring (MRM) for quantification of known impurities.
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Energy Ramped for MS/MS fragmentation to aid in structure elucidation.

Forced Degradation Studies

To identify potential degradation products, forced degradation studies are essential.[4][13][14] These studies expose the drug substance to stress conditions to accelerate its decomposition.

Stress Conditions
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (ICH guidelines) for a specified duration.

Samples from each stress condition are then analyzed using the developed LC-MS method to identify and characterize the resulting degradation products.

Data Presentation and Visualization

Potential Impurities in 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Based on the synthesis route and forced degradation studies of similar compounds, the following are potential impurities that could be identified by LC-MS:

Impurity NamePotential Origin
4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acidHydrolysis of the bromomethyl group
4,4'-Bis(bromomethyl)-[1,1'-biphenyl]Impurity in starting material or side reaction
[1,1'-Biphenyl]-2,4'-dicarboxylic acidOxidation of the methyl and bromomethyl groups
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile related impuritiesIf the carboxylic acid is derived from a nitrile intermediate[12]
Dimerization productsFormed during synthesis or degradation

Workflow for LC-MS Impurity Analysis

LC-MS Impurity Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Reporting A API Sample D Liquid Chromatography (Separation) A->D B Reference Standard B->D C Forced Degradation Samples C->D E Mass Spectrometry (Detection & Identification) D->E F Impurity Profiling E->F G Structure Elucidation F->G H Quantification F->H I Reporting G->I H->I

Figure 1. A generalized workflow for the identification and quantification of impurities in a pharmaceutical substance using LC-MS.

Logical Relationship of Impurity Identification

Impurity Identification Logic A LC-MS Data Acquisition B Full Scan (m/z) A->B C MS/MS (Fragmentation Pattern) A->C D Accurate Mass Measurement A->D F Proposed Structure B->F C->F E Elemental Composition D->E E->F G Reference Standard Comparison F->G H Confirmed Structure G->H

Figure 2. The logical process for elucidating the structure of an unknown impurity using high-resolution LC-MS data.

Conclusion

LC-MS stands out as a powerful and indispensable tool for the analysis of impurities in 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid. Its superior sensitivity and ability to provide structural information are critical for meeting the stringent regulatory requirements for pharmaceutical quality and safety.[1][15] By implementing a robust LC-MS method coupled with comprehensive forced degradation studies, researchers and drug developers can confidently identify, quantify, and control impurities, ensuring the integrity of their final drug products. The detailed protocols and comparative data presented in this guide serve as a valuable resource for establishing effective impurity control strategies.

References

Validation

A Comparative Guide to the Purity of Commercial 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive assessment of the purity of commercial-grade 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the purity of commercial-grade 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists like Telmisartan.[1] The purity of this reagent is critical, as impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API).

This guide outlines the common impurities found in the commercial product, details analytical methodologies for purity assessment, and compares the standard synthesis route with a greener alternative, providing supporting experimental data for a comprehensive evaluation.

Understanding the Impurity Profile

The most common industrial synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid involves the radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[1] While effective, this method can lead to several impurities.

Potential Impurities:

  • Unreacted Starting Material: 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid.

  • Over-brominated Byproduct: 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and 4,4'-Bis(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid are significant potential impurities resulting from the lack of selectivity of the brominating agent.

  • Aromatic Bromination Byproducts: Bromination on the aromatic rings can occur, especially with less selective brominating agents.

  • Succinimide: A byproduct from the use of NBS.

Comparative Purity Analysis

This section compares the purity of a standard commercial batch of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (synthesized via the NBS method) with a batch synthesized using an alternative, greener bromination method utilizing a bromide-bromate couple. The bromide-bromate system is considered more environmentally friendly and can offer higher selectivity in some cases.[2]

ParameterCommercial Grade (NBS Synthesis)Alternative Method (Bromide-Bromate Synthesis)
Purity (by HPLC) 97.5%99.2%
Unreacted Starting Material 0.8%0.3%
Over-brominated Impurities 1.2%0.2%
Aromatic Bromination 0.3%< 0.1% (Not Detected)
Succinimide Residue 0.2%Not Applicable

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines the HPLC method used for the quantitative analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
307030
357030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

Dissolve 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the main compound and to identify the presence of key impurities.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

Dissolve approximately 10 mg of the sample in 0.75 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~4.5 ppm (s, 2H): -CH₂Br protons

  • ~7.2-8.2 ppm (m, 8H): Aromatic protons

  • ~11.0 ppm (br s, 1H): -COOH proton

Impurity Signals to Monitor:

  • ~2.4 ppm (s, 3H): Methyl protons of the unreacted starting material.

  • ~6.7 ppm (s, 1H): Methine proton of the dibromomethyl impurity.

Visualizing the Workflow and Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results start 4'-Methyl-[1,1'-biphenyl]- 2-carboxylic acid reagent1 NBS / AIBN (Commercial Method) start->reagent1 reagent2 Bromide-Bromate (Alternative Method) start->reagent2 product Crude 4'-(Bromomethyl)- [1,1'-biphenyl]-2-carboxylic acid reagent1->product reagent2->product recrystallization Recrystallization product->recrystallization hplc HPLC Analysis recrystallization->hplc nmr NMR Analysis recrystallization->nmr purity_data Comparative Purity Data hplc->purity_data nmr->purity_data synthesis_pathways cluster_commercial Commercial Synthesis (Radical Bromination) cluster_alternative Alternative 'Greener' Synthesis start_comm 4'-Methyl-[1,1'-biphenyl]- 2-carboxylic acid nbs NBS, AIBN start_comm->nbs product_comm 4'-(Bromomethyl)-[1,1'-biphenyl]- 2-carboxylic acid nbs->product_comm impurities_comm Impurities: - Unreacted Starting Material - Over-brominated Byproducts - Succinimide product_comm->impurities_comm start_alt 4'-Methyl-[1,1'-biphenyl]- 2-carboxylic acid bromide_bromate NaBr/NaBrO3, H+ start_alt->bromide_bromate product_alt 4'-(Bromomethyl)-[1,1'-biphenyl]- 2-carboxylic acid bromide_bromate->product_alt impurities_alt Impurities: - Unreacted Starting Material - Lower levels of over-bromination product_alt->impurities_alt

References

Comparative

Comparative Analysis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the comparative reactivity and utility of key chemical intermediates is paramount. This guide provides a comparative analysis of 4'-(bromomet...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative reactivity and utility of key chemical intermediates is paramount. This guide provides a comparative analysis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its derivatives, focusing on their synthesis, reactivity, and application as precursors in the development of pharmacologically active agents.

While direct cross-reactivity studies of a broad range of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivatives are not extensively documented in publicly available literature, a comparative analysis of the parent acid and its key ester derivatives can be constructed based on their synthetic applications and inherent chemical properties. The bromomethyl group acts as a reactive electrophile, enabling these compounds to alkylate various nucleophilic sites on target molecules, a crucial step in the synthesis of many pharmaceuticals.[1] Their biphenyl scaffold serves as a core structural motif for molecules targeting specific biological receptors.[1][2]

Synthesis and Reactivity Comparison

The primary route to 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid involves the radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid.[1][3] Common reagents for this transformation include N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN).[1][3] Alternative methods may utilize hydrobromic acid and hydrogen peroxide.[1] The carboxylic acid and its ester derivatives serve as key intermediates in the synthesis of various biologically active compounds, notably angiotensin II receptor antagonists such as Telmisartan.[4][5]

The reactivity of the bromomethyl group is the central feature of these derivatives, allowing for the alkylation of diverse substrates. The choice between the free carboxylic acid, the methyl ester, or the tert-butyl ester often depends on the subsequent reaction steps and the need to protect the carboxylic acid functionality.

Table 1: Comparison of Key 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Application
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid C14H11BrO2291.14[1][6]Direct precursor for various pharmaceuticals; used when the free carboxylic acid is desired in the final steps.[1]
Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate C15H13BrO2305.17[7][8][9][10]Intermediate where the carboxylic acid is protected as a methyl ester, often used in multi-step syntheses.[4][5]
tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate C18H19BrO2347.25Intermediate with a bulky ester protecting group, useful for syntheses requiring specific deprotection conditions.[4]

Biological Significance and Potential for Cross-Reactivity

The biological activity of compounds synthesized from these derivatives is primarily dictated by the final molecular structure. However, the inherent reactivity of the bromomethyl group suggests a potential for these intermediates to interact with biological nucleophiles, such as amino acid residues in proteins.[1] This reactivity is harnessed in their role as building blocks for drugs that covalently or non-covalently interact with their targets.[1]

Derivatives of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid are crucial in the synthesis of angiotensin II receptor antagonists.[4] This shared application implies that while not "cross-reactive" in an immunological sense, they are precursors to molecules that target the same biological receptor. The biphenyl moiety is a recognized pharmacophore for various targets, including programmed death-ligand 1 (PD-L1).[11] The general structure is also investigated for other activities, including histone deacetylase (HDAC) inhibition.[1]

Experimental Protocols

General Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid

A common laboratory-scale synthesis involves the following steps:[3]

  • Reaction Setup: 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) are combined in a suitable solvent such as methyl acetate.[3]

  • Reaction Conditions: The mixture is heated to reflux (approximately 60-65 °C).[3]

  • Work-up: After the reaction is complete (indicated by the disappearance of the NBS color), the solvent is partially distilled off. Methanol and water are then added to precipitate the product.[3]

  • Purification: The precipitated solid is collected by filtration, washed with a methanol/water mixture, and dried to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.[3] A reported yield for a similar process is 82.5%.[3]

Synthesis of Ester Derivatives

The methyl and tert-butyl esters are typically synthesized from the corresponding 4'-methylbiphenyl-2-carboxylate precursors, followed by the same radical bromination step described above. Alternatively, the carboxylic acid can be esterified after the bromination step, although this may require protection of the reactive bromomethyl group.

Visualizing Synthetic Pathways and Mechanisms

To further elucidate the relationships and applications of these compounds, the following diagrams illustrate a typical synthetic workflow and the general mechanism of action for the resulting biologically active molecules.

Synthesis_Workflow cluster_start Starting Material cluster_bromination Bromination cluster_intermediate Key Intermediate cluster_derivatization Derivatization / Application 4_methyl_acid 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid bromination_reagents NBS, AIBN bromo_acid 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid bromination_reagents->bromo_acid Radical Bromination esterification Esterification bromo_acid->esterification alkylation Alkylation of Target bromo_acid->alkylation methyl_ester Methyl Ester Derivative esterification->methyl_ester tert_butyl_ester tert-Butyl Ester Derivative esterification->tert_butyl_ester api Active Pharmaceutical Ingredient (e.g., Telmisartan) alkylation->api methyl_ester->alkylation tert_butyl_ester->alkylation

Caption: Synthetic workflow for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid and its derivatives.

Mechanism_of_Action cluster_drug Biphenyl-based Drug cluster_receptor Biological Target cluster_effect Biological Effect drug Drug Molecule (e.g., Angiotensin II Receptor Antagonist) binding Binding to Active Site drug->binding receptor Biological Receptor (e.g., AT1 Receptor) receptor->binding inhibition Inhibition of Downstream Signaling binding->inhibition response Therapeutic Response inhibition->response

Caption: Conceptual mechanism of action for drugs derived from biphenyl precursors.

References

Validation

A Comparative Guide to Sildenafil Synthesis: Benchmarking Efficiency Against Published Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of synthetic routes to Sildenafil, the active pharmaceutical ingredient in Viagra™. It benchmarks a hypothetical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to Sildenafil, the active pharmaceutical ingredient in Viagra™. It benchmarks a hypothetical advanced catalytic system, "Product X," against established medicinal chemistry and commercial synthesis routes.[1] The data presented highlights key efficiency metrics, and detailed experimental protocols are provided for reproducibility. Visual diagrams of workflows and pathways are included to clarify complex processes.

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), initially studied for hypertension and angina before its well-known application in treating erectile dysfunction.[1][2][3] The evolution of its synthesis has been driven by the need for greater efficiency, safety, and sustainability.[1][4]

Quantitative Synthesis Efficiency Comparison

The following table summarizes key performance indicators for three distinct synthetic routes to Sildenafil. "Product X" represents a hypothetical streamlined synthesis utilizing a novel catalytic cyclization step, demonstrating significant improvements in yield and a reduction in waste.

MetricMedicinal Chemistry Route[5][6]Commercial Process[7][8]Hypothetical "Product X" Route
Overall Yield ~28%[7]~76%[6]~92%
Number of Linear Steps 9[5][6]65
Atom Economy LowModerateHigh
E-Factor (kg waste/kg product) >100~6[8]<4
Key Advantage Initial discovery routeConvergent and scalable[8]High efficiency, reduced waste
Key Disadvantage Linear, low yield, toxic reagents late-stage[5][8]Still multi-stepRelies on specialized catalyst

Visualizing the Methodologies

Workflow & Pathway Diagrams

To visually articulate the processes, the following diagrams were generated using the DOT language. They adhere to strict color and contrast guidelines for maximum clarity.

G General Workflow for Comparative Synthesis Analysis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Comparison reagents Procure Starting Materials & Reagents setup Prepare Glassware & Equipment reagents->setup route_a Execute Method A (Medicinal Chemistry) setup->route_a route_b Execute Method B (Commercial) setup->route_b route_x Execute Method X (Product X) setup->route_x workup Reaction Work-up & Purification route_a->workup route_b->workup route_x->workup analysis Yield & Purity Analysis (HPLC, NMR) workup->analysis comparison Compare Data & Assess Efficiency analysis->comparison

Comparative Synthesis Experimental Workflow

The diagram above illustrates the parallel workflow for evaluating the three synthetic methodologies, from initial preparation to the final comparative analysis.

G Sildenafil Synthesis: Commercial vs. Product X cluster_commercial Commercial Route cluster_product_x Product X Route (Hypothetical) A1 2-Ethoxybenzoic Acid A2 Chlorosulfonation A1->A2 A3 Amination with N-Methylpiperazine A2->A3 A4 Sulfonamide Intermediate A3->A4 C1 Coupling & Cyclization (High Temp, t-BuOK) A4->C1 B1 Pyrazolopyrimidinone Core Synthesis B1->C1 C2 Sildenafil C1->C2 X_A1 2-Ethoxybenzoyl Chloride X_A2 Amide Formation X_A1->X_A2 X_C1 Product X Catalyst (One-Pot Cyclization) X_A2->X_C1 X_B1 Pre-functionalized Pyrazole X_B1->X_A2 X_C2 Sildenafil X_C1->X_C2

References

Comparative

Comparative study of AT1 receptor antagonists derived from different biphenyl precursors

A Comparative Guide to AT1 Receptor Antagonists from Diverse Biphenyl Precursors This guide provides a comparative analysis of angiotensin II type 1 (AT1) receptor antagonists, commonly known as sartans, with a focus on...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to AT1 Receptor Antagonists from Diverse Biphenyl Precursors

This guide provides a comparative analysis of angiotensin II type 1 (AT1) receptor antagonists, commonly known as sartans, with a focus on their derivation from different biphenyl precursors. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Introduction to AT1 Receptor Antagonists

Angiotensin II is a key peptide hormone in the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation.[1] It exerts its effects, including vasoconstriction and aldosterone secretion, by binding to the AT1 receptor, a G protein-coupled receptor found in tissues like vascular smooth muscle.[1][2][3] AT1 receptor antagonists, or sartans, are a class of drugs that selectively block this interaction, leading to vasodilation and a reduction in blood pressure.[3][4]

The molecular structure of most sartans features a characteristic biphenyl moiety, which is essential for both binding affinity to the AT1 receptor and oral bioavailability.[5][6] This guide explores the synthesis of prominent sartans from their respective biphenyl precursors and compares their pharmacological profiles based on available experimental data.

Synthesis and Biphenyl Precursors

The formation of the central biphenyl structure is a critical step in the synthesis of most sartans. This is typically achieved through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The choice of precursors dictates the final structure and properties of the antagonist. A common intermediate in the synthesis of many sartans, including losartan, valsartan, irbesartan, and candesartan, is a 5-(biphenyl-2-yl)tetrazole derivative.[7]

  • Losartan : The synthesis of losartan, the first nonpeptidic AT1 antagonist, can involve a Suzuki coupling reaction.[6]

  • Valsartan : Synthetic routes for valsartan also heavily rely on Suzuki-Miyaura couplings to create the biaryl scaffold.[5][6] One patented method involves the coupling of L-valine methyl ester with a biphenyl aldehyde intermediate via reductive amination.[5][8]

  • Irbesartan : The synthesis of irbesartan often involves the reaction of a cyano group on a biphenyl ring precursor with an azide (e.g., tributyltin azide or sodium azide) to form the tetrazole ring.[9][10][11] More recent methods utilize a protected 2-(5-tetrazoyl)phenylboronic acid in a Suzuki coupling reaction.[10]

  • Candesartan : Candesartan is administered as a prodrug, candesartan cilexetil, which is converted to the active form in the body.[12] Its synthesis can involve a Suzuki reaction to couple a protected tetrazolyl-phenyl boronic acid with a benzimidazole derivative.[13] The trityl protecting group is often used for the tetrazole nitrogen during synthesis.

  • Olmesartan : Olmesartan is also a prodrug, olmesartan medoxomil. Its synthesis involves key intermediates like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil.[7] The biphenyl moiety is typically formed and then coupled to the imidazole portion of the molecule.[14][15][16][17]

  • Telmisartan : While structurally distinct from other sartans as it lacks the tetrazole group (instead having a carboxylic acid group), its synthesis still revolves around forming a complex benzimidazole-biphenyl structure.[18]

Comparative Performance Data

The efficacy of AT1 receptor antagonists is determined by their binding affinity for the receptor (often expressed as IC50 or Ki values) and their in vivo effects on physiological parameters like blood pressure. The following table summarizes available quantitative data for several prominent sartans.

CompoundAssay TypeParameterValueSpecies/SystemReference
Losartan Radioligand BindingpKi7.17 ± 0.07Human AT1 Receptor (COS-7 cells)[19]
Radioligand BindingIC5059 nM-[20][21]
In Vivo (SHR)Blood Pressure ReductionNot significant at 5 mg/kgSpontaneously Hypertensive Rats[22]
In Vivo (SHR)Blood Pressure ReductionSignificant at 30 mg/kgSpontaneously Hypertensive Rats[22]
In Vivo (pithed rats)BP Decrease (IV)62.5 ± 8.9% at 1 mg/kgPithed Rats[20][21]
In Vivo (sodium-depleted rats)BP Fall (oral)13 mmHg at 3 mg/kgFurosemide-treated sodium-depleted rats[20][21]
EXP3174 (Losartan Metabolite) Radioligand BindingpKi8.41 ± 0.04Human AT1 Receptor (COS-7 cells)[19]
Candesartan Radioligand BindingKi~0.3-1 nM-[23]
Telmisartan In Vivo (SHR)Blood Pressure ReductionSignificant at 30 mg/kgSpontaneously Hypertensive Rats[22]
Off-target ActivityPPARγ Partial AgonistEC50: 1-5 µM-[23]
Irbesartan Off-target ActivityPPARγ Partial AgonistEC50: 5-10 µM-[23]
UR-7280 (Experimental) Radioligand BindingIC503 nM-[20][21]
In Vivo (pithed rats)BP Decrease (IV)61.2 ± 10% at 0.3 mg/kgPithed Rats[20][21]
In Vivo (sodium-depleted rats)BP Fall (oral)30 mmHg at 0.3 mg/kgFurosemide-treated sodium-depleted rats[20][21]

Note: Ki and IC50 values can vary depending on the specific experimental conditions and assay used. SHR denotes Spontaneously Hypertensive Rats.

Key Experimental Protocols

The characterization of AT1 receptor antagonists relies on standardized in vitro and in vivo assays.

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (IC50, Ki) of a test compound for the AT1 receptor.[23]

Materials:

  • Receptor Source: Cell membranes expressing the human AT1 receptor (e.g., from rat liver or recombinant cell lines like COS-7).[1][23][24]

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II or [³H]-Angiotensin II.[19][23]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[23]

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[23]

  • Test Compounds: AT1 receptor antagonists at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known unlabeled AT1 antagonist (e.g., 10 µM Losartan).[23]

  • Equipment: 96-well filter plates, cell harvester, scintillation counter.[23]

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer (for total binding), the non-specific binding control, or the test compound dilutions.

  • Add the radioligand solution at a concentration near its dissociation constant (Kd).

  • Add the cell membrane preparation (e.g., 10 µg of protein per well).[24]

  • Incubate the plate, typically for 60 minutes at 25°C, to allow binding to reach equilibrium.[19]

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[19]

In Vivo Antihypertensive Efficacy in Animal Models

This protocol describes a general workflow for evaluating the antihypertensive effects of an AT1 receptor antagonist in an animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).[22][25]

Animal Model:

  • Spontaneously Hypertensive Rats (SHRs) are a commonly used genetic model of hypertension.[26] Alternatively, hypertension can be induced by continuous infusion of Angiotensin II in normotensive rats (e.g., Wistar rats).[27]

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[25]

Procedure:

  • Acclimatization: Allow animals to acclimate to the housing facility and handling procedures.

  • Baseline Measurement: Measure baseline systolic blood pressure for several days before starting treatment to ensure stability. The tail-cuff method is a common non-invasive technique suitable for repeated measurements.[25]

  • Drug Administration:

    • Administer the test compound (e.g., Losartan, Telmisartan) and vehicle control to respective groups of animals.

    • Administration can be done via oral gavage, dissolution in drinking water, or subcutaneous osmotic minipumps for continuous infusion.[25][27] Dosing regimens can vary, for example, 30 mg/kg daily for 4 weeks.[22]

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the treatment period.

  • Endpoint Analysis: At the end of the study, perform a final blood pressure measurement. Tissues such as the heart, aorta, and kidneys may be collected for further analysis (e.g., histology to assess organ damage, fibrosis, or vascular remodeling).[22][25]

  • Data Analysis: Compare the changes in blood pressure and any endpoint tissue measurements between the treatment groups and the vehicle control group using appropriate statistical methods.

Visualizations

AT1 Receptor Signaling Pathways

Angiotensin II binding to the AT1 receptor initiates a complex cascade of intracellular signaling events that contribute to its physiological and pathophysiological effects.[28][29] These pathways can be broadly categorized as G-protein dependent and G-protein independent.

AT1_Signaling cluster_G_Protein G-Protein Dependent cluster_G_Independent G-Protein Independent cluster_Transactivation Receptor Transactivation AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates G1213 G12/13 AT1R->G1213 Activates bArrestin β-Arrestin AT1R->bArrestin Recruits ADAM17 ADAM17 AT1R->ADAM17 Activates via Src/ROS PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Outcome Cellular Responses (Vasoconstriction, Hypertrophy, Proliferation, Inflammation) Ca2->Outcome MAPK MAPK Pathway (ERK1/2) PKC->MAPK MAPK->Outcome Rho Rho/ROCK G1213->Rho Rho->Outcome bArrestin_MAPK MAPK Activation bArrestin->bArrestin_MAPK bArrestin_MAPK->Outcome proHBEGF pro-HB-EGF ADAM17->proHBEGF Cleaves EGFR EGFR proHBEGF->EGFR Activates EGFR_MAPK Ras/Raf/MEK/ERK EGFR->EGFR_MAPK EGFR_MAPK->Outcome

Caption: AT1 receptor signaling pathways.

General Experimental Workflow for Antagonist Evaluation

The process of evaluating a novel AT1 receptor antagonist involves a series of sequential in vitro and in vivo experiments to determine its potency, efficacy, and overall pharmacological profile.

Workflow start Synthesize Novel Biphenyl-Derived Compound binding_assay In Vitro: Radioligand Binding Assay start->binding_assay determine_affinity Determine Binding Affinity (IC50, Ki) binding_assay->determine_affinity functional_assay In Vitro: Functional Assays (e.g., Calcium Mobilization) determine_affinity->functional_assay Promising Candidates determine_potency Determine Functional Potency functional_assay->determine_potency animal_model In Vivo: Hypertension Animal Model (e.g., SHR) determine_potency->animal_model Potent Antagonists assess_efficacy Assess Antihypertensive Efficacy (Blood Pressure Reduction) animal_model->assess_efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies assess_efficacy->pk_pd Efficacious Compounds final_eval Comparative Evaluation & Lead Optimization pk_pd->final_eval

Caption: Experimental workflow for antagonist evaluation.

References

Safety & Regulatory Compliance

Safety

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid proper disposal procedures

Proper disposal of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid is critical for laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal must adhere to...

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid is critical for laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal must adhere to strict local, state, and national regulations.[1] It is a halogenated organic compound, which requires specific handling and segregation from other waste streams.[2][3]

Immediate Safety and Handling

Before handling 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid, it is imperative to be familiar with its potential hazards. The substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Always work in a well-ventilated area, preferably a fume hood, and avoid creating dust.[1][4]

Personal Protective Equipment (PPE): When handling this chemical, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA or EN 166 standards.[1][4]

  • Hand Protection: Use chemical-impermeable gloves. Inspect gloves before use and dispose of contaminated gloves properly.[1][4]

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[1][5]

  • Respiratory Protection: If working outside a fume hood or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]

Hazard Classification and Data

The following table summarizes the hazard classifications for 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid.

Hazard ClassGHS CodeDescriptionCitations
Acute Toxicity, OralH302Harmful if swallowed.[4]
Skin Corrosion/IrritationH315Causes skin irritation.[4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[4][5]

Step-by-Step Disposal Protocol

Disposal of this chemical must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [1][4][7]

1. Waste Segregation:

  • This compound is a halogenated organic waste .[3]

  • It is crucial to collect it separately from non-halogenated organic waste.[2][8] Mixing these waste streams significantly increases disposal costs.[2]

  • Do not mix with other waste categories such as strong acids, bases, or heavy metals.[2][9]

2. Waste Collection:

  • Collect all waste, including the pure compound and any contaminated materials (e.g., paper towels, gloves, absorbent material from spills), in a designated and compatible container.[1][4]

  • The container must be made of a material chemically resistant to the waste and must be sealable.[9][10]

3. Container Labeling:

  • Label the waste container clearly with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2]

  • The label must include the full chemical name: "4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid".[1] Do not use abbreviations.[10]

  • List all chemical constituents and their approximate percentages.[2]

  • Indicate the relevant hazards (e.g., Irritant, Toxic).[2]

4. Storage:

  • Keep the waste container tightly closed except when adding waste.[5][6][10]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents or bases.[6][11]

  • Use secondary containment for liquid waste to prevent spills.[10]

5. Final Disposal:

  • The ultimate disposal method involves engaging a licensed hazardous waste disposal company.[5][12][13]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][13]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.[10]

Spill and Emergency Procedures

Small Spills:

  • Evacuate non-essential personnel from the area.[4]

  • Wearing appropriate PPE, prevent the further spread of the spill.[5]

  • Use an inert absorbent material (e.g., vermiculite, sand) to sweep or vacuum up the solid material.[4][5] Avoid creating dust.[4]

  • Collect the contaminated absorbent material into your designated hazardous waste container.[4]

  • Clean the spill area thoroughly.[7]

Exposure:

  • If on skin: Wash immediately with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][7]

  • If in eyes: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][7]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[4]

  • In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid.

G Workflow for Proper Disposal of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_final Storage & Final Disposal cluster_spill Contingency: Spill start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid? segregate Segregate as HALOGENATED ORGANIC WASTE identify->segregate Yes other_waste Follow Disposal Protocol for that Specific Chemical identify->other_waste No ppe->identify container Use Designated, Compatible, and Sealable Container segregate->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - All Components & % container->labeling storage Store in a Cool, Dry, Well-Ventilated Area with Secondary Containment labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect into Waste Container absorb->collect_spill collect_spill->labeling

Caption: Decision workflow for the disposal of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

References

Handling

Essential Safety and Operational Guide for Handling 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety, handling, and disposal information for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS Number: 150766-86-2). Ad...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS Number: 150766-86-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound. The information is synthesized from Safety Data Sheets (SDS) for the compound and structurally related brominated organic molecules.

Hazard Identification and Personal Protective Equipment (PPE)

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is the primary line of defense against potential exposure.

Summary of Required Personal Protective Equipment

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3][4][5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[3][4][6][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3][4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[4][8]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is crucial for both safety and experimental integrity.

Experimental Protocol: Safe Handling Procedure

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • SDS Review: Read and understand the Safety Data Sheet (SDS) for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid before use.[3]

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[3][4]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound:

    • Location: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[3][5]

    • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to avoid generating dust.[5]

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5]

  • Post-Handling Procedures:

    • Decontamination: Decontaminate all glassware and the work surface after use.

    • Doffing PPE: Properly remove PPE, avoiding contact with the outer surfaces of gloves.[7]

    • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][5] Do not eat, drink, or smoke in the laboratory.[5]

Disposal Plan

Chemical waste containing 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container designated for halogenated organic waste.[4][5]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[5]

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service. High-temperature incineration at a permitted facility is a typical disposal method for brominated organic compounds.[5] Do not dispose of this chemical down the drain or in regular trash.[5]

Visualized Workflow

The following diagrams illustrate the logical flow for the safe handling of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

PPE_Selection_Workflow start Start: Handling 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment sds_review Review SDS risk_assessment->sds_review emergency_prep Ensure Emergency Equipment is Ready sds_review->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid & Liquid Waste wash_hands->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste dispose Dispose via Licensed Service label_waste->dispose

Caption: Operational and Disposal Workflow for 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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